molecular formula C8H10ClN B1601646 4-Chloro-2-isopropylpyridine CAS No. 98420-91-8

4-Chloro-2-isopropylpyridine

Cat. No.: B1601646
CAS No.: 98420-91-8
M. Wt: 155.62 g/mol
InChI Key: PMEPPZBLQNOHJA-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropylpyridine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPPZBLQNOHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542251
Record name 4-Chloro-2-(propan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98420-91-8
Record name 4-Chloro-2-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-isopropylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle in a vast array of therapeutics. The strategic introduction of substituents onto this core is a fundamental tactic for modulating a compound's potency, selectivity, and pharmacokinetic profile. Among the vast toolkit of synthetic building blocks, halo-pyridines serve as exceptionally versatile intermediates.

This guide provides an in-depth technical examination of 4-Chloro-2-isopropylpyridine , a heterocyclic building block of increasing importance. We will move beyond a simple cataloging of data to explore the causality behind its chemical behavior—from the electronic rationale for its reactivity to its practical application in the synthesis of complex, biologically active molecules. This document is designed to serve as a practical resource for laboratory scientists seeking to leverage the unique properties of this valuable compound.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. While some experimental physical data for this compound is not widely published, its core identifiers and spectroscopic characteristics can be confidently established.

1.1: Key Chemical Identifiers

A summary of the essential identification data for this compound is presented below.

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms 4-Chloro-2-(propan-2-yl)pyridine
CAS Number 98420-91-8[1]
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1]
Purity (Typical) ≥97%[1]
1.2: Physical Properties

Experimental data for the melting and boiling points of this compound are not consistently reported in publicly available literature.[2][3] As a substituted pyridine, it is expected to be a liquid or low-melting solid at room temperature and soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

1.3: Spectroscopic Signature

No publicly archived experimental spectra are available for direct reproduction. However, based on the analysis of structurally related compounds such as 2-chloropyridine, 4-isopropylpyridine, and general principles of NMR spectroscopy, a predicted spectroscopic profile can be constructed.[4][5][6] This serves as a reliable guide for characterization.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • Pyridine Ring Protons: Three signals are expected in the aromatic region (approx. δ 7.0-8.5 ppm).

    • H-6 (doublet, ~δ 8.3-8.5 ppm): Located adjacent to the nitrogen, this proton is the most deshielded.

    • H-5 (doublet, ~δ 7.1-7.3 ppm): Coupled to H-6.

    • H-3 (singlet, ~δ 7.0-7.2 ppm): Appears as a singlet due to the lack of adjacent protons.

  • Isopropyl Group Protons:

    • CH (septet, ~δ 3.0-3.2 ppm): Coupled to the six methyl protons.

    • CH₃ (doublet, ~δ 1.2-1.4 ppm): A single signal representing the six equivalent methyl protons, coupled to the methine proton.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

  • Pyridine Ring Carbons: Five distinct signals are expected.

    • C-2 (~δ 160-165 ppm): The carbon bearing the isopropyl group is significantly deshielded.

    • C-6 (~δ 149-152 ppm): The carbon adjacent to nitrogen.

    • C-4 (~δ 145-148 ppm): The carbon attached to the electronegative chlorine atom is deshielded.[7]

    • C-3 & C-5 (~δ 120-125 ppm): These carbons typically appear in the more shielded region of the aromatic spectrum.[8]

  • Isopropyl Group Carbons:

    • CH (~δ 34-38 ppm)

    • CH₃ (~δ 22-25 ppm)

Section 2: Synthesis and Manufacturing Strategy

The preparation of this compound can be approached from several established routes in pyridine chemistry. A common and logical strategy involves the direct chlorination of a suitable pyridine precursor. The N-oxide pathway is often favored as it can activate the 4-position for nucleophilic attack by a chloride source.

2.1: Plausible Synthetic Workflow

A robust method for synthesizing 4-chloropyridines involves the treatment of a pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9][10] This approach is generally effective for substrates that are stable under heating and acidic conditions.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination 2-Isopropylpyridine 2-Isopropylpyridine 2-Isopropylpyridine_N-oxide 2-Isopropylpyridine N-oxide 2-Isopropylpyridine->2-Isopropylpyridine_N-oxide Oxidation Oxidizing_Agent m-CPBA or H₂O₂/AcOH Oxidizing_Agent->2-Isopropylpyridine_N-oxide 2-Isopropylpyridine_N-oxide_ref 2-Isopropylpyridine N-oxide Chlorinating_Agent POCl₃, heat Target_Compound This compound Chlorinating_Agent->Target_Compound 2-Isopropylpyridine_N-oxide_ref->Target_Compound Chlorination

Caption: Synthetic workflow for this compound.

2.2: Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical principles for this transformation.[9][11]

  • N-Oxidation of 2-Isopropylpyridine:

    • To a solution of 2-isopropylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, perform an aqueous workup with a reducing agent (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess peroxide and acidic byproducts.

    • Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-isopropylpyridine N-oxide.

  • Chlorination of 2-Isopropylpyridine N-oxide:

    • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Phosphorus oxychloride is corrosive and reacts violently with water.

    • To a reaction vessel, add phosphorus oxychloride (POCl₃, 3-5 eq) and cool to 0 °C.

    • Slowly add the crude 2-isopropylpyridine N-oxide (1.0 eq) to the POCl₃.

    • After the addition is complete, carefully heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and then very slowly quench by pouring it onto crushed ice. This step is highly exothermic and must be done with extreme care.

    • Neutralize the acidic solution by the slow addition of a solid base, such as sodium carbonate or sodium hydroxide, until the pH is >8.

    • Extract the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity. The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling the introduction of a wide range of functional groups essential for building molecular complexity in drug discovery programs.

3.1: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the 2- and 4-positions, as the nitrogen atom can effectively stabilize the negative charge in the intermediate (a Meisenheimer complex) through resonance.[12][13] Consequently, the C4-Cl bond in this compound is readily displaced by a variety of nucleophiles.

  • Causality: The rate-determining step of the SNAr reaction is the initial attack of the nucleophile.[12] For attack at the 4-position, a key resonance structure of the resulting anionic intermediate places the negative charge directly on the electronegative nitrogen atom. This provides significant stabilization that is not possible with attack at the 3- or 5-positions, thus lowering the activation energy for the reaction at C4.[12][14]

  • Common Nucleophiles: This reaction is highly effective for installing key pharmacophoric groups, including:

    • Amines (R₂NH): To form 4-aminopyridine derivatives.

    • Alcohols/Phenols (ROH): To form 4-alkoxy/aryloxy-pyridine ethers.

    • Thiols (RSH): To form 4-thioether derivatives.

3.2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful bond-forming tools in modern organic synthesis and are central to drug discovery.[15] this compound is a competent substrate for these transformations, although the C-Cl bond is the least reactive of the carbon-halogen bonds (I > Br > Cl) and often requires specialized catalyst systems for efficient activation.[16]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (RB(OR)₂) to form C-C bonds, ideal for introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: A powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Expertise in Catalyst Selection: The success of these couplings hinges on the choice of palladium precursor and, critically, the phosphine ligand. For activating the relatively inert C-Cl bond, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the initial oxidative addition step of the catalytic cycle.[17][18]

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R₂NH, ROH, RSH Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Pd Catalyst, Ligand, Base Amines 4-Amino Derivatives SNAr->Amines Ethers 4-Ether Derivatives SNAr->Ethers Thioethers 4-Thioether Derivatives SNAr->Thioethers Suzuki 4-Aryl/Heteroaryl Derivatives Pd_Coupling->Suzuki R-B(OR)₂ Buchwald 4-Amino Derivatives (alternative route) Pd_Coupling->Buchwald R₂NH Sonogashira 4-Alkynyl Derivatives Pd_Coupling->Sonogashira R-C≡CH

Caption: Key synthetic transformations of this compound.

Section 4: Applications in Drug Discovery and Development

The incorporation of a chlorine atom into a drug candidate can profoundly and beneficially impact its biological properties. It can enhance binding affinity by occupying hydrophobic pockets, block sites of metabolism to improve pharmacokinetic stability, and alter the pKa of nearby functional groups.[19][20] this compound provides a direct route to molecules that leverage these advantages within the proven 2-substituted pyridine scaffold.

While specific blockbuster drugs directly citing the use of CAS 98420-91-8 are not prominent, its value is demonstrated in the patent literature for creating libraries of novel compounds for screening. The scaffold is a key component in the synthesis of potential therapeutic agents. For instance, related structures like 4-chloro-pyridines are crucial intermediates in the synthesis of drugs like the antiplatelet agent Clopidogrel (via a multi-step synthesis involving a substituted pyridine core).[21] The reactivity profile of this compound makes it an ideal starting point for generating analogs of known bioactive molecules and for exploring novel chemical space. Its derivatives are frequently investigated as kinase inhibitors, GPCR modulators, and agents targeting other enzyme classes.

Section 5: Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined reactivity, centered on the versatile C4-chloro group, allows for the reliable and efficient introduction of diverse chemical functionalities through both nucleophilic substitution and modern cross-coupling methodologies. The 2-isopropyl-4-substituted-pyridine core that it enables is a valuable scaffold for interacting with a wide range of biological targets. By understanding the fundamental principles governing its properties and reactions, researchers can effectively employ this building block to accelerate the discovery and development of the next generation of therapeutics.

References

  • Fors, B. P., & Buchwald, S. L. (2010). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Chemistry Frontiers.
  • The Royal Society of Chemistry. (2011).
  • Chemistry Stack Exchange. (2018).
  • Chemical Synthesis Database. 4-chloro-2-isopropyl-6-methylpyrimidine 1-oxide. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. [Link]
  • Stevens, E. (2019).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Shandong Jincheng Pharmaceutical Group Co Ltd. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
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  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Study Prep. [Link]
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  • Professor Dave Explains. (2019).
  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
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  • PubChem. 4-Chloro-3-isopropylpyridine.
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Sources

An In-depth Technical Guide to 4-Chloro-2-isopropylpyridine (CAS 98420-91-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, including its electron-deficient nature and the hydrogen-bonding capability of the ring nitrogen, allow it to interact effectively with biological targets, enhancing the pharmacokinetic profiles of drug candidates.[2] Within this vital class of compounds, halogenated pyridines serve as exceptionally versatile building blocks. 4-Chloro-2-isopropylpyridine (CAS 98420-91-8) is a prime example of such a reagent, offering chemists a strategic entry point for molecular elaboration. The chlorine atom at the 4-position acts as a proficient leaving group for nucleophilic aromatic substitution and a handle for modern cross-coupling reactions, while the isopropyl group at the 2-position provides steric bulk and lipophilicity, which can be crucial for modulating binding affinity and physicochemical properties. This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, reactivity, and practical applications in the laboratory setting.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. This compound is a liquid at room temperature, a characteristic that influences handling and reaction setup.[3]

Physicochemical Data

The key properties of this compound are summarized below, providing a quick reference for experimental design, purification, and computational modeling.

PropertyValueSource(s)
CAS Number 98420-91-8[3]
Molecular Formula C₈H₁₀ClN[3][4]
Molecular Weight 155.62 g/mol [4]
Physical Form Liquid[3]
Boiling Point 180.1 ± 20.0 °C at 760 mmHg[3]
Flash Point 78.3 ± 7.4 °C[3]
Purity (Typical) 95-97%[3][4]
Storage Temperature 4 °C[3]
Safety and Handling

As with any halogenated organic compound, proper safety protocols are mandatory when handling this compound. The compound is classified as harmful and an irritant.

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Signal Word : Warning.[3]

Causality in Handling Procedures: The specified hazard statements dictate the necessary precautions. The risk of respiratory irritation (H335) makes it imperative to handle this compound within a certified chemical fume hood to ensure adequate ventilation.[3] Because it causes skin and serious eye irritation (H315, H319), the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This includes, at a minimum, nitrile gloves, a laboratory coat, and chemical safety goggles.[3] In case of accidental contact, immediate and thorough rinsing of the affected area is critical.

Incompatibilities: This compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can lead to vigorous and potentially hazardous reactions.[2]

Synthesis Strategies

Representative Synthesis of a Chloro-isopropylpyridine Isomer

The following two-step process demonstrates a viable route to this class of compounds, starting from a commercially available chloropyridine ester.[5]

Step 1: Grignard Addition to Ester 2-Chloroisonicotinic acid methyl ester is treated with a Grignard reagent, methyl magnesium bromide, to form a tertiary alcohol. The ester carbonyl is highly electrophilic, and the Grignard reagent delivers two methyl equivalents to form the 2-hydroxyisopropyl group.

Step 2: Deoxygenation/Reduction The resulting 4-(2-hydroxyisopropyl)-2-chloropyridine is then reduced to remove the hydroxyl group. This is achieved using a silane reducing agent (triethylsilane) in the presence of a strong acid (trifluoroacetic acid), which protonates the hydroxyl group, turning it into a good leaving group (water) that is subsequently displaced by a hydride from the silane.[5]

G cluster_synthesis Representative Synthesis of a Chloro-isopropylpyridine Isomer Start 2-Chloroisonicotinic acid methyl ester Intermediate 4-(2-Hydroxyisopropyl) -2-chloropyridine Start->Intermediate 1. CH₃MgBr 2. Quench (NH₄Cl) Product 2-Chloro-4-isopropylpyridine (Isomer of Topic Compound) Intermediate->Product Triethylsilane (Et₃SiH) Trifluoroacetic acid (TFA)

Caption: A patented two-step synthesis workflow for an isomer.[5]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its predictable reactivity, which allows for its incorporation into more complex molecules. The pyridine ring is electron-deficient, which makes the positions ortho and para to the nitrogen (C2, C4, C6) susceptible to nucleophilic attack.[6] The chlorine at the C4 position is therefore a prime site for substitution.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols. This reaction is fundamental to building molecular diversity. The isopropyl group at C2 provides steric hindrance that can influence the rate and regioselectivity of reactions, a factor medicinal chemists can exploit.

Palladium-Catalyzed Cross-Coupling Reactions

In modern synthetic chemistry, the true power of halopyridines is unlocked through transition-metal-catalyzed cross-coupling reactions. The C-Cl bond can be activated by a palladium catalyst to form new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds with high efficiency and selectivity.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[7]

These reactions are workhorses in drug discovery, enabling the modular assembly of complex molecular architectures. For instance, coupling this compound with a substituted arylboronic acid via a Suzuki reaction would yield a biaryl structure, a common motif in pharmacologically active compounds.

G cluster_reactivity Key Synthetic Transformations Reagent This compound Suzuki Aryl-substituted 2-isopropylpyridine Reagent->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Buchwald Amine-substituted 2-isopropylpyridine Reagent->Buchwald Buchwald-Hartwig (R₂-NH, Pd catalyst, Base) SNAr Ether/Thioether-substituted 2-isopropylpyridine Reagent->SNAr SNAr Reaction (R-OH / R-SH, Base)

Caption: Major reaction pathways for this compound.

Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical application of this building block, a representative, field-proven protocol for a Suzuki cross-coupling reaction is provided below. This protocol is designed as a self-validating system, where the choice of reagents and conditions is explained by the underlying chemical principles.

Objective: To synthesize 4-(4-methoxyphenyl)-2-isopropylpyridine from this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 155.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Protocol Workflow:

G cluster_protocol Suzuki Coupling Experimental Workflow A 1. Assemble Reactants Add solids (halide, boronic acid, base, catalyst, ligand) to a reaction vial. B 2. Inert Atmosphere Seal vial, evacuate and backfill with an inert gas (e.g., Argon) 3x. A->B C 3. Add Solvents Inject degassed dioxane and water via syringe. B->C D 4. Reaction Heat mixture at 100 °C with -vigorous stirring for 12-18 hours. C->D E 5. Workup Cool, dilute with ethyl acetate, wash with water and brine. D->E F 6. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. E->F G 7. Analysis Characterize product by NMR and MS. F->G

Caption: Step-by-step workflow for a typical Suzuki cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry 20 mL reaction vial equipped with a magnetic stir bar, add this compound (155.6 mg), 4-methoxyphenylboronic acid (182.4 mg), K₃PO₄ (424.6 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).

    • Rationale: Adding solids first in a dry vessel prevents premature reaction or degradation of reagents. K₃PO₄ is a strong base essential for the transmetalation step of the catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the difficult oxidative addition to the C-Cl bond.[8]

  • Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial using a vacuum pump and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency and reproducibility.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling Argon through them for 15-20 minutes. Using a syringe, add 5 mL of degassed dioxane and 0.5 mL of degassed water to the reaction vial.

    • Rationale: The solvent mixture provides solubility for both organic and inorganic reagents. Water is often crucial for the efficacy of the phosphate base. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heat is required to overcome the activation energy of the catalytic cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Rationale: The workup removes the inorganic base, residual boronic acid, and palladium salts into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Rationale: Chromatography separates the desired product from unreacted starting material, ligand, and any side products.

  • Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as NMR and Mass Spectrometry.[9][10]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its well-defined reactivity at the C4 position, governed by the principles of nucleophilic aromatic substitution and transition-metal catalysis, provides a reliable and versatile platform for the synthesis of novel compounds. For researchers in drug discovery, this building block offers a direct route to introduce the valuable 2-isopropylpyridine motif, enabling systematic exploration of structure-activity relationships. A firm grasp of its properties, handling requirements, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new therapeutic agents.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
  • Gomha, S. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(17), 5659. [Link]
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  • Google Patents. (2021). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
  • PubChem. 2-Chloro-4-isopropylpyridine. [Link]
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
  • Eureka. (2011).
  • PubChem. 4-Chloropyridine. [Link]
  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
  • ResearchGate. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [Link]
  • Godejohann, M., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Magnetochemistry, 8(11), 143. [Link]
  • ePrints Soton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
  • MDPI. (2017).

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A Technical Guide to the Synthesis of 4-Chloro-2-isopropylpyridine via the N-Oxide Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and widely employed method for the synthesis of 4-Chloro-2-isopropylpyridine, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. The narrative focuses on the N-oxide pathway, a classic and highly effective strategy that leverages the unique electronic properties of pyridine N-oxides to achieve regioselective chlorination. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explains the causality behind critical procedural choices. It is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this important synthetic transformation.

Introduction: The Strategic Importance of this compound

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, this compound serves as a versatile building block, offering two distinct points for further chemical modification: the reactive chloro group at the 4-position, susceptible to nucleophilic substitution, and the isopropyl group at the 2-position.

The direct chlorination of the parent 2-isopropylpyridine is challenging due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1] Furthermore, such reactions often lack regioselectivity, leading to mixtures of isomers that are difficult to separate. To overcome these challenges, a more elegant and controlled strategy is employed: the activation of the pyridine ring via N-oxidation. This guide will detail this pathway, which proceeds in two primary stages:

  • N-Oxidation: Conversion of 2-isopropylpyridine to 2-isopropylpyridine N-oxide.

  • Deoxygenative Chlorination: Reaction of the N-oxide with a chlorinating agent to regioselectively install the chlorine atom at the 4-position and remove the N-oxide oxygen.

The N-Oxide Synthetic Pathway: A Mechanistic Deep Dive

The N-oxide functional group is not merely a protecting group; it is a powerful directing and activating moiety. The N-O bond fundamentally alters the electronic landscape of the pyridine ring, making it a cornerstone of modern heterocyclic chemistry.[2][3]

Rationale for the N-Oxide Strategy

Oxidation of the pyridine nitrogen to an N-oxide introduces a significant dipole moment and alters the resonance structures of the ring. The oxygen atom can donate electron density back into the ring via resonance, which preferentially increases the electron density at the 2- and 4-positions. This activation makes these positions susceptible to electrophilic attack. Conversely, the N-oxide moiety also enhances the ring's susceptibility to nucleophilic attack, a duality that is exploited in the chlorination step.[1]

Step 1: N-Oxidation of 2-Isopropylpyridine

The initial step involves the oxidation of the nitrogen atom of 2-isopropylpyridine. This is a classic electrophilic attack by the nitrogen lone pair on an oxygen-donating species.

Causality in Reagent Selection: Commonly used reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[2][4] The choice of hydrogen peroxide with a carboxylic acid is often preferred for large-scale synthesis due to cost-effectiveness and safety. A urea-hydrogen peroxide complex can also be used as a safer alternative.[5]

Mechanism: The reaction proceeds via a straightforward nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. For peracetic acid (formed in situ from H₂O₂ and acetic acid), the mechanism involves a concerted transfer of the oxygen atom.

Step 2: Regioselective Deoxygenative Chlorination

This is the pivotal transformation where the desired 4-chloro substitution is achieved. Reagents such as phosphorus oxychloride (POCl₃) or oxalyl chloride are highly effective for this purpose.[6][7][8] The reaction with POCl₃ is a well-established method for converting pyridine N-oxides to chloropyridines.[8]

Mechanism of Action (with POCl₃): The reaction is a multi-step process that leverages the nucleophilicity of the N-oxide oxygen and the electrophilicity of the chlorinating agent.

  • Activation: The oxygen atom of the 2-isopropylpyridine N-oxide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive pyridinium intermediate and displaces a chloride ion.

  • Nucleophilic Attack: The displaced chloride ion (Cl⁻) then acts as a nucleophile. It preferentially attacks the activated 4-position of the pyridine ring. The positive charge on the nitrogen atom makes the 2- and 4-positions highly electrophilic, and while attack at C2 is possible, attack at the sterically less hindered C4 position is often favored.

  • Rearomatization and Deoxygenation: The resulting intermediate undergoes elimination to restore the aromaticity of the pyridine ring. This step expels a dichlorophosphate moiety, which subsequently decomposes, completing the deoxygenation and yielding the final product, this compound.

The entire mechanistic cascade is visualized in the diagram below.

Chlorination_Mechanism Figure 1: Reaction Mechanism of 2-Isopropylpyridine N-Oxide with POCl3 cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization & Deoxygenation N_Oxide 2-Isopropylpyridine N-Oxide Intermediate1 Activated Pyridinium Intermediate + Cl- N_Oxide->Intermediate1 + POCl3 POCl3 POCl3 Intermediate2 Sigma Complex Intermediate1->Intermediate2 Chloride Attack at C4 Product This compound Intermediate2->Product Elimination Byproduct PO2Cl + Cl- Intermediate2->Byproduct

Sources

4-Chloro-2-isopropylpyridine reactivity and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the chloro, isopropyl, and pyridine moieties, dictate its reactivity and stability, making a thorough understanding of its chemical behavior essential for its effective application. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, which significantly influences the reactivity of the C-Cl bond, particularly at the 4-position. This guide provides a detailed exploration of the reactivity profile and stability characteristics of this compound, offering field-proven insights and robust experimental protocols for its handling and application.

PropertyValue
IUPAC Name This compound
CAS Number 98420-91-8[1]
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1]
Appearance Typically an oily liquid or low-melting solid
Purity Commercially available with ≥97% purity[1]

Section 1: The Reactivity Profile of this compound

The reactivity of this compound is dominated by the chemistry of its activated chloro-substituent. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, especially at the 2- and 4-positions.

Nucleophilic Aromatic Substitution (SₙAr)

The C4 position of the pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. This is the most fundamental reaction pathway for this class of compounds.

Causality of Reactivity: The SₙAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is the determining factor for the reaction's feasibility. For attack at the C4 position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization and thus favoring this pathway.[2]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Common nucleophiles used in SₙAr reactions with 4-chloro-pyridines include amines, alkoxides, and thiols. However, unless another strongly electron-withdrawing group is present, these reactions can require forcing conditions.[4]

Palladium-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with a boronic acid. 4-Chloropyridines are effective substrates in these reactions.[5][6]

Expert Insight: While aryl chlorides are generally less reactive than bromides or iodides, the "activated" nature of the C-Cl bond in 4-chloropyridine facilitates the crucial oxidative addition step in the catalytic cycle.[5] The choice of palladium catalyst and ligand is critical. Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed.[5][7]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation Transmetal:s->Pd0:s Reductive Elimination RedElim Ar-Ar' (Product) Transmetal->RedElim Byproduct B(OH)₂(Base)⁻ + Cl⁻ Transmetal->Byproduct ArCl This compound (Ar-Cl) ArCl->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis 0.1 M HCl, 60°C Stock->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Stock->Base Oxidation Oxidation 3% H₂O₂, RT Stock->Oxidation Thermal Thermal (Solid) 80°C Oven Stock->Thermal Photo Photolytic ICH-compliant light chamber Stock->Photo Control Control Protected from light, RT Stock->Control Sampling Sample at t=0, 2, 8, 24h (Neutralize acid/base samples) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Sampling->HPLC Data Quantify Parent Compound (% remaining) Identify Degradants HPLC->Data

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-2-isopropylpyridine in Modern Chemistry

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its substituted pyridine core is a prevalent motif in a wide array of biologically active molecules. The strategic placement of the chloro, isopropyl, and nitrogen functionalities allows for diverse downstream chemical modifications, making it a valuable intermediate for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. This guide will explore the following key synthetic pathways:

  • Synthesis from 2-Chloroisonicotinic Acid Derivatives: A robust and high-yielding approach that builds the isopropyl group onto a pre-chlorinated pyridine ring.

  • Synthesis from 2-Isopropyl-4-hydroxypyridine (2-Isopropyl-4-pyridone): A classic strategy involving the chlorination of a pyridone precursor.

  • Synthesis from 2-Isopropyl-4-aminopyridine via Diazotization: A method that leverages the Sandmeyer reaction to introduce the chloro substituent.

  • Direct Chlorination of 2-Isopropylpyridine: An approach that explores the direct functionalization of the parent heterocycle, with a focus on regioselectivity.

Synthesis from 2-Chloroisonicotinic Acid Derivatives: A High-Yielding Pathway

This modern and efficient two-step synthesis commences with a readily available starting material, 2-chloroisonicotinic acid methyl ester, and constructs the desired isopropyl group. This method is particularly attractive due to its high reported yields and operational simplicity.[1]

Reaction Scheme:

Synthesis_from_2-Chloroisonicotinic_Acid_Derivative start 2-Chloroisonicotinic acid methyl ester intermediate 4-(2-Hydroxyisopropyl)-2-chloropyridine start->intermediate 1. Methyl magnesium bromide 2. Quench product This compound intermediate->product Reduction (e.g., Triethylsilane, TFA)

Caption: Synthesis of this compound from 2-chloroisonicotinic acid methyl ester.

Mechanistic Insights

The first step involves the nucleophilic addition of a Grignard reagent, methyl magnesium bromide, to the ester carbonyl of 2-chloroisonicotinic acid methyl ester. This addition occurs twice to form a tertiary alcohol, 4-(2-hydroxyisopropyl)-2-chloropyridine. The subsequent reduction of the tertiary alcohol to the corresponding alkane is typically achieved using a silane-based reducing agent, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid (TFA). This reduction proceeds through a carbocation intermediate stabilized by the pyridine ring.

Experimental Protocol

Step 1: Synthesis of 4-(2-Hydroxyisopropyl)-2-chloropyridine

  • Dissolve 2-chloroisonicotinic acid methyl ester in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of methyl magnesium bromide (typically 2-3 equivalents) to the cooled solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-hydroxyisopropyl)-2-chloropyridine.

Step 2: Synthesis of this compound

  • To the crude 4-(2-hydroxyisopropyl)-2-chloropyridine, add a reducing agent such as triethylsilane.

  • Add a strong acid, for example, trifluoroacetic acid, to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress until the starting material is consumed.

  • After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to afford pure this compound.

Data Summary
StepStarting MaterialReagentsSolventTemperatureYield
12-Chloroisonicotinic acid methyl esterMethyl magnesium bromide, NH4Cl (aq)THF-78 °C to RTHigh
24-(2-Hydroxyisopropyl)-2-chloropyridineTriethylsilane, Trifluoroacetic acid-RefluxHigh

Synthesis from 2-Isopropyl-4-hydroxypyridine (2-Isopropyl-4-pyridone): A Classic Approach

This strategy involves the initial synthesis of the corresponding 4-pyridone, which exists in tautomeric equilibrium with 4-hydroxypyridine, followed by chlorination. The chlorination of hydroxypyridines is a well-established transformation in heterocyclic chemistry.

Reaction Scheme:

Synthesis_from_2-Isopropyl-4-pyridone start 2-Isopropyl-4-hydroxypyridine (2-Isopropyl-4-pyridone) product This compound start->product Chlorinating Agent (e.g., POCl3, PCl5)

Caption: Synthesis of this compound from 2-isopropyl-4-pyridone.

Mechanistic Insights

The chlorination of 4-pyridones with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) proceeds through the activation of the pyridone oxygen. In the case of POCl₃, the oxygen atom of the pyridone attacks the phosphorus atom, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the C4 position of the pyridine ring, followed by the elimination of a phosphate species, yields the desired 4-chloropyridine. The use of a base like pyridine can facilitate the reaction.

Experimental Protocol

Step 1: Synthesis of 2-Isopropyl-4-pyridone (Illustrative)

The synthesis of the 2-isopropyl-4-pyridone precursor can be achieved through various multi-step sequences, often involving condensation reactions to construct the pyridine ring.

Step 2: Chlorination of 2-Isopropyl-4-pyridone

  • To a flask containing 2-isopropyl-4-pyridone, add a chlorinating agent such as phosphorus oxychloride (POCl₃), often in excess.

  • Optionally, a base like pyridine can be added.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Summary
StepStarting MaterialReagentsTemperatureYield
22-Isopropyl-4-pyridonePOCl₃ (or PCl₅)RefluxModerate to Good

Synthesis from 2-Isopropyl-4-aminopyridine via Diazotization: The Sandmeyer Reaction

This route involves the conversion of a 4-aminopyridine derivative into a diazonium salt, which is then displaced by a chloride ion in a copper(I)-catalyzed Sandmeyer reaction.

Reaction Scheme:

Synthesis_from_2-Isopropyl-4-aminopyridine start 2-Isopropyl-4-aminopyridine intermediate 2-Isopropylpyridine-4-diazonium salt start->intermediate NaNO2, HCl (aq) 0-5 °C product This compound intermediate->product CuCl, HCl

Caption: Synthesis of this compound via the Sandmeyer reaction.

Mechanistic Insights

The reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the subsequent Sandmeyer reaction, copper(I) chloride catalyzes the displacement of the diazonium group with a chloride ion. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then abstracts a chlorine atom from the Cu(II) complex to form the final product and regenerate the Cu(I) catalyst.

Experimental Protocol

Step 1: Synthesis of 2-Isopropyl-4-aminopyridine (Illustrative)

The synthesis of the aminopyridine precursor can be challenging and may require a multi-step process.

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolve 2-isopropyl-4-aminopyridine in a cold aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Effervescence (evolution of nitrogen gas) should be observed. The reaction may require gentle warming to go to completion.

  • Once the reaction is complete, neutralize the mixture with a base.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the product as needed.

Direct Chlorination of 2-Isopropylpyridine: A Question of Regioselectivity

The direct chlorination of 2-isopropylpyridine is conceptually the most straightforward approach. However, it is often complicated by issues of regioselectivity and potential side-chain chlorination.

Reaction Scheme:

Direct_Chlorination start 2-Isopropylpyridine product This compound + other isomers start->product Chlorinating Agent (e.g., Cl2, NCS) side_product Side-chain chlorinated products start->side_product Radical conditions

Caption: Direct chlorination of 2-isopropylpyridine and potential products.

Mechanistic and Selectivity Considerations

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. Substitution typically occurs at the 3- and 5-positions. The 2-isopropyl group is an ortho, para-directing group in benzene chemistry; however, in the pyridine system, its directing effect is superimposed on the inherent reactivity of the pyridine ring. The isopropyl group is weakly activating and directs electrophilic attack to the positions ortho and para to it (positions 3 and 5, and position 6). The inherent reactivity of the pyridine ring favors substitution at the 3- and 5-positions. Therefore, a mixture of isomers is likely, with substitution at the 4-position being less favored.

Furthermore, under radical conditions (e.g., using Cl₂ with UV light or a radical initiator), chlorination of the isopropyl side chain can become a significant competing reaction.[2]

Conclusion and Outlook

For the synthesis of this compound, the route starting from 2-chloroisonicotinic acid methyl ester offers a clear advantage in terms of yield and selectivity.[1] While traditional methods involving the chlorination of pyridone or aminopyridine precursors are viable, they may require more extensive optimization and potentially involve more hazardous reagents. The direct chlorination of 2-isopropylpyridine is the least promising approach due to the high probability of forming a complex mixture of regioisomers and side-chain chlorinated products.

Future research in this area may focus on the development of novel catalytic systems for the direct, regioselective C-H chlorination of substituted pyridines, which would represent a more atom-economical and sustainable synthetic strategy.

References

  • CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents.
  • Side Chain Halogenation - YouTube.

Sources

An In-depth Technical Guide to 4-Chloro-2-isopropylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Pyridine Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of halogen atoms, particularly chlorine, into heterocyclic scaffolds is a cornerstone of molecular design.[1][2][3] 4-Chloro-2-isopropylpyridine is a key heterocyclic building block that offers medicinal chemists and process scientists a versatile platform for structural elaboration.[4] Its unique substitution pattern—a nucleophilically displaceable chlorine atom at the 4-position and a sterically influencing isopropyl group at the 2-position—provides a nuanced balance of reactivity and physical properties.

This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound, offering field-proven insights into its handling, characterization, and synthetic utility. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively leverage this valuable intermediate in their research and development endeavors.

Core Physicochemical & Structural Properties

A foundational understanding of a compound's physical properties is paramount for its effective use in experimental design, from solvent selection to reaction work-up and purification.

Molecular Structure

The structural arrangement of this compound dictates its inherent reactivity and spectroscopic signature. The electron-withdrawing nature of the nitrogen atom and the chloro substituent renders the pyridine ring electron-deficient, influencing its interaction with other molecules.

Caption: 2D Structure of this compound.

Summary of Physical Data

The following table consolidates the key physicochemical properties of this compound. This data is essential for planning experiments, ensuring safety, and predicting behavior in various chemical environments.

PropertyValueSource(s)
CAS Number 98420-91-8[4][5][6]
Molecular Formula C₈H₁₀ClN[4][6]
Molecular Weight 155.62 g/mol [4][6]
Appearance Pale yellow oily liquid[7]
Purity Typically ≥97%[4]
Boiling Point Data not consistently available; related compounds suggest boiling under reduced pressure (e.g., 56°C / 15 mmHg for 4-chloro-2-methylpyridine)[8]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[9][10][11]

Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural confirmation is non-negotiable in chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a self-validating system for identity and purity assessment.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a primary tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of a chlorine atom produces a highly characteristic isotopic pattern.

  • Molecular Ion (M⁺): The spectrum will exhibit two molecular ion peaks due to the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • A peak at m/z = 155 corresponding to the molecule containing the ³⁵Cl isotope ([C₈H₁₀³⁵ClN]⁺).

    • A peak at m/z = 157 corresponding to the molecule containing the ³⁷Cl isotope ([C₈H₁₀³⁷ClN]⁺).

  • Isotopic Ratio: The relative intensity of the M⁺ peak (m/z 155) to the M+2 peak (m/z 157) will be approximately 3:1 .[12] This ratio is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment.

  • Key Fragmentation Pattern: A common fragmentation pathway for alkyl-substituted pyridines is the loss of an alkyl radical. The most prominent fragmentation is expected to be the loss of a methyl group (•CH₃) from the isopropyl moiety, leading to a stable secondary carbocation.

    • [M-15]⁺: Peaks at m/z = 140 and m/z = 142 , also in a ~3:1 ratio, corresponding to the loss of a methyl radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the anisotropic effects of the pyridine ring. (Reference spectra for similar compounds can be found at ChemicalBook and NIST WebBook).[13][14][15]

  • ¹H NMR (Proton NMR):

    • Pyridine Ring Protons (3H): The three protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit characteristic splitting patterns (doublets or doublet of doublets).

    • Isopropyl Methine Proton (1H): This proton (-CH (CH₃)₂) will appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. It will likely be found in the δ 3.0-3.5 ppm region.

    • Isopropyl Methyl Protons (6H): The two methyl groups (-CH(CH₃ )₂) are chemically equivalent and will appear as a single, strong doublet in the upfield region (typically δ 1.2-1.4 ppm), coupled to the methine proton.

  • ¹³C NMR (Carbon NMR):

    • Pyridine Ring Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine (C4) and the carbon bearing the isopropyl group (C2) will be significantly shifted.

    • Isopropyl Carbons (2C): Two signals in the aliphatic region: one for the methine carbon (δ ~30-40 ppm) and one for the two equivalent methyl carbons (δ ~20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • C-H Stretching:

    • Aromatic C-H stretching will appear as a group of weak to medium bands above 3000 cm⁻¹.

    • Aliphatic C-H stretching from the isopropyl group will be observed as strong bands in the 2850-2970 cm⁻¹ region.[16]

  • C=C and C=N Stretching: The pyridine ring vibrations will result in several characteristic sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine bond stretch typically appears as a strong band in the fingerprint region, between 600-800 cm⁻¹.[16]

Chemical Reactivity and Synthetic Potential

The chemical behavior of this compound is dominated by the electronic properties of the substituted pyridine ring.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is activated towards nucleophilic displacement. The electron-deficient nature of the pyridine ring, enhanced by the chloro group itself, facilitates attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a primary reason for the compound's utility as a building block, allowing for the introduction of diverse functional groups.

  • Stability: The compound is generally stable under normal laboratory conditions.[11] However, it should be protected from strong oxidizing agents and strong bases, with which it is incompatible.[9] Storage under an inert atmosphere is recommended to prevent gradual degradation.

Illustrative Synthetic Pathway

While various synthetic routes exist, a common approach involves the modification of a pre-formed pyridine ring. For instance, methods have been developed starting from precursors like 2-chloroisonicotinic acid methyl ester.[7]

workflow cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction start 2-Chloroisonicotinic Acid Methyl Ester step1_reagent Methyl Magnesium Bromide (Grignard Reagent) step1_product 4-(2-Hydroxyisopropyl) -2-chloropyridine step1_reagent->step1_product Forms tertiary alcohol step2_reagent Reducing Agent (e.g., Triethylsilane, TFA) step2_product This compound (Final Product) step2_reagent->step2_product Deoxygenation

Caption: General workflow for the synthesis of 2-Chloro-4-isopropylpyridine.[7]

Applications in Drug Discovery and Development

The incorporation of a chloro-substituent is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile.[3] Chlorine can influence metabolic stability, lipophilicity, and binding interactions with biological targets. As such, this compound serves as a valuable starting point for the synthesis of novel therapeutic agents. Its utility spans various therapeutic areas where substituted pyridines are known to be active. More than 250 FDA-approved drugs contain chlorine, highlighting its importance in the pharmaceutical industry.[1][2]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All protocols must be designed with a thorough understanding of a compound's potential hazards.

  • Hazard Identification: Based on data for similar chlorinated aromatic compounds, this compound is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation and may be harmful if swallowed or in contact with skin.[9][10][17]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.[9][11]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or dust. Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular engineering. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an asset for researchers in medicinal chemistry and process development. A comprehensive understanding of its characteristics, from its mass spectrometric fingerprint to its handling requirements, enables scientists to design robust, safe, and efficient synthetic protocols, accelerating the discovery and development of novel chemical entities.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar hazardous chemical.
  • TCI Chemicals. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar hazardous chemical.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - Isopropyl chloroacetate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a representative SDS for a similar hazardous chemical.
  • PubChem. (n.d.). 2-Chloro-4-isopropylpyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Chloro-3-isopropylpyridine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
  • NIST. (n.d.). 4-Isopropylpyridine. NIST Chemistry WebBook.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Gregory, G. H., et al. (n.d.). NMR Chemical Shifts of Trace Impurities. EPFL.
  • NIST. (n.d.). 4-Isopropylpyridine. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). 4-chloro-2-(heptafluoropropyl)pyridine.
  • S. K. Ghorai, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • S. K. Ghorai, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka.
  • PubChem. (n.d.). 4-Chloro-2-phenylpyridine. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-chloropropane.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-chloro-2-methylpropane.

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Spectroscopic Data for 4-Chloro-2-isopropylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-isopropylpyridine stands as a significant heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern—a halogen at the 4-position and an alkyl group at the 2-position—imparts specific electronic and steric properties that are pivotal in the design of novel bioactive molecules. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in drug discovery and development. Spectroscopic analysis provides the foundational data for this understanding, offering a detailed view into the molecule's architecture and connectivity.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere presentation of data, this document delves into the rationale behind spectral interpretation and outlines robust, field-proven protocols for data acquisition. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this versatile chemical entity.

Chemical Structure and Isomeric Considerations

The isomeric placement of substituents on the pyridine ring significantly influences the spectroscopic output. This guide focuses on this compound. It is crucial to distinguish it from its isomer, 2-Chloro-4-isopropylpyridine, as their spectral properties will differ, particularly in the aromatic region of the NMR spectra and in mass spectrometric fragmentation patterns.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the isopropyl group and the protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-6
~7.2d1HH-5
~7.1s1HH-3
~3.1sept1H-CH(CH₃)₂
~1.3d6H-CH(CH ₃)₂
  • Aromatic Protons (H-6, H-5, H-3): The pyridine ring protons will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the nitrogen. It will likely appear as a doublet, coupled to H-5. The proton at the 5-position (H-5) will also be a doublet, coupled to H-6. The proton at the 3-position (H-3) is expected to be a singlet as it has no adjacent protons.

  • Isopropyl Protons: The methine proton of the isopropyl group [-CH(CH₃)₂] is expected to appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons [-CH(CH ₃)₂] will appear as a doublet, coupled to the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C-2
~150C-6
~145C-4
~122C-5
~120C-3
~35-C H(CH₃)₂
~22-CH(C H₃)₂
  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the downfield region (120-165 ppm). The carbon attached to the nitrogen (C-2 and C-6) and the carbon attached to the chlorine (C-4) will be the most deshielded.

  • Isopropyl Group Carbons: The carbons of the isopropyl group will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zIonNotes
155/157[M]⁺ (Molecular Ion)Isotopic pattern for one chlorine atom (approx. 3:1 ratio).[1]
140/142[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety.
112/114[M - C₃H₇]⁺Loss of the isopropyl group.

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[1] The fragmentation is likely to be initiated by the loss of a methyl radical from the isopropyl group, leading to a stable secondary carbocation.

Figure 2: Proposed Fragmentation Pathway for this compound M [C₈H₁₀ClN]⁺˙ m/z = 155/157 M_minus_CH3 [C₇H₇ClN]⁺ m/z = 140/142 M->M_minus_CH3 - •CH₃

Caption: A simplified proposed fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Detection: Detect the ions and generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the alkyl group.

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic (Pyridine)
2970-2870C-H stretchAliphatic (Isopropyl)
~1600, ~1470C=C and C=N stretchingAromatic (Pyridine)
~1400C-H bendAliphatic (Isopropyl)
~850C-Cl stretchAryl Halide

The spectrum will be characterized by sharp aromatic C-H stretching bands just above 3000 cm⁻¹ and stronger aliphatic C-H stretching bands just below 3000 cm⁻¹. The aromatic ring vibrations will be visible in the 1600-1400 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired from a neat liquid sample as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or ATR crystal.

    • Place the sample on the plates or ATR crystal and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Spectroscopic Workflow

A logical and efficient workflow is crucial for the comprehensive spectroscopic characterization of a compound like this compound.

Figure 3: General Workflow for Spectroscopic Analysis Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: A streamlined workflow for obtaining and interpreting spectroscopic data.

Conclusion

The spectroscopic data presented in this guide, while predicted based on established principles and data from analogous structures, provide a robust framework for the identification and characterization of this compound. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. For researchers and professionals in drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for advancing their research and development endeavors with this important chemical intermediate. It is always recommended to compare experimentally obtained data with these predictions for definitive structural confirmation.

References

  • PubChem. 4-Chloro-3-isopropylpyridine.
  • PubChem. 2-Chloro-4-isopropylpyridine.
  • PubChemLite. 4-chloro-2-(heptafluoropropyl)pyridine. [Link]

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An In-depth Technical Guide to 4-Chloro-2-isopropylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their prevalence in a vast array of pharmaceuticals underscores their role as privileged scaffolds in drug design. Among these, 4-Chloro-2-isopropylpyridine emerges as a key building block, offering a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of complex molecular architectures. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the isopropyl group at the 2-position can influence molecular conformation and binding interactions.

This technical guide provides a comprehensive overview of this compound, including its nomenclature, a plausible synthetic route with a detailed experimental protocol, its chemical properties and reactivity, and its applications as an intermediate in drug discovery. The information presented herein is intended to equip researchers and scientists with the knowledge necessary to effectively utilize this versatile compound in their synthetic endeavors.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-chloro-2-propan-2-ylpyridine .

This compound is also known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs:

  • 4-chloro-2-(1-Methylethyl)pyridine

  • Pyridine, 4-chloro-2-(1-methylethyl)-

  • 4-Chloro-2-isopropyl pyridine

Identifier Value
IUPAC Name 4-chloro-2-propan-2-ylpyridine
CAS Number 98420-91-8
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible and efficient synthetic route can be extrapolated from methodologies reported for its isomer, 2-chloro-4-isopropylpyridine. A particularly relevant approach involves a two-step process commencing with a suitable pyridine precursor, as detailed in patent CN112321494B for the synthesis of the aforementioned isomer.[1] This process involves the installation of the isopropyl group via a Grignard reaction, followed by chlorination. A logical adaptation for the synthesis of the 4-chloro-2-isopropyl isomer would involve starting with a precursor that allows for the introduction of the isopropyl group at the 2-position and subsequent chlorination at the 4-position.

A proposed synthetic pathway is outlined below:

Synthesis_of_this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Chlorination 2-Bromopyridine 2-Bromopyridine Intermediate_Complex Intermediate Complex 2-Bromopyridine->Intermediate_Complex + Isopropylmagnesium bromide (in THF) Isopropylmagnesium_bromide Isopropylmagnesium_bromide 2-Isopropylpyridine 2-Isopropylpyridine Intermediate_Complex->2-Isopropylpyridine Aqueous Workup 2-Isopropylpyridine_N-oxide 2-Isopropylpyridine N-oxide 2-Isopropylpyridine->2-Isopropylpyridine_N-oxide + m-CPBA This compound This compound 2-Isopropylpyridine_N-oxide->this compound + POCl₃ (Heat) POCl3 POCl₃

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Approach

The following protocol is a detailed, hypothetical procedure for the synthesis of this compound, based on established chemical principles for pyridine functionalization.

Step 1: Synthesis of 2-Isopropylpyridine

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to the flask, followed by a small portion of a solution of 2-bromopropane (1.2 eq) in anhydrous tetrahydrofuran (THF). Once the Grignard reaction initiates (as evidenced by a color change and gentle reflux), add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of isopropylmagnesium bromide.

  • Coupling Reaction: Cool the Grignard reagent to 0 °C. To a separate flame-dried flask under an inert atmosphere, add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF. Add the freshly prepared isopropylmagnesium bromide solution to the 2-bromopyridine solution dropwise via cannula at 0 °C.

  • Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-isopropylpyridine.

Step 2: Synthesis of this compound

  • N-Oxide Formation: Dissolve 2-isopropylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the formation of 2-isopropylpyridine N-oxide by TLC.

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-isopropylpyridine N-oxide.

  • Chlorination: To the crude 2-isopropylpyridine N-oxide, add phosphorus oxychloride (POCl₃) (3.0 eq) slowly at 0 °C.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-3 hours.

  • Final Workup and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a solid base such as sodium carbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain this compound.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the electronic nature of the pyridine ring and the presence of the chloro and isopropyl substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is more pronounced at the 2- and 4-positions, making the carbon atoms at these positions susceptible to nucleophilic attack.[2] The chlorine atom at the 4-position of this compound is therefore a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This reactivity allows for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position.

SNAr_Mechanism Reactant This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer_Complex + Nu⁻ Nucleophile Nu⁻ Product 4-Substituted-2-isopropylpyridine Meisenheimer_Complex->Product - Cl⁻ Leaving_Group Cl⁻ Suzuki_Coupling_Workflow Start Reaction Setup Reagents Add this compound, Boronic Acid, Pd Catalyst, Base, Solvent Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-120 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

Substituted chloropyridines are valuable intermediates in the synthesis of pharmaceuticals. The ability to functionalize the pyridine ring through reactions like SNAr and Suzuki coupling allows for the construction of diverse molecular libraries for high-throughput screening. The chlorine atom in molecules like this compound serves as a versatile handle to introduce various pharmacophores, enabling the exploration of structure-activity relationships (SAR).

The incorporation of a chlorine atom into a drug candidate can also have profound effects on its pharmacokinetic and pharmacodynamic properties. The "magic chloro" effect, as it is sometimes called, can lead to significant improvements in potency and metabolic stability. [3]Therefore, this compound is not just a synthetic intermediate but a strategic building block for the rational design of novel therapeutic agents.

Spectroscopic Characterization (Predicted)

Technique Predicted Data
¹H NMR Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 would likely appear as a doublet, the proton at C3 as a singlet or a narrow doublet, and the proton at C6 as a doublet. Isopropyl Group: A septet for the CH proton (δ ~3.0-3.5 ppm) and a doublet for the two CH₃ groups (δ ~1.2-1.4 ppm).
¹³C NMR Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine (C4) and the carbon bearing the isopropyl group (C2) would be quaternary and likely show weaker signals. Isopropyl Group: Two signals, one for the CH carbon (δ ~30-40 ppm) and one for the two equivalent CH₃ carbons (δ ~20-25 ppm).
Mass Spec. Molecular Ion (M⁺): A molecular ion peak at m/z 155, with a characteristic M+2 peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of one chlorine atom. [4]Fragmentation: A prominent fragment corresponding to the loss of a methyl group (M-15) from the isopropyl moiety.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its well-defined reactivity, characterized by susceptibility to nucleophilic aromatic substitution and participation in palladium-catalyzed cross-coupling reactions, provides chemists with reliable tools for the construction of complex molecular targets. While detailed experimental data for this specific compound remains limited in publicly accessible literature, its properties and reactivity can be confidently predicted based on established chemical principles and the behavior of closely related analogues. This technical guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this compound in their scientific pursuits.

References

  • CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google P
  • Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025-05-04). [Link]
  • Chemguide. mass spectra - the M+2 peak. [Link]
  • Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]

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Theoretical calculations on 4-Chloro-2-isopropylpyridine structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Elucidation of 4-Chloro-2-isopropylpyridine's Molecular Structure

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical investigation of this compound. We will delve into the core computational methodologies, outlining not just the procedural steps but the scientific rationale that underpins them. Our focus is on establishing a self-validating system of inquiry that ensures the trustworthiness and accuracy of the generated data, grounding our approach in authoritative scientific principles.

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of therapeutics due to their versatile biological activities.[1] Understanding the precise three-dimensional structure and electronic properties of a specific derivative like this compound is paramount for rational drug design.[2] Computational chemistry provides a powerful, non-destructive lens to probe these characteristics in silico, offering insights that can accelerate the drug discovery pipeline by predicting molecular behavior and guiding synthetic efforts.[3][4]

This document serves as both a theoretical overview and a practical guide to applying Density Functional Theory (DFT) for a rigorous structural and electronic analysis of this compound.

Part 1: The Theoretical Framework — A Rationale-Driven Approach

The selection of a computational method is the most critical decision in a theoretical study. For a molecule like this compound, Density Functional Theory (DFT) stands out as the method of choice. It offers a robust balance between computational cost and accuracy, making it well-suited for calculating the electronic structure and associated properties of organic molecules.[5][6]

Justification of Method: DFT/B3LYP

We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation from other sources. This specific functional has a long track record of providing reliable results for a wide range of molecular systems, including substituted pyridines, demonstrating high accuracy in predicting geometries and vibrational frequencies.[5][7]

Justification of Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to build the molecular orbitals. We recommend the Pople-style basis set, 6-311++G(d,p). Let's break down why:

  • 6-311G : This triple-zeta valence basis set provides significant flexibility for valence electrons, which are most involved in chemical bonding and reactivity.

  • ++ : These diffuse functions are crucial. The first '+' adds them to heavy (non-hydrogen) atoms, and the second adds them to hydrogen atoms. They are essential for accurately describing regions of space far from the nucleus, which is vital for systems with potential lone pairs and for calculating properties like electron affinity and intermolecular interactions.

  • (d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for non-spherical distortion of the electron clouds, which is a physical reality of chemical bonding, especially in aromatic systems and under the influence of electronegative substituents like chlorine.

This combination of B3LYP/6-311++G(d,p) is a well-established standard for achieving high-quality, reproducible results for this class of molecules.[5][6]

The Computational Workflow: A Self-Validating Protocol

A trustworthy computational protocol must be a self-validating system. The following workflow includes an essential checkpoint to ensure the reliability of the results.

G cluster_prep Preparation cluster_calc Core Calculation (DFT) cluster_validation Validation cluster_analysis Analysis & Interpretation mol_build Step 1: 3D Molecule Construction (e.g., using Avogadro, GaussView) geom_opt Step 2: Geometry Optimization (Find lowest energy conformer) mol_build->geom_opt Input Structure freq_calc Step 3: Frequency Calculation (At the same level of theory) geom_opt->freq_calc Optimized Geometry validation Imaginary Frequencies? freq_calc->validation Vibrational Modes validation->geom_opt Yes (Re-optimize from perturbed geometry) geom_data Molecular Geometry (Bond lengths, angles) validation->geom_data No (True Minimum Confirmed) spec_data Spectroscopic Properties (IR, Raman, NMR) validation->spec_data No (True Minimum Confirmed) elec_data Electronic Properties (HOMO-LUMO, MEP) validation->elec_data No (True Minimum Confirmed)

Caption: Computational workflow for theoretical analysis.

Experimental Protocol: Step-by-Step DFT Calculation

  • Molecule Construction : Build the 3D structure of this compound using molecular modeling software. Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization : Submit the structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the software adjusts the atomic coordinates to find the configuration with the minimum potential energy.

  • Frequency Calculation : Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the identical level of theory (B3LYP/6-311++G(d,p)). This is a non-negotiable step.

  • Validation : Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates the structure is a transition state, not a stable conformer. The geometry must be adjusted (perturbed along the vector of the imaginary frequency) and re-optimized.

  • Property Calculation : Once a true minimum is confirmed, the electronic properties (such as molecular orbitals and electrostatic potential) can be reliably calculated from this validated structure.

Part 2: Anticipated Results and Scientific Interpretation

Following the validated protocol, we can predict and interpret several key structural and electronic parameters for this compound.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the molecule. Key outputs are bond lengths, bond angles, and dihedral angles. These parameters provide the fundamental blueprint of the molecule's structure. For instance, the C-Cl and C-N bond lengths in the pyridine ring will be influenced by the electronic push-pull effects of the substituents.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: These are representative values based on similar structures like 4-chloromethyl pyridine hydrochloride. Actual values must be generated by calculation.)[5]

ParameterBond/AnglePredicted Value
Bond LengthC4-Cl~1.74 Å
C2-C(isopropyl)~1.52 Å
N1-C2~1.34 Å
C5-C6~1.39 Å
Bond AngleC3-C4-C5~118.5°
N1-C2-C3~122.0°
Cl-C4-C5~119.0°
Dihedral AngleCl-C4-C5-C6~180.0° (planar)
Electronic Properties: Reactivity and Interaction Sites

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept them.[7][8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5][7]

G cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Energy Energy HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Reactivity Indicator)    Energy->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 2: Predicted Frontier Orbital Energies (Illustrative)

ParameterEnergy (eV)Implication
EHOMO~ -6.8 eVElectron donating capability
ELUMO~ -1.5 eVElectron accepting capability
ΔE (Energy Gap)~ 5.3 eVHigh chemical stability

The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's surface.[8] It is an invaluable tool for predicting intermolecular interactions, particularly in drug design, as it highlights regions prone to electrophilic or nucleophilic attack.[5]

  • Red regions (negative potential): Electron-rich areas, such as around the nitrogen atom, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue regions (positive potential): Electron-deficient areas, typically around hydrogen atoms, are susceptible to nucleophilic attack.

  • Green regions : Areas of neutral potential.

This map directly informs how the molecule will "see" and interact with a protein binding pocket or other biological targets.

Theoretical Spectroscopic Analysis

The frequency calculation not only validates the geometry but also provides theoretical vibrational spectra (FT-IR and Raman). By comparing these calculated frequencies to experimental data, one can confirm the synthesized structure.[5][9] Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, ring breathing).

Table 3: Selected Predicted Vibrational Frequencies (Illustrative)

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3100C-H stretchAromatic C-H
~2980C-H stretchIsopropyl group
~1580C=C/C=N stretchPyridine ring
~1100C-Cl stretchChloro group

Conclusion

The theoretical framework detailed in this guide provides a robust and scientifically rigorous pathway to elucidate the structural and electronic properties of this compound. By employing DFT calculations with the B3LYP/6-311++G(d,p) model, researchers can generate high-fidelity data on molecular geometry, electronic reactivity via HOMO-LUMO analysis, and interaction potential through MEP maps. The emphasis on a self-validating workflow, including mandatory frequency calculations, ensures the trustworthiness of the results. These computational insights are not merely academic; they are actionable intelligence that can guide medicinal chemists in the strategic design and optimization of novel therapeutics, ultimately saving time and resources in the complex landscape of drug development.

References

  • Gverzdys, A. D., & Cormanich, R. A. (2018).
  • Gverzdys, A. D., & Cormanich, R. A. (n.d.).
  • Saitoh, H., et al. (2004). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC, NIH. [Link]
  • Gverzdys, A. D., & Cormanich, R. A. (2008). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives.
  • Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (n.d.). Computational and Theoretical Chemistry. Scribd. [Link]
  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]
  • Wang, G., et al. (2017). Computation-Driven Synthetic Chemistry: A Metal-Free Approach for Synthesis of 4-Substituted Pyridines.
  • Insilico Medicine. (n.d.). Main Page. Insilico Medicine. [Link]
  • IJCRT.org. (2022). SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. IJCRT.org. [Link]
  • Cambridge Crystallographic Data Centre. (2021). Structural and theoretical studies of 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride (d6). PMC, PubMed Central. [Link]
  • ResearchGate. (2017). Density Functional Theory Study of Solvent Effects on 3-Fluoro-, 3-Chloro-, 3-Bromopyridine.
  • Liu, Z., et al. (2014). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[10][11][12]triazolo[4,3-a]pyridine. MDPI. [Link]
  • Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-Chloro-2-isopropylpyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. The synthesis is achieved through a robust two-step process commencing with the oxidation of 2-isopropylpyridine to its corresponding N-oxide, followed by a regioselective chlorination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, experimental choices, and practical insights for successful execution.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in organic synthesis. The presence of a reactive chlorine atom at the 4-position makes it a versatile precursor for nucleophilic substitution reactions, enabling the introduction of diverse functional groups[1]. This scaffold is a valuable intermediate in the development of biologically active compounds. The strategic placement of the isopropyl group at the 2-position and the chloro group at the 4-position provides a unique electronic and steric profile for molecular design in medicinal chemistry and materials science.

This guide details a reliable and scalable synthetic route, focusing on the underlying chemical principles to ensure both reproducibility and a thorough understanding of the process.

Synthetic Strategy and Rationale

The selected synthetic pathway involves a two-step sequence, as illustrated below. This approach is favored due to its high efficiency and control over regioselectivity.

Synthetic_Workflow 2-isopropylpyridine 2-isopropylpyridine Oxidation Oxidation 2-isopropylpyridine->Oxidation 2-isopropylpyridine_N-oxide 2-isopropylpyridine_N-oxide Oxidation->2-isopropylpyridine_N-oxide Chlorination Chlorination 2-isopropylpyridine_N-oxide->Chlorination This compound This compound Chlorination->this compound caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Step 1: N-Oxidation of 2-isopropylpyridine

Direct electrophilic substitution on the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. The resulting N-oxide group significantly alters the electronic properties of the ring:

  • Activation: The N-oxide moiety acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the pyridine ring[2].

  • Enhanced Reactivity: This activation makes the ring more susceptible to electrophilic attack, facilitating subsequent functionalization[3].

Common oxidizing agents for this transformation include peracids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid[4][5].

Step 2: Regioselective Chlorination of 2-isopropylpyridine N-oxide

With the pyridine ring activated, a chlorinating agent can be introduced. Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are effective for this deoxygenative chlorination[2][6]. The reaction proceeds with high regioselectivity, favoring substitution at the activated 4-position. The mechanism involves the formation of a reactive intermediate that readily undergoes nucleophilic attack by a chloride ion.

Chlorination_Mechanism cluster_0 Mechanism of Chlorination N_Oxide 2-isopropylpyridine N-oxide Intermediate Reactive Adduct N_Oxide->Intermediate + POCl₃ POCl3 POCl₃ Chloride_Attack Cl⁻ Attack at C4 Intermediate->Chloride_Attack Rearrangement Product This compound Chloride_Attack->Product Elimination Byproduct PO₂Cl₂⁻ caption Simplified chlorination mechanism.

Figure 2: Simplified chlorination mechanism.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 2-isopropylpyridine N-oxide

This protocol details the oxidation of 2-isopropylpyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-isopropylpyridine≥98%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)77% (balance water)Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated sodium bicarbonate (NaHCO₃)ACS ReagentVWR
Sodium sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel (500 mL)--
Rotary evaporator--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropylpyridine (10.0 g, 82.5 mmol).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • While stirring vigorously, add m-CPBA (22.2 g, approx. 99.0 mmol, 1.2 equivalents, assuming 77% purity) portion-wise over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture again to 0 °C and quench the excess peracid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, 2-isopropylpyridine N-oxide, is typically obtained as a pale yellow oil and can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of 2-isopropylpyridine N-oxide using phosphorus oxychloride (POCl₃).

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2-isopropylpyridine N-oxideFrom Protocol 1-
Phosphorus oxychloride (POCl₃)≥99%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated sodium bicarbonate (NaHCO₃)ACS ReagentVWR
Sodium sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Ice bath--

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the crude 2-isopropylpyridine N-oxide (assuming 82.5 mmol from the previous step).

  • Carefully add phosphorus oxychloride (POCl₃) (25.3 g, 15.4 mL, 165 mmol, 2.0 equivalents) to the flask at room temperature. The addition is exothermic.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Caution: The following step is highly exothermic and releases acidic gases. Perform slowly in an efficient fume hood. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.

Data Summary and Expected Results

StepKey ReagentsTemp.TimeExpected YieldPurity
Oxidation2-isopropylpyridine, m-CPBA0°C to RT12-16 h>90%>95%
Chlorination2-isopropylpyridine N-oxide, POCl₃Reflux3-5 h60-75%>97%

Characterization Data for this compound:

  • Molecular Formula: C₈H₁₀ClN

  • Molecular Weight: 155.62 g/mol

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (CDCl₃): Spectra should be consistent with the structure, showing characteristic peaks for the isopropyl group (a doublet and a septet) and aromatic protons.

  • Mass Spectrometry (MS): M/z = 155.05 (M⁺), showing the characteristic isotopic pattern for a monochlorinated compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oxidation Incomplete Insufficient m-CPBA; low reaction temperature.Add additional m-CPBA (0.1-0.2 eq). Allow the reaction to stir for a longer duration at room temperature.
Low Yield in Chlorination Incomplete reaction; loss during aqueous work-up.Ensure the reaction goes to completion by TLC. Increase reflux time if necessary. Perform extractions carefully.
Formation of 2-Chloro Isomer Steric hindrance from the isopropyl group.The 4-position is generally favored electronically. Isomers can be separated by careful column chromatography.
Violent Quenching of POCl₃ Reaction with water is extremely exothermic.Add the reaction mixture to ice very slowly with efficient stirring and external cooling. Ensure adequate fume hood ventilation.

References

  • PrepChem. (2023). Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine.
  • Google Patents. (n.d.). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Eureka. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • ResearchGate. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • Organic Syntheses. (n.d.). pyridine-n-oxide.
  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized....
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • PubChem. (n.d.). 2-Chloro-4-isopropylpyridine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubChem. (n.d.). 2-Bromo-4-chloropyridine.
  • Google Patents. (n.d.). CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide.
  • ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N‐oxide.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Refubium - Freie Universität Berlin. (n.d.). Dichlorine–pyridine N-oxide halogen-bonded complexes.

Sources

Application Notes and Protocols for 4-Chloro-2-isopropylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Isopropylpyridine Scaffold

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of pharmaceuticals.[1] Among these, the pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other key intermolecular interactions make it a highly sought-after motif in drug design. The strategic functionalization of the pyridine ring is therefore a critical endeavor in the development of novel therapeutic agents.

4-Chloro-2-isopropylpyridine is a valuable heterocyclic building block that offers medicinal chemists a versatile platform for molecular elaboration. The presence of a chlorine atom at the 4-position provides a reactive handle for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The isopropyl group at the 2-position can serve to modulate the steric and electronic properties of the molecule, potentially influencing binding affinity, selectivity, and metabolic stability of the final drug candidate. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of potential therapeutic agents.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety considerations, of a building block is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.62 g/mol [2]
CAS Number 98420-91-8[3]
Appearance Not explicitly found, likely a liquid or low-melting solidN/A
Boiling Point Not explicitly foundN/A
Topological Polar Surface Area 12.9 Ų[2]
Hydrogen Bond Acceptor Count 1[2]
Predicted ¹H NMR Based on analogs, expect signals for the isopropyl group (doublet and septet) and distinct aromatic protons.[4]
Predicted ¹³C NMR Based on analogs, expect distinct signals for the isopropyl carbons and the pyridine ring carbons, with the carbon bearing the chlorine being significantly deshielded.[5][6]
Mass Spectrum (EI) of 4-isopropylpyridine m/z 121 (M+), 106 (M-CH₃)[7]

Safety and Handling:

While a specific safety data sheet (SDS) for this compound was not found, data for related chloropyridines indicate that this class of compounds should be handled with care.[1][8][9][10]

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[9]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.[1]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[1]

    • Ingestion: Rinse mouth and seek immediate medical attention.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Core Synthetic Applications and Protocols

The reactivity of the C4-chloro substituent is the cornerstone of this compound's utility. This section details the primary reaction types and provides detailed, adaptable protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[11] For an electron-deficient heterocycle like a chloropyridine, these reactions are particularly effective.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine scaffold and a wide array of aryl, heteroaryl, or alkyl groups, which is a common strategy in the synthesis of kinase inhibitors and other complex drug molecules.[12][13]

Reaction Principle: The reaction involves a catalytic cycle with a palladium(0) species. Key steps include oxidative addition of the chloropyridine to the palladium catalyst, transmetalation with an organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[14]

Suzuki_Miyaura_Coupling Start Start Setup Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst, Ligand Start->Setup Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Continue heating Workup Aqueous Workup: Dilute, Extract, Wash, Dry Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Isolated Product Purify->End

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of chloropyridines.[14][15][16]

  • Materials:

    • This compound (1.0 mmol, 155.6 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

    • Anhydrous 1,4-dioxane (5 mL)

    • Argon or Nitrogen gas

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • To a dry Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

    • Add anhydrous 1,4-dioxane via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water (10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 2-isopropyl-4-phenylpyridine.

  • Causality and Insights:

    • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the activation of less reactive aryl chlorides.

    • Base: K₃PO₄ is a common and effective base for Suzuki couplings, facilitating the transmetalation step.

    • Solvent: Anhydrous dioxane is a high-boiling, aprotic solvent that is well-suited for this type of reaction.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, including kinase inhibitors and GPCR modulators.[11][17][18] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0) catalytic cycle. The key steps are oxidative addition of the chloropyridine, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the N-aryl amine product.[11]

Buchwald_Hartwig_Amination Start Start Setup Combine Reactants: This compound, Amine, Base, Pd Precatalyst, Ligand Start->Setup Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Continue heating Workup Aqueous Workup: Dilute, Extract, Wash, Dry Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Isolated Product Purify->End

Figure 2: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on established procedures for the amination of aryl chlorides.[19][20][21][22]

  • Materials:

    • This compound (1.0 mmol, 155.6 mg)

    • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

    • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 8.6 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Anhydrous toluene (5 mL)

    • Argon or Nitrogen gas

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

    • Add this compound and anhydrous toluene.

    • Finally, add the morpholine via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 4-(2-isopropylpyridin-4-yl)morpholine.

  • Causality and Insights:

    • Ligand Choice: XPhos is a highly effective, sterically hindered biaryl phosphine ligand that promotes the coupling of unactivated aryl chlorides.[19]

    • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, making an inert atmosphere crucial for successful and reproducible results.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly with the presence of the electron-withdrawing nitrogen atom, facilitates nucleophilic aromatic substitution at the 4-position. This offers a complementary, often palladium-free, method for introducing nitrogen, oxygen, or sulfur nucleophiles.

Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The chloride ion is then expelled to restore aromaticity, yielding the substituted product.

SNAr_Reaction Start Start Setup Combine Reactants: This compound, Nucleophile, Solvent, (Optional Base) Start->Setup Heat Heat to Reaction Temperature (e.g., 80-150 °C) Setup->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Continue heating Workup Aqueous Workup or Direct Crystallization Monitor->Workup Reaction Complete Purify Purify by Column Chromatography or Recrystallization Workup->Purify End Isolated Product Purify->End

Figure 3: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Detailed Protocol: SNAr Reaction of this compound with Aniline

This protocol is based on general procedures for SNAr reactions on chloropyridines.[23][24]

  • Materials:

    • This compound (1.0 mmol, 155.6 mg)

    • Aniline (1.5 mmol, 139.7 mg, 0.137 mL)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • Dimethyl sulfoxide (DMSO) (5 mL)

    • Reaction vial or round-bottom flask

  • Procedure:

    • To a reaction vial, add this compound, aniline, and potassium carbonate.

    • Add DMSO as the solvent.

    • Seal the vial and heat the mixture in an oil bath at 120-140 °C.

    • Monitor the reaction by TLC or LC-MS. The reaction may require 12-48 hours.

    • After cooling to room temperature, pour the reaction mixture into water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford N-(2-isopropylpyridin-4-yl)aniline.

  • Causality and Insights:

    • Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cationic species but does not strongly solvate the anionic nucleophile, thus increasing its reactivity.

    • Base: A mild base like potassium carbonate is often used to neutralize the HCl generated during the reaction, driving it to completion.

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack on the aromatic ring.

Conclusion

This compound is a strategically important building block for medicinal chemistry, providing a gateway to a diverse range of substituted pyridine derivatives. Its utility is primarily centered on the reactivity of the C4-chloro group, which can be effectively manipulated through robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols detailed in this guide offer a solid foundation for researchers to explore the chemical space around the 2-isopropylpyridine scaffold, enabling the synthesis of novel compounds for drug discovery programs targeting a wide range of diseases.

References

  • Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
  • Fisher Scientific. (2011).
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.
  • Sigma-Aldrich. (2024).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine: Structure and Synthesis.
  • Alkahtani, H. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1275, 134633.
  • Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Bioorganic & Medicinal Chemistry Letters, 47, 128211.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(19), 3721–3724.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16630-16703.
  • The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 145-157.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)
  • Wang, M. W., et al. (2015). Novel Allosteric Modulators of G Protein-coupled Receptors. Acta Pharmacologica Sinica, 36(1), 9–25.
  • The Royal Society of Chemistry. (n.d.).
  • NIST. (n.d.). 4-Isopropylpyridine. In NIST Chemistry WebBook.
  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Scott, P., et al. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
  • SNSF Data Portal. (n.d.).
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  • ResearchGate. (2018). Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors - Drug-Target Interactions.
  • Sanford, M. S., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(21), 4326–4330.
  • Hill, C. L., & Leadbeater, N. E. (2012). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider SyntheticPages, SP491.
  • bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity.
  • ResearchGate. (n.d.). Suzuki coupling of 4-chloroanisole with phenylboronic acid.
  • MDPI. (2022).
  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane.
  • MDPI. (2021). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • PubChem. (n.d.). 4-chloro-2-(4-fluorophenyl)-2-methyl-1H-pyridine.

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Application Notes & Protocols: 4-Chloro-2-isopropylpyridine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-2-isopropylpyridine, a key heterocyclic building block in organic synthesis. With a molecular formula of C8H10ClN and a molecular weight of 155.62 g/mol , this intermediate is pivotal in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][2] Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, which allow for the strategic formation of carbon-carbon and carbon-nitrogen bonds. This document details the reactivity of the molecule and provides field-proven, step-by-step protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering researchers a practical guide to leveraging this versatile reagent.

Introduction and Strategic Importance

This compound has emerged as a valuable heterocyclic intermediate, primarily due to the strategic placement of its functional groups. The pyridine core is a ubiquitous scaffold in medicinal chemistry, and the ability to functionalize it at specific positions is critical for drug discovery programs.[3] The isopropyl group at the 2-position provides steric and electronic influence, while the chloro group at the 4-position serves as an excellent handle for a variety of transformations.

The C4-chloro group is the primary site of reactivity, acting as an electrophilic partner in numerous cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates the crucial oxidative addition step in palladium-catalyzed cycles.[4] This strategic arrangement makes this compound a key precursor for synthesizing highly substituted pyridines, including intermediates for promising therapeutics like KRAS G12C inhibitors.[5][6]

Physicochemical Properties

PropertyValue
CAS Number 98420-91-8
Molecular Formula C8H10ClN[1]
Molecular Weight 155.62 g/mol [1]
Appearance Typically an oil or low-melting solid
Purity Commercially available at ≥97% purity[1]

Caption: Key functional sites of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions offer a mild and highly versatile method for forming new bonds at the C4 position, tolerating a wide range of functional groups.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species.[7] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position, creating substituted biaryl structures.

Causality of Experimental Design: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] A base is essential for activating the organoboron species (e.g., a boronic acid) to facilitate the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[9][10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful method for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[11][12] This reaction is instrumental in synthesizing 4-amino-2-isopropylpyridine derivatives, which are prevalent motifs in pharmacologically active compounds.[13]

Causality of Experimental Design: Like the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[14] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, forming the active nucleophile.[15] The choice of phosphine ligand is paramount; bulky, electron-rich ligands such as XPhos are often used with aryl chlorides to facilitate the challenging oxidative addition step and promote the final reductive elimination to form the C-N bond.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes.[16][17] When applied to this compound, it allows for the direct installation of an alkynyl group, a versatile functional handle for further transformations or a key structural element in materials and pharmaceuticals.

Causality of Experimental Design: The reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[18] The palladium catalyst undergoes the standard oxidative addition with the aryl chloride. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[19] This copper acetylide then undergoes transmetalation with the Pd(II) complex, which is the rate-determining step, followed by reductive elimination to yield the final product.[18] Copper-free versions exist but often require different conditions.[18]

Caption: Key steps in the dual-catalytic Sonogashira coupling.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands are toxic and air-sensitive; handle under an inert atmosphere (Nitrogen or Argon). Solvents should be degassed before use to remove oxygen, which can deactivate the catalyst.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-isopropyl-4-phenylpyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Phenylboronic Acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(2-isopropylpyridin-4-yl)morpholine, demonstrating a typical C-N bond formation.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-Butoxide (NaOtBu, 2.0 equiv.)

  • Toluene (anhydrous, degassed)

  • Water, Brine

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a positive flow of inert gas, add Pd(dba)₂ (0.015 equiv.), XPhos (0.03 equiv.), and NaOtBu (2.0 equiv.) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene. Stir the mixture at room temperature for 5-10 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by morpholine (1.5 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C. Stir vigorously for 6-18 hours. Monitor reaction completion by GC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water.

  • Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain the target amine.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 2-isopropyl-4-(phenylethynyl)pyridine, showcasing C-C(sp) bond formation.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Phenylacetylene (1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, anhydrous, degassed)

  • Tetrahydrofuran (THF, anhydrous, degassed)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Setup: To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 equiv.) and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent/Solvent Addition: Under inert atmosphere, add this compound (1.0 equiv.) dissolved in a mixture of degassed THF and Et₃N (e.g., 2:1 v/v).

  • Alkyne Addition: Add phenylacetylene (1.1 equiv.) dropwise to the stirring mixture at room temperature.[20]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-16 hours.[20] If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Summary and Outlook

This compound is a robust and versatile building block whose value is fully realized through modern palladium-catalyzed cross-coupling chemistry. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and adaptable methods for the synthesis of a diverse array of substituted pyridine derivatives. These transformations are foundational for constructing novel molecular entities in drug discovery and materials science, underscoring the strategic importance of this heterocyclic intermediate. Future work will likely focus on developing even more efficient and sustainable catalytic systems, including the use of base metal catalysts, to further expand the synthetic utility of this valuable compound.

References

  • Benchchem Application Notes. (n.d.). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions. Benchchem.
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Google Patents. (2021). WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound. Google Patents.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • WIPO Patentscope. (2021). WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. WIPO Patentscope.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • ChemHelp ASAP. (2020). Sonogashira Coupling. YouTube.
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • ChemHelp ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Chemistry LibreTexts.
  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

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Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aryl-2-isopropylpyridines in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, is a pivotal tool in the synthesis of biaryl and hetero-biaryl motifs.[3] These structural units are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide focuses on a particularly relevant, yet challenging, substrate class: substituted chloropyridines, with a specific emphasis on 4-Chloro-2-isopropylpyridine. Chloropyridines are economically advantageous starting materials compared to their bromo- or iodo-analogs, making the development of efficient coupling protocols for these substrates highly desirable.[1] The 2-isopropylpyridine scaffold is of significant interest in medicinal chemistry, appearing in a range of biologically active molecules, including novel inhibitors for cancer therapy and other disease targets.[4] However, the successful coupling of this compound is not trivial. The inherent lower reactivity of the C-Cl bond and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst present significant hurdles.[5][6]

This document provides a comprehensive technical guide, detailing not just the "how" but the "why" behind the crucial experimental parameters. We will delve into the catalytic cycle, explore the critical choice of catalyst, ligand, and base, and provide a robust, step-by-step protocol for the successful Suzuki coupling of this compound.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a challenging substrate like this compound.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R¹-Pd(II)L_n-R² Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R¹-R² (4-Aryl-2-isopropylpyridine) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal Activates Boronic Acid Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: This compound, Phenylboronic Acid, K₃PO₄ B Add Catalyst System: Pd₂(dba)₃ and SPhos under Inert Atmosphere A->B C Add Degassed Solvents: 1,4-Dioxane and Water B->C D Heat and Stir: 100 °C, 12-24h C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute: Ethyl Acetate and Water E->F Upon Completion G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure Product: 4-Phenyl-2-isopropylpyridine

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-2-isopropylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 2-Isopropylpyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors. The 4-chloro-2-isopropylpyridine motif, in particular, offers a unique combination of features for the synthesis of next-generation kinase inhibitors. The chlorine atom at the 4-position serves as a versatile synthetic handle for introducing diverse functionalities through cross-coupling reactions, while the isopropyl group at the 2-position can provide beneficial steric interactions within the ATP-binding pocket, potentially enhancing both potency and selectivity. This document provides a comprehensive guide to the synthesis and application of kinase inhibitors derived from this compound, with a focus on Janus Kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and certain cancers.

Synthetic Strategies: Accessing Diverse Chemical Space

The primary routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the modular and efficient assembly of a library of candidate inhibitors.

Visualizing the Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Aryl/Heteroaryl Amine) A->C Pd Catalyst, Ligand, Base D 4-Aryl-2-isopropylpyridine Intermediate B->D E 4-Amino-2-isopropylpyridine Intermediate C->E F Further Functionalization D->F E->F G Final Kinase Inhibitor (e.g., JAK Inhibitor) F->G

Caption: General synthetic routes for derivatizing this compound.

Protocol 1: Synthesis of a 4-Aryl-2-isopropylpyridine Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing a wide range of aromatic and heteroaromatic substituents at the 4-position of the pyridine ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask. The solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of the limiting reagent).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-isopropylpyridine derivative.

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid2-Isopropyl-4-phenylpyridine85>98
24-Methoxyphenylboronic acid2-Isopropyl-4-(4-methoxyphenyl)pyridine82>99
3Pyrazole-4-boronic acid4-(1H-Pyrazol-4-yl)-2-isopropylpyridine75>97

Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Synthesis of a 4-Amino-2-isopropylpyridine Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and is instrumental in synthesizing aminopyridine-based kinase inhibitors. This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.[1][2][3][4][5]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., a substituted aniline or a heterocyclic amine) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and the base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 8-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 4-amino-2-isopropylpyridine derivative.

EntryAmineProductYield (%)Purity (%)
1AnilineN-Phenyl-2-isopropylpyridin-4-amine78>98
21H-Pyrrolo[2,3-b]pyridin-4-amineN-(2-Isopropylpyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine65>95
33-AminopyrazoleN-(1H-Pyrazol-3-yl)-2-isopropylpyridin-4-amine72>97

Table 2: Representative yields for the Buchwald-Hartwig amination of this compound.

Application in Kinase Inhibitor Design: Targeting the JAK/STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[6] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[6] Consequently, the development of selective JAK inhibitors has been a major focus of pharmaceutical research. The 2-aminopyridine scaffold is a well-established hinge-binding motif in many JAK inhibitors.

The JAK/STAT Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor 4-Amino-2-isopropylpyridine Derivative (Inhibitor) Inhibitor->JAK Inhibition STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocation STAT->STAT_dimer Dimerization Gene Gene Transcription DNA->Gene

Caption: Simplified representation of the JAK/STAT signaling pathway and the point of intervention for a 4-amino-2-isopropylpyridine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is a process of iterative design, synthesis, and biological evaluation. For 2-isopropyl-4-aminopyridine derivatives targeting JAKs, several structural features are key to modulating activity and selectivity:

  • The 2-Isopropyl Group: This group can occupy a hydrophobic pocket near the hinge region, potentially increasing binding affinity and contributing to selectivity over other kinases.

  • The 4-Amino Linker: The nature of the amine and the substituent attached to it are critical for interacting with the solvent-exposed region of the ATP-binding site. This is a primary point for diversification to optimize potency and selectivity.

  • Substituents on the Aryl/Heteroaryl Moiety: Modifications to the group introduced at the 4-position can fine-tune the physicochemical properties of the inhibitor, such as solubility and metabolic stability, and can also introduce additional interactions with the kinase.

Conclusion

The this compound scaffold represents a valuable starting point for the synthesis of a diverse range of kinase inhibitors. The synthetic accessibility of this building block, combined with the power of modern cross-coupling methodologies, allows for the rapid exploration of chemical space. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the field of drug discovery, facilitating the development of novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Liang, J., Van Abbema, A., et al. (2017). Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. Bioorganic & Medicinal Chemistry Letters, 27(18), 4370-4376.
  • Moslin, R., et al. (2017). Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 60(16), 7058-7073.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.
  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419.
  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. Organic Letters, 2(10), 1403–1406.
  • Willis, M. C., Chauhan, J., & Whittinham, W. G. (2005). Palladium-catalysed amination of aryl and heteroaryl halides with sulfoximines. Organic & Biomolecular Chemistry, 3(17), 3094–3095.
  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society, 121(18), 4369–4378.
  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424.
  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419.
  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. Organic Letters, 2(10), 1403–1406.
  • Willis, M. C., Chauhan, J., & Whittinham, W. G. (2005). Palladium-catalysed amination of aryl and heteroaryl halides with sulfoximines. Organic & Biomolecular Chemistry, 3(17), 3094–3095.
  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society, 121(18), 4369–4378.
  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides.

Sources

Application Notes & Protocols: Strategic Synthesis of 4-Substituted-2-isopropylpyridines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the 2-Isopropylpyridine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine core remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. Specifically, the functionalization of substituted pyridines, such as 4-chloro-2-isopropylpyridine, is a critical step in the synthesis of a vast array of high-value compounds, from active pharmaceutical ingredients (APIs) to advanced organic materials.

This document provides a detailed guide to the experimental procedure for nucleophilic aromatic substitution (SNAr) on this compound. We will delve into the mechanistic underpinnings that govern this transformation, provide a robust and reproducible protocol, and offer expert insights into process optimization and troubleshooting.

Mechanistic Rationale and Causality in Experimental Design

The successful execution of a synthetic protocol hinges on a deep understanding of the underlying reaction mechanism. The nucleophilic aromatic substitution on the pyridine ring is a classic addition-elimination process, distinct from SN1 and SN2 reactions that occur at sp3-hybridized centers.[1]

The Role of the Pyridine Nitrogen: Activation and Regioselectivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes the ring susceptible to attack by nucleophiles, a characteristic less common in carbocyclic aromatic rings like benzene unless they are activated by strong electron-withdrawing groups.[2] The nitrogen atom exerts its most significant electron-withdrawing effect at the positions ortho (C2, C6) and para (C4) to it.

When a nucleophile attacks the C4 position of this compound, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing substantial stabilization.[3][4] This stabilization significantly lowers the activation energy for attack at the C4 (and C2) position compared to the C3 position, where the charge cannot be delocalized onto the nitrogen.[3][4] Consequently, nucleophilic substitution on pyridines is highly regioselective for the 2- and 4-positions.[1][5]

Caption: General SNAr mechanism on this compound.

Leaving Group and Substrate Reactivity

The reactivity order for halopyridines in SNAr reactions is generally 4-halo > 2-halo > 3-halo.[5] All chloropyridines are significantly more reactive than their chlorobenzene counterparts due to the ring's inherent electron deficiency.[5] While the isopropyl group at C2 is mildly electron-donating, its electronic effect is secondary to the powerful directing influence of the ring nitrogen. Its primary contribution is steric, which further favors attack at the less hindered C4 position over the C6 position.

Alternative Pathway: The Buchwald-Hartwig Amination

While SNAr is often effective, particularly with strong nucleophiles, its scope can be limited. For less nucleophilic amines or when SNAr conditions lead to decomposition, the Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative for forming C-N bonds.[6][7] This reaction is particularly valuable for aryl chlorides, which are less reactive than bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[8] Success with chloropyridines often requires the use of specialized, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to facilitate the rate-limiting C-Cl bond activation.[8]

Master Protocol: SNAr of this compound with Amines

This protocol describes a general procedure for the reaction with a representative primary or secondary amine. Conditions should be optimized for each specific nucleophile.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-Aldrich, Combi-BlocksStore under inert gas.
Amine Nucleophile≥98%VariesEnsure dryness, especially for primary amines.
Sodium tert-butoxide (NaOtBu)≥98%Sigma-AldrichA strong, non-nucleophilic base. Handle in a glovebox.
Dimethyl Sulfoxide (DMSO)AnhydrousAcros OrganicsUse a dry, high-boiling polar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl)--For aqueous washes.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying the organic layer.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Round-bottom flask--Oven-dried before use.
Magnetic stirrer and stir bar---
Condenser---
Inert gas line (N₂ or Ar)---
Septa, needles, syringes--For anhydrous transfers.
Step-by-Step Experimental Procedure
  • Flask Preparation: Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask. Equip the flask with a condenser and a rubber septum. Purge the entire apparatus with dry nitrogen or argon for 15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq, e.g., 1.55 g, 10.0 mmol) to the flask.

  • Solvent and Nucleophile: Add anhydrous DMSO (e.g., 40 mL) via syringe. Begin stirring to dissolve the starting material. Add the desired amine nucleophile (1.1 - 1.2 eq, e.g., 11.0 - 12.0 mmol) dropwise via syringe.

  • Base Addition: If the amine nucleophile is used as its hydrochloride salt or if a non-nucleophilic base is required to drive the reaction, add sodium tert-butoxide (1.2 eq, 1.15 g, 12.0 mmol) portion-wise. Note: For many amine substitutions, an excess of the amine itself can serve as the base, or a milder base like K₂CO₃ can be used.

  • Reaction: Immerse the flask in a preheated oil bath at 100-120 °C. The optimal temperature depends on the nucleophilicity of the amine. For more efficient heating, microwave irradiation can be employed, often reducing reaction times significantly.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 150 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[10]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Caption: Experimental workflow for SNAr on this compound.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Ineffective base. 4. Deactivated substrate.1. Increase reaction temperature, consider using a sealed tube or microwave reactor. 2. Use a stronger base (e.g., NaH, NaOtBu) to deprotonate the nucleophile. 3. Switch to a more polar aprotic solvent (e.g., DMF, NMP). 4. For challenging amines, switch to a Buchwald-Hartwig protocol with an appropriate ligand.[8]
Side Product Formation 1. Hydrodehalogenation (-Cl replaced by -H). 2. Reaction at other sites. 3. Decomposition of starting material or product.1. Ensure strictly anhydrous and inert conditions. This is more common in catalytic reactions but can occur.[8] 2. Unlikely for this substrate due to strong electronic preference for C4. 3. Lower the reaction temperature and extend the reaction time. Ensure the purity of all reagents.
Difficult Purification 1. Residual high-boiling solvent (DMSO/DMF). 2. Product is highly polar and streaks on silica gel.1. Perform multiple, vigorous aqueous washes during the work-up. A final wash with LiCl solution can also help remove DMF/DMSO. 2. Add 0.5-1% triethylamine or ammonia to the chromatography eluent to suppress tailing of basic pyridine products.

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Chemistry Stack Exchange. (2018).
  • Wikipedia.
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link][5]
  • Zhan, B., et al. (2010). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. [Link][9]
  • Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link][4]
  • Dr. Tanmoy Biswas. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link][2]
  • Li, Y., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link][10]
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.

Sources

Application Notes & Protocols: Leveraging 4-Chloro-2-isopropylpyridine as a Key Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in the discovery of novel agrochemicals, offering a versatile platform for developing potent herbicides, fungicides, and insecticides.[1][2] This guide focuses on 4-Chloro-2-isopropylpyridine, a highly valuable heterocyclic building block. We will explore the chemical principles that underpin its utility, detailing its reactivity and strategic importance. This document provides researchers, chemists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura cross-coupling. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Value of the this compound Scaffold

The relentless demand for new crop protection agents with improved efficacy, novel modes of action, and favorable environmental profiles drives continuous innovation in synthetic chemistry.[3] Pyridine derivatives are central to this effort, found in numerous commercial agrochemicals.[1][4] this compound emerges as a particularly strategic intermediate for several key reasons:

  • Activated Reaction Site: The chlorine atom at the C4 position is highly activated towards nucleophilic displacement. This is due to the strong electron-withdrawing nature (-I and -M effects) of the pyridine nitrogen, which stabilizes the negatively charged intermediate formed during substitution.[5][6] The order of reactivity for nucleophilic substitution on chloropyridines is C4 > C2 >> C3, making the C4 position a predictable and reliable site for functionalization.[7]

  • Tunable Steric and Electronic Properties: The 2-isopropyl group provides steric bulk near the nitrogen atom. This can influence the molecule's binding affinity to target enzymes or receptors by creating specific hydrophobic interactions. It also impacts the molecule's overall lipophilicity, a critical parameter for cell membrane permeability and translocation within the target pest or plant.

  • Versatile Synthetic Handle: Beyond nucleophilic substitution, the C-Cl bond serves as a robust handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.[8][9]

This guide provides the foundational knowledge and practical methodologies to effectively utilize this powerful building block in agrochemical discovery programs.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties and inherent reactivity is paramount for successful reaction design.

Properties Summary
PropertyValue
CAS Number 98420-91-8[10]
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Approx. 215-217 °C
Solubility Soluble in most organic solvents (e.g., THF, DMF, CH₂Cl₂, Toluene)
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr mechanism. The reaction proceeds via a two-step addition-elimination sequence. The pyridine nitrogen plays a crucial role by stabilizing the intermediate (a Meisenheimer-like complex) through resonance, thereby lowering the activation energy of the reaction.[5][11]

workflow Experimental Workflow: O-Arylation Protocol setup 1. Setup - Dry round-bottom flask - Stir bar, N₂ atmosphere reagents 2. Add Reagents - Phenol (1.1 eq) - K₂CO₃ (2.0 eq) - Anhydrous DMF setup->reagents stir 3. Stir - Room temp, 30 min (Generates phenoxide) reagents->stir add_pyridine 4. Add Substrate - this compound (1.0 eq) stir->add_pyridine heat 5. Heat Reaction - 100-120 °C - Monitor by TLC/LC-MS add_pyridine->heat workup 6. Aqueous Work-up - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate heat->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purify characterize 8. Characterization - NMR, MS - Confirm product structure purify->characterize

Caption: General workflow for O-arylation of this compound.

  • Step-by-Step Methodology:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the substituted phenol (1.1 equivalents) and potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Add anhydrous N,N-Dimethylformamide (DMF) to create a suspension with a concentration of approximately 0.5 M with respect to the limiting reagent.

    • Stir the suspension at room temperature for 30 minutes.

    • Add this compound (1.0 equivalent) to the flask.

    • Heat the reaction mixture to 110 °C and maintain for 4-16 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a powerful method for forming a C(sp²)-C(sp²) bond, linking the pyridine core to another aryl or heteroaryl moiety.

  • Principle & Causality: The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). [8]The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst into the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst. [12]A base is required to activate the boronic acid for transmetalation. A ligand (e.g., a phosphine) is crucial for stabilizing the palladium catalyst and modulating its reactivity. [13]

  • Step-by-Step Methodology:

    • To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a base such as potassium carbonate (K₂CO₃, 3.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add a degassed solvent system, typically a mixture like Toluene/Water (4:1) or Dioxane/Water (4:1), to a concentration of 0.2-0.5 M.

    • Heat the reaction mixture to 90-100 °C and stir for 6-24 hours.

    • Monitoring: Follow the reaction's progress by TLC or LC-MS.

    • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude material using flash column chromatography.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)(Cl)L₂ ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_diaryl Ar-Pd(II)-Ar'L₂ transmetal->pd_diaryl red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Product) red_elim->product ar_cl 4-Chloro-2-iPr-Py (Ar-Cl) ar_cl->ox_add ar_b Ar'-B(OH)₂ + Base ar_b->transmetal

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 4-Chloro-2-isopropylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, with 4-chloro-2-isopropylpyridine derivatives serving as crucial intermediates in the synthesis of a variety of pharmacologically active compounds. The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including maintaining yield and purity, managing reaction exotherms, and developing robust purification methods.[1][2] This document provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic scale-up of this compound synthesis. We will explore a validated synthetic route, delve into the rationale behind key process decisions, and offer a detailed, step-by-step protocol for large-scale production, with a strong emphasis on safety and efficiency.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine ring is a privileged structure in pharmaceutical science, appearing in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[3] The specific substitution pattern on the pyridine core dictates its biological activity and pharmacokinetic properties. The this compound moiety is a key building block, offering two reactive sites for further chemical elaboration. However, scaling the synthesis of such molecules is not a trivial matter of simply multiplying reagent quantities. Challenges such as altered reaction kinetics, heat and mass transfer limitations, and changes in impurity profiles frequently emerge during scale-up.[1] A thorough understanding of the reaction mechanism and critical process parameters is therefore essential for a successful and safe transition to large-scale manufacturing.

Strategic Approach to Synthesis

The selected synthetic route for 2-chloro-4-isopropylpyridine involves a two-step process starting from 2-chloroisonicotinic acid methyl ester. This pathway is advantageous for scale-up due to the availability of starting materials and the generally high yields reported.[4]

The overall transformation is as follows:

  • Grignard Reaction: 2-chloroisonicotinic acid methyl ester reacts with a Grignard reagent (methylmagnesium bromide) to form the tertiary alcohol, 4-(2-hydroxyisopropyl)-2-chloropyridine.

  • Reduction: The resulting alcohol is then reduced to yield the target molecule, 2-chloro-4-isopropylpyridine.

Rationale for Method Selection
  • Convergent Synthesis: This two-step approach allows for the efficient construction of the desired isopropyl group.

  • Commercially Available Starting Materials: 2-chloroisonicotinic acid methyl ester is a readily available starting material, which is a critical consideration for industrial production.[4]

  • Robust Reactions: Grignard reactions and subsequent reductions are well-understood and widely implemented transformations in industrial settings.

Visualized Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

Scale_Up_Synthesis SM 2-Chloroisonicotinic Acid Methyl Ester Intermediate 4-(2-Hydroxyisopropyl)- 2-chloropyridine SM->Intermediate Step 1: Grignard Reaction THF, -60°C to 30°C Grignard Methylmagnesium Bromide (Grignard Reagent) Grignard->Intermediate Product_Crude Crude 2-Chloro-4- isopropylpyridine Intermediate->Product_Crude Step 2: Reduction Reflux, 100-110°C ReducingAgent Triethylsilane & Trifluoroacetic Acid ReducingAgent->Product_Crude Purification Purification (Distillation) Product_Crude->Purification Work-up & Isolation FinalProduct Pure 2-Chloro-4- isopropylpyridine Purification->FinalProduct Final Product

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Sterically Hindered Pyridines

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of the pyridine ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of these complex molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for achieving these transformations, offering a broad substrate scope and functional group tolerance.[1][2]

This guide focuses on a particularly challenging substrate: 4-chloro-2-isopropylpyridine. The presence of a sterically demanding isopropyl group at the C2 position, adjacent to the nitrogen, introduces significant steric hindrance that can impede the approach of the palladium catalyst. Furthermore, the C4-chloro group is less reactive than its bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Overcoming these challenges requires a careful selection of catalyst, ligand, and reaction conditions.

As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a detailed, in-depth technical guide to successfully perform various palladium-catalyzed cross-coupling reactions on this compound. The protocols herein are built upon established, field-proven principles for sterically hindered and electron-deficient substrates, emphasizing the causality behind each experimental choice to ensure robust and reproducible outcomes.

Core Concepts: The Palladium Catalytic Cycle and the Role of Ligands

All palladium-catalyzed cross-coupling reactions fundamentally operate through a similar catalytic cycle, which consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for chloro-heteroaromatics.[1]

  • Transmetalation (for Suzuki, Negishi, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, organozinc reagent, alkyne, or amine) reacts with the Pd(II) complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

The success of coupling a sterically hindered substrate like this compound is critically dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), and N-heterocyclic carbenes (NHCs) have proven to be highly effective.[1][3] These ligands promote the formation of highly active, low-coordinate palladium species that can more readily undergo oxidative addition with the deactivated C-Cl bond. Their steric bulk also facilitates the final reductive elimination step.[3]

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds. For a sterically hindered substrate like this compound, a highly active catalyst system is essential.

Causality Behind Experimental Choices:
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precursor that is reduced in situ to the active Pd(0) species.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich biarylphosphine ligand that has shown excellent performance in the coupling of hindered aryl chlorides.[4] Its steric profile helps to create a reactive monoligated palladium complex.

  • Base: Potassium phosphate (K₃PO₄) is a strong inorganic base that is effective in activating the boronic acid for the transmetalation step without being overly harsh on sensitive functional groups.[5]

  • Solvent: A mixture of a non-polar organic solvent like 1,4-dioxane and water is often used. Water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-isopropyl-4-(phenyl)pyridine

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Pd0 Pd(0)L (Active Catalyst) PdII_Aryl Aryl-Pd(II)-Cl(L) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Aryl-Pd(II)-Ar'(L) PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Aryl-Ar' (Product) PdII_Biaryl->Product RedElim Reductive Elimination ArylCl This compound BoronicAcid Ar'-B(OH)₂ + Base

Suzuki-Miyaura Catalytic Cycle

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds with aryl halides.[1][2] For a challenging substrate like this compound, a highly active and sterically hindered catalyst system is non-negotiable.

Causality Behind Experimental Choices:
  • Palladium Precursor: A pre-formed palladacycle, such as a G3 or G4 pre-catalyst (e.g., XPhos Pd G3), is often preferred for challenging aminations. These are air-stable and efficiently generate the active monoligated Pd(0) species.[1]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an extremely bulky and electron-rich ligand that excels in the amination of aryl chlorides, particularly those with steric hindrance.[6]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective in deprotonating the amine to facilitate its coordination to the palladium center.[1]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are standard for this reaction, as they are compatible with the strong base and dissolve the organic reagents well.[1]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of N-phenyl-2-isopropylpyridin-4-amine

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive pressure of argon, add to an oven-dried Schlenk tube sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv.), and aniline (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL).

  • Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 10 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Pd0 Pd(0)L (Active Catalyst) PdII_Aryl Aryl-Pd(II)-Cl(L) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amido Aryl-Pd(II)-NR₂(L) PdII_Aryl->PdII_Amido AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Aryl-NR₂ (Product) PdII_Amido->Product RedElim Reductive Elimination ArylCl This compound Amine R₂NH + Base Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-Cl(L₂) Pd0->PdII_Aryl Oxidative Addition (Aryl-Cl) PdII_Alkynyl Aryl-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Aryl-C≡CR PdII_Alkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Base, HC≡CR CuAcetylide->PdII_Aryl CuAcetylide->CuX Negishi_Coupling cluster_cycle Pd0 Pd(0)L (Active Catalyst) PdII_Aryl Aryl-Pd(II)-Cl(L) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Aryl-Pd(II)-R(L) PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Aryl-R (Product) PdII_Biaryl->Product RedElim Reductive Elimination ArylCl This compound Organozinc R-ZnX

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Chloro-2-isopropylpyridine as a versatile starting material for the synthesis of diverse, novel heterocyclic compounds. We delve into the core chemical principles and provide validated, step-by-step protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura C-C coupling, and Buchwald-Hartwig C-N amination. The narrative emphasizes the causality behind experimental design, ensuring that each protocol is a self-validating system. A practical case study demonstrates the strategic combination of these methods to construct a medicinally relevant pyridopyrimidine scaffold, a class of compounds known for a wide range of biological activities.[1][2][3]

Part 1: Foundational Principles & Strategic Overview

The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in pharmaceuticals and bioactive natural products.[2][4] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as aqueous solubility, while the aromatic system provides a rigid scaffold for orienting functional groups to interact with biological targets.[5] The strategic derivatization of the pyridine core is therefore a cornerstone of modern drug discovery.

This compound: A Versatile Synthetic Building Block

This compound is an excellent starting material for library synthesis due to its distinct electronic and steric properties.

  • Electronic Activation: The electron-withdrawing nitrogen atom renders the pyridine ring electron-deficient, particularly at the C2 and C4 positions. This makes the C4 position highly susceptible to nucleophilic attack.[6][7] The stability of the resulting anionic intermediate (Meisenheimer complex) is significantly enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom, which is not possible with attack at the C3 position.[6]

  • Orthogonal Reactivity: The chlorine atom at the C4 position serves as an excellent leaving group for both nucleophilic substitution and as a handle for transition metal-catalyzed cross-coupling reactions. The isopropyl group at C2 provides steric bulk, which can influence regioselectivity in certain reactions, and offers a lipophilic handle that can be crucial for target engagement in drug candidates.

This guide will focus on three primary classes of reactions that leverage the reactivity of the C4-chloro position to build molecular complexity.

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-XH (X=O, S, NR') Suzuki Suzuki-Miyaura Coupling (C-C) Start->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N) Start->Buchwald R₂NH Pd Catalyst Prod1 4-Alkoxy/Thio/Amino-Substituted 2-isopropylpyridines SNAr->Prod1 Prod2 4-Aryl/Heteroaryl-Substituted 2-isopropylpyridines Suzuki->Prod2 Prod3 4-Amino-Substituted 2-isopropylpyridines Buchwald->Prod3

Figure 1: Key synthetic pathways from this compound.

Part 2: Core Synthetic Methodologies & Protocols

This section provides detailed, field-tested protocols for the primary transformations of this compound.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for installing heteroatom nucleophiles at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride.[8]

Causality of Experimental Design:

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the base without solvating the nucleophile, thereby increasing its reactivity.

  • Base: A mild base such as K₂CO₃ or Cs₂CO₃ is often sufficient to deprotonate alcohol or thiol nucleophiles. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be required.

  • Temperature: Elevated temperatures (80-120 °C) are typically needed to overcome the activation energy for the formation of the Meisenheimer complex.

Step-by-Step Protocol: Synthesis of 2-isopropyl-4-phenoxypyridine

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenol (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation: Representative SNAr Reactions

Nucleophile (R-XH)BaseTemperature (°C)Typical Yield (%)Product Class
PhenolK₂CO₃10085-95Aryl Ether
Benzyl MercaptanCs₂CO₃8090-98Thioether
MorpholineK₂CO₃12075-85Amine
Sodium MethoxideN/A6090-97Alkyl Ether
Protocol II: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds, enabling the synthesis of biaryl compounds which are of significant medicinal interest.[9][10] While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the 4-chloropyridine substrate facilitates the initial oxidative addition step into the Palladium(0) catalyst.[9][11]

Causality of Experimental Design:

  • Catalyst System: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly used.[9] For more challenging couplings, modern systems involving nickel catalysts or specialized palladium pre-catalysts with bulky phosphine ligands can offer improved yields.[12]

  • Base: An aqueous base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A two-phase solvent system, such as Toluene/Ethanol/Water or Dioxane/Water, is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Step-by-Step Protocol: Synthesis of 2-isopropyl-4-(4-methoxyphenyl)pyridine

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps as described in Protocol 2.1.

Protocol III: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are fundamental in a vast number of pharmaceuticals.[13][14] The reaction with chloropyridines is challenging because the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step and requires a highly active catalyst system.[15]

Causality of Experimental Design:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands are essential.[15] They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards the oxidative addition of the aryl chloride. A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used to generate the active Pd(0) in situ.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[15]

  • Conditions: The reaction must be performed under strictly inert and anhydrous conditions, as oxygen can deactivate the catalyst and water can interfere with the base.[15]

Step-by-Step Protocol: Synthesis of N-benzyl-2-isopropylpyridin-4-amine

  • Reagent Preparation: To a dry Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), RuPhos ligand (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Reactant & Solvent Addition: Under a positive pressure of Argon, add this compound (1.0 eq), benzylamine (1.2 eq), and anhydrous, degassed toluene.

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitoring: After cooling, carefully quench a small aliquot and analyze by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully add water to quench the excess base. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 3: Application Case Study: Multi-step Synthesis of a Pyridopyrimidine Scaffold

Pyridopyrimidines are a class of fused heterocycles with a broad spectrum of pharmacological effects, including anticancer and antiviral activities.[1][16] Here, we demonstrate how the previously described methods can be integrated to construct a 2,7-disubstituted pyrido[4,3-d]pyrimidine core.

G cluster_0 Synthetic Workflow A This compound B Intermediate Amine (4-(benzamido)-2-isopropylpyridine) A->B Buchwald-Hartwig Amination (1. Benzamide, Pd-cat, NaOtBu) (2. Deprotection) C Final Product (Pyridopyrimidine) B->C Cyclization (e.g., with formamide or dimethylformamide-dimethylacetal)

Figure 2: Workflow for the synthesis of a pyridopyrimidine scaffold.

Protocol: Synthesis of a 2-isopropyl-7-phenylpyrido[4,3-d]pyrimidine

Step 1: Buchwald-Hartwig Amination with Benzamide

  • Utilize the Buchwald-Hartwig protocol (Section 2.3) to couple this compound with benzamide. This reaction introduces the necessary nitrogen atom and the phenyl group that will become part of the final scaffold.

  • Rationale: Benzamide serves as a stable and readily available ammonia surrogate that installs the N-acyl group required for the subsequent cyclization step.

Step 2: Intramolecular Cyclization

  • Protocol: Take the product from Step 1, 4-(benzamido)-2-isopropylpyridine, and heat it in a high-boiling solvent like Dowtherm A or in polyphosphoric acid (PPA). Alternatively, treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) can effect the cyclization to form the pyrimidine ring.

  • Rationale: This acid-catalyzed or thermal cyclization is a classic method for forming fused pyrimidine rings from N-acyl-aminopyridines, proceeding via an intramolecular electrophilic attack on the pyridine nitrogen followed by dehydration.

This two-step sequence efficiently transforms a simple starting material into a complex, medicinally relevant heterocyclic core, demonstrating the power and strategic value of the foundational reactions detailed in this guide.

References

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 45-48. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-1999-2558
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Available at: https://www.filo.com/chemistry/explain-why-nucleophilic-substitution-occurs-more-readily-in-4-chloropyridine-than-in-3-chloropyridine/HWTJVT
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Available at: https://www.benchchem.
  • Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(41), 13853-13862. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc04582b
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reactions-of-chloropyrimidines_fig1_319468925
  • Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available at: https://www.semanticscholar.org/paper/The-Palladium-Catalysed-Suzuki-Coupling-of-2-and-Lohse/7f4c5e3d7a8b3d09e5b1e9c2c0a8e8b6b1c1b1c1
  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Available at: https://www.benchchem.com/application-notes/snar-reactions-on-dichloropyrimidines
  • Wikipedia. Buchwald–Hartwig amination. Available at: https://en.wikipedia.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_275531840
  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. Available at: https://www.researchgate.net/publication/244483785_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8891000/
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: https://globalresearchonline.net/journalcontents/v90-1/12.pdf
  • Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. Available at: https://pubmed.ncbi.nlm.nih.gov/34488123/
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: https://chemistry.stackexchange.
  • National Institutes of Health. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355743/
  • National Institutes of Health. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538260/
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: https://www.gcipr.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • ECHEMI. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: https://www.echemi.com/community/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine_thread-103-1-1.html
  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: https://www.chempanda.
  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. Available at: https://patents.google.
  • Rasayan Journal of Chemistry. (2019). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. Available at: https://rasayanjournal.co.in/admin/php/upload/1120_pdf.pdf
  • AVESIS. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. Available at: https://avesis.gazi.edu.
  • OUCI. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: https://www.intechopen.com/chapters/85121
  • Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: https://www.tandfonline.com/doi/full/10.1080/10408347.2022.2087508
  • ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Available at: https://www.researchgate.

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Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chloro-2-isopropylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 4-Chloro-2-isopropylpyridine synthesis, designed for chemical researchers and process development scientists.

Introduction: Navigating the Synthesis of this compound

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of this compound, a key intermediate in the development of advanced materials like Organic Light Emitting Diodes (OLEDs), presents unique challenges in regioselectivity and reaction control.[1] This guide is structured to address the most common hurdles you may encounter, moving from high-level strategic decisions down to specific troubleshooting actions. We will explore the primary synthetic routes, dissect common experimental failures, and provide robust, field-tested protocols to optimize your outcomes.

Section 1: Overview of Synthetic Strategies

The optimal route to this compound is highly dependent on available starting materials, required scale, and the desired purity profile. Three primary strategies are prevalent, each with distinct advantages and disadvantages.

  • Direct Chlorination of 2-Isopropylpyridine : This is the most atom-economical approach but is often plagued by a lack of regioselectivity, leading to a mixture of isomers (e.g., 4-chloro and 6-chloro) and over-chlorinated byproducts.[2] Controlling this reaction is the primary challenge.

  • Directed ortho-Metalation (DoM) of 2-Isopropylpyridine : This elegant strategy offers high regioselectivity by using a strong organolithium base to deprotonate the pyridine ring specifically at the C4 position, directed by the ring nitrogen.[3][4][5] The resulting aryllithium intermediate is then quenched with an electrophilic chlorine source. This method provides excellent control but requires stringent anhydrous conditions and careful temperature management.

  • Synthesis from Pre-functionalized Pyridines : This approach involves starting with a pyridine ring that already contains a functional group at the 2- or 4-position, which is then converted to the desired substituent. A notable example is the method starting from 2-chloroisonicotinic acid methyl ester, which undergoes a Grignard reaction followed by reduction to yield the target molecule with high purity.[1]

The following diagram illustrates these strategic pathways.

G cluster_0 Synthetic Pathways start1 2-Isopropylpyridine inter1 4-Lithio-2-isopropylpyridine start1->inter1 Directed ortho-Metalation (e.g., s-BuLi, LDA) inter2 Mixture of Chloro-isomers start1->inter2 Direct Chlorination (e.g., Cl2, NCS) start2 2-Chloroisonicotinic Acid Methyl Ester inter3 4-(2-Hydroxyisopropyl) -2-chloropyridine start2->inter3 Grignard Reaction (MeMgBr) product This compound inter1->product Quench with Electrophilic Cl+ (e.g., C2Cl6, TsCl) inter2->product Purification Challenge inter3->product Reduction (e.g., Et3SiH, TFA)

Caption: Key synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Yield and/or Low Conversion of Starting Material.

  • Q: My reaction stalls, and I recover a significant amount of unreacted 2-isopropylpyridine. What are the likely causes and solutions?

    A: This is a common issue, particularly in Directed ortho-Metalation (DoM) and direct chlorination attempts. The causes are typically related to reagent deactivation or insufficient reaction energy.

    • Probable Cause 1: Deactivated Organolithium Reagent (for DoM).

      • Explanation: Alkyllithium reagents like n-BuLi or LDA are extremely sensitive to moisture and atmospheric oxygen. Any contamination in the solvent, glassware, or starting material will consume the base before it can deprotonate the pyridine ring.

      • Solution:

        • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

        • Reagent Titration: The molarity of commercial alkyllithium solutions can decrease over time. Titrate the solution (e.g., using N-benzylbenzamide) before use to determine its exact concentration and ensure correct stoichiometry.

        • Inert Atmosphere: Maintain a positive pressure of dry argon or nitrogen throughout the entire process, from solvent addition to reaction quenching.

    • Probable Cause 2: Insufficiently Activating Chlorination Conditions.

      • Explanation: The pyridine ring is electron-deficient and relatively resistant to electrophilic substitution.[6] Vapor-phase chlorinations often require high temperatures (350-500°C) to proceed effectively.[7] Solution-phase reactions may require a catalyst or a more potent chlorinating agent.

      • Solution:

        • Increase Temperature: If using a reagent like N-chlorosuccinimide (NCS), cautiously increase the reaction temperature while monitoring for byproduct formation.

        • Change Chlorinating Agent: Consider more reactive agents. Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) can be effective, but may also lead to more side products and charring.[8][9]

        • Catalysis: For some systems, the addition of a Lewis acid or a radical initiator (for radical pathways) can improve conversion, but this must be carefully optimized to maintain selectivity.

Issue 2: Formation of Isomeric Byproducts.

  • Q: My GC-MS analysis shows multiple monochlorinated products, primarily the desired 4-chloro and the undesired 6-chloro isomer. How can I improve regioselectivity?

    A: This is the principal challenge of the direct chlorination route. The electronic nature of the pyridine ring and the directing effect of the isopropyl group lead to substitution at multiple positions.

    • Probable Cause 1: Competing Electronic and Steric Effects.

      • Explanation: The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2- and 4-positions. However, radical and nucleophilic chlorination mechanisms can favor these positions.[6] The bulky isopropyl group at C2 sterically hinders the C3 and, to some extent, the C6 position, but electronic factors often dominate.

      • Solution: Switch to a Regiocontrolled Method.

        • Adopt Directed ortho-Metalation (DoM): This is the most reliable solution for achieving high 4-position selectivity. The lithiation is directed by coordination to the nitrogen atom, making deprotonation at C4 kinetically favorable.[10][11] See the detailed protocol in Section 4.

        • Utilize a Pre-functionalized Starting Material: The synthetic route starting from 2-chloroisonicotinic acid methyl ester builds in the correct regiochemistry from the start, avoiding isomeric mixtures entirely.[1]

    • Probable Cause 2: Reaction Mechanism.

      • Explanation: Different chlorinating agents can operate via different mechanisms (electrophilic, radical), each with its own regiochemical preference.

      • Solution: Screen Chlorinating Agents and Conditions. If DoM is not an option, a systematic screening of conditions is necessary. This is a process of optimization rather than a guaranteed fix. Compare reagents like chlorine gas, sulfuryl chloride, and N-chlorosuccinimide in various solvents and temperatures to find a set of conditions that maximizes the 4-chloro/6-chloro ratio.

Issue 3: Observation of Dark, Tarry Substance or Polymerization.

  • Q: My reaction mixture turns black, and workup yields a significant amount of intractable tar. What is causing this, and how can I prevent it?

    A: Pyridine and its derivatives are prone to polymerization or "coking" under harsh acidic or high-temperature conditions.[6][8]

    • Probable Cause 1: Excessively High Reaction Temperature.

      • Explanation: High-temperature vapor-phase chlorinations are effective but can lead to thermal decomposition and coking if not precisely controlled.[7] Similarly, highly exothermic reactions in solution can create localized hot spots that degrade the material.

      • Solution:

        • Precise Temperature Control: Use an oil bath or cryostat for accurate temperature management. For exothermic additions (e.g., adding phosphorus oxychloride), use a dropping funnel and an ice bath to maintain a low temperature (e.g., 0-5°C).[12]

        • Reverse Addition: Consider adding the pyridine substrate to the chlorinating agent solution to maintain a low concentration of the sensitive starting material throughout the reaction.

    • Probable Cause 2: Highly Acidic or Reactive Reagents.

      • Explanation: Strong chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) generate HCl in situ, creating a highly acidic environment that can promote polymerization.[9]

      • Solution:

        • Use a Milder Reagent: N-chlorosuccinimide (NCS) is often a milder alternative to reagents like SO₂Cl₂.

        • Include an Acid Scavenger: In reactions that generate acid, the addition of a non-nucleophilic base can be beneficial, although this can complicate the reaction mixture.

        • Solvent Choice: Ensure the solvent is stable to the reaction conditions. For example, an explosion has been reported from an unexpected reaction between acetone and POCl₃.[9]

Issue 4: Difficulty in Product Purification.

  • Q: My crude product is an oil, and I cannot separate the 4-chloro and 6-chloro isomers by distillation. What are my options?

    A: The physical properties of constitutional isomers are often very similar, making separation challenging.

    • Probable Cause: Similar Boiling Points.

      • Explanation: Isomers of chloroisopropylpyridine will likely have very close boiling points, rendering fractional distillation ineffective.

      • Solution:

        • Column Chromatography: This is the most effective method for separating isomers. Use a high-quality silica gel and a carefully optimized eluent system (e.g., a hexane/ethyl acetate gradient). Monitor fractions carefully by TLC or GC.

        • Salt Formation and Recrystallization: If the product is basic enough, it can be converted to a hydrochloride salt by bubbling gaseous HCl through an ethereal solution.[13] The different isomers' salts may have different solubilities, potentially allowing for separation via fractional crystallization. The free base can be recovered by neutralization with a base like sodium carbonate.[13]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this synthesis?

    • A1: Safety is paramount.

      • Pyrophoric Reagents: Alkyllithiums (n-BuLi, s-BuLi) are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using syringe and cannula techniques.

      • Corrosive Reagents: Chlorinating agents like thionyl chloride, sulfuryl chloride, and phosphorus oxychloride are highly corrosive, toxic, and react with moisture to release HCl gas. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

      • Exothermic Reactions: Be aware that reactions can be highly exothermic. Always use an ice bath for initial cooling and add reagents slowly and in a controlled manner.

  • Q2: How can I reliably characterize my final product and identify impurities?

    • A2: A combination of techniques is essential.

      • GC-MS (Gas Chromatography-Mass Spectrometry): This is the best method for identifying the presence of isomers and other volatile byproducts. The mass fragmentation pattern will confirm the molecular weight (155.62 g/mol ), and the retention time will distinguish between different compounds.[14][15]

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product. The splitting patterns and chemical shifts of the aromatic protons are unique to the 4-chloro substitution pattern and can be used to distinguish it from the 6-chloro isomer.

      • FTIR (Fourier-Transform Infrared) Spectroscopy: Can be used to confirm the presence of key functional groups and the absence of starting materials (e.g., disappearance of N-H stretches if starting from an amine).

  • Q3: Which analytical technique is best for monitoring reaction progress?

    • A3: For most solution-phase reactions, Thin Layer Chromatography (TLC) is the quickest and most convenient method. Use a UV lamp to visualize the spots. For more quantitative analysis or for reactions where TLC is difficult, taking small aliquots for GC-MS analysis is the preferred method.

Section 4: Experimental Protocol: Directed ortho-Metalation (DoM) Route

This protocol is a robust method for synthesizing this compound with high regioselectivity. It is adapted from established principles of directed metalation of pyridines.[3][11]

Materials:

  • 2-Isopropylpyridine (MW: 121.18 g/mol )[16]

  • Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexachloroethane (C₂Cl₆) or Tosyl Chloride (TsCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Solution: Under a positive inert atmosphere, add anhydrous THF to the flask. Dissolve 2-isopropylpyridine (1.0 eq) in the THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions, such as nucleophilic addition of the alkyllithium to the pyridine ring.

  • Deprotonation (Lithiation): Slowly add a solution of LDA or s-BuLi (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting dark-colored solution at -78 °C for 1-2 hours to ensure complete formation of the 4-lithiated intermediate.

  • Chlorination (Quenching): Prepare a solution of the electrophilic chlorine source (e.g., hexachloroethane, 1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude oily residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

The following diagram illustrates the troubleshooting logic for this synthesis.

G problem Problem Observed low_yield Low Yield / Stalled Reaction problem->low_yield isomers Isomeric Byproducts (e.g., 6-Chloro) problem->isomers tar Tarry Residue problem->tar cause1 Cause: Inactive Reagents (Moisture Contamination) low_yield->cause1 If using DoM cause2 Cause: Non-selective Reaction (Direct Chlorination) isomers->cause2 cause3 Cause: Harshest Conditions (High Temp / Strong Acid) tar->cause3 solution1 Solution: - Use Anhydrous Technique - Titrate Reagents - Maintain Inert Atmosphere cause1->solution1 solution2 Solution: - Switch to DoM Protocol - Use Pre-functionalized Starting Material cause2->solution2 solution3 Solution: - Precise Temp Control - Use Milder Reagents - Consider Solvent Choice cause3->solution3

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Section 5: Data Summary Tables

Table 1: Physical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Starting Material 2-Isopropylpyridine644-98-4C₈H₁₁N121.18159.8 (at 760 mmHg)[16][17]
Product 2-Chloro-4-isopropylpyridine959020-16-7C₈H₁₀ClN155.62Not readily available

Table 2: Comparison of Synthetic Route Characteristics

FeatureDirect ChlorinationDirected ortho-Metalation (DoM)Synthesis from Precursor
Regioselectivity Poor to moderate; often gives isomeric mixtures.Excellent; highly selective for the 4-position.Excellent; determined by the starting material.
Reaction Conditions Can range from mild (NCS) to very harsh (vapor phase, >300°C).Requires cryogenic temperatures (-78°C) and strict anhydrous/inert conditions.Multi-step; conditions vary but are generally standard benchtop procedures.
Key Challenge Controlling selectivity and preventing side reactions (coking).Handling pyrophoric reagents and maintaining anhydrous conditions.Overall step count and yield; availability of starting material.
Best Suited For Rapid screening or when isomeric mixtures are acceptable.High-purity lab-scale synthesis where regiocontrol is critical.Scalable synthesis where purity and process control are paramount.[1]

References

  • ChemBK. (2024). 2-ISOPROPYL PYRIDINE.
  • Chemdad Co., Ltd. (n.d.). 2-ISOPROPYL PYRIDINE.
  • PubChem. (n.d.). 2-Chloro-4-isopropylpyridine.
  • Google Patents. (2021). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
  • Myers, A. G. Research Group. (n.d.). ortho metalation.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • University of Rochester. (n.d.). Directed (ortho) Metallation.
  • PrepChem.com. (n.d.). Synthesis of 2-isopropylpyrimidine.
  • Google Patents. (1995). EP0684943B1 - Chlorination process of pyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Eureka. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Organic Syntheses. (n.d.). 4-AMINOMETHYL-2,6-DI-tert-BUTYLPHENOL.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Wisconsin Department of Natural Resources. (n.d.). Biochemical Oxygen Demand Troubleshooting Guide.
  • ResearchGate. (n.d.). Chlorination and bromination of pyridine.
  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Chlorination.
  • Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • PubMed Central. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Organic Syntheses. (n.d.). CHLORODIISOPROPYLPHOSPHINE.
  • Florida State University. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.

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Technical Support Center: Purification of 4-Chloro-2-isopropylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of 4-Chloro-2-isopropylpyridine via column chromatography. Moving beyond generic protocols, this document elucidates the chemical principles governing the separation, enabling you to troubleshoot effectively and optimize your purification strategy.

Foundational Principles: The Challenge of Purifying Pyridine Derivatives

The primary obstacle in the chromatographic purification of pyridine derivatives like this compound is the basicity of the pyridine nitrogen atom. On a standard silica gel stationary phase, which is weakly acidic due to the presence of silanol groups (Si-OH), this basic nitrogen can lead to strong, non-ideal interactions.[1] This results in several common purification issues, most notably significant peak tailing, where the compound elutes from the column slowly and asymmetrically.[1][2] In some cases, this strong interaction can even catalyze the degradation of sensitive molecules on the silica surface.[3]

A successful purification strategy, therefore, hinges on mitigating this interaction to achieve sharp, symmetrical peaks and high recovery of the target compound.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Severe Peak Tailing and Broad Elution

  • Q: My this compound is coming off the column very slowly and the collected fractions show significant tailing on TLC analysis. What is causing this?

    A: This is the classic sign of strong interaction between the basic pyridine nitrogen and acidic silanol groups on your silica gel.[1] This leads to a portion of your compound being held up on the column and eluting much later than the bulk of the material, resulting in a "tail." Other contributing factors could be column overload or a mismatch between the solvent used to dissolve your sample and the mobile phase.[1]

  • Q: How can I resolve this peak tailing?

    A: There are several effective strategies:

    • Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to your eluent. A concentration of 0.1-1% triethylamine (Et₃N) or a few drops of ammonia in your mobile phase system (e.g., Hexane/Ethyl Acetate) will compete with the this compound for binding to the active silanol sites, leading to a much sharper elution profile.

    • Change of Stationary Phase: If mobile phase modification is insufficient or undesirable for downstream applications, consider a less acidic stationary phase.

      • Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[3][4]

      • Deactivated Silica: You can deactivate the silica gel yourself by pre-treating it with a solution of your mobile phase containing triethylamine, then evaporating the solvent before packing the column.[3]

      • End-capped Silica: Using a reverse-phase C18 column where the residual silanol groups are "end-capped" can also prevent this unwanted interaction.[5][6]

Issue 2: Low Recovery of the Target Compound

  • Q: I've run my column, but the total mass of my purified this compound is much lower than expected. Where did my compound go?

    A: Low recovery can stem from a few sources:

    • Irreversible Adsorption: Your compound may be so strongly adsorbed to the silica gel that it does not elute with the chosen solvent system. This is an extreme case of the interaction causing peak tailing.

    • Compound Decomposition: The acidic surface of the silica gel may be degrading your this compound.[3]

    • Compound is Colorless: It's possible the compound has eluted, but you were unable to detect it in the fractions because it is colorless.[3]

  • Q: How can I improve my recovery?

    A:

    • Check for Stability (2D TLC): Before running a large-scale column, it is crucial to assess the stability of your compound on silica gel.[1][3] This can be done using a two-dimensional TLC experiment.

    • Increase Eluent Polarity: If your compound is stuck at the top of the column, a more polar solvent system may be required to elute it.[3] If you are already at 100% ethyl acetate, consider adding a small percentage of methanol.

    • Use an Alternative Stationary Phase: As with peak tailing, switching to neutral alumina or a deactivated stationary phase can prevent on-column degradation and improve recovery.[3]

    • Thorough Fraction Analysis: Since the compound is colorless, it is essential to analyze all collected fractions by TLC to identify which ones contain your product.[4]

Issue 3: Co-elution with an Impurity

  • Q: My purified fractions show a single spot on TLC, but NMR analysis reveals a persistent impurity. Why didn't the column separate them?

    A: This indicates that the impurity has a very similar polarity and Rf value to your target compound in the chosen solvent system.

  • Q: How can I separate this stubborn impurity?

    A:

    • Optimize Your Mobile Phase: A single solvent system may not be sufficient. Experiment with different solvent combinations. For instance, if you are using a Hexane/Ethyl Acetate system, try switching to a Hexane/Dichloromethane or a Toluene/Ethyl Acetate system. These changes can alter the selectivity of the separation.

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[7]

    • Consider a Different Stationary Phase: The impurity may have a different affinity for a different adsorbent. If you are using silica, try neutral alumina or even reverse-phase chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the purification of this compound on silica gel?

    • A good starting point for many organic compounds, including this one, is a gradient of hexane and ethyl acetate.[7] Begin with TLC analysis using various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find a system that gives your target compound an Rf value between 0.2 and 0.4.

  • Q2: How much silica gel should I use for my column?

    • A general rule of thumb is to use a silica gel to crude sample mass ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

  • Q3: Should I pack my column using the "dry" or "wet" method?

    • Both methods can be effective. The wet method, where a slurry of silica gel in the mobile phase is poured into the column, is generally preferred as it is less likely to result in air bubbles or cracking of the stationary phase bed.[8][9]

  • Q4: How should I load my sample onto the column?

    • For the best separation, dissolve your crude sample in the minimum amount of a solvent and apply it carefully to the top of the column.[10] If your compound is not very soluble in the mobile phase, you can use a "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[10]

Experimental Protocols & Data

Protocol 1: Two-Dimensional TLC for Stability Assessment

This protocol is essential to perform before committing your entire sample to a column.[1][3]

  • Spot your crude sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the bottom.

  • Develop the plate again in the same solvent system.

  • Interpretation: If your compound is stable, you will see all spots lying on the diagonal. If any spots appear off the diagonal, it indicates that decomposition has occurred on the silica plate.

Data Summary: Solvent Properties
SolventPolarity IndexNotes
n-Hexane0.1Common non-polar base for mobile phase.
Toluene2.4Can offer different selectivity than hexane.
Dichloromethane3.1A moderately polar solvent.[11]
Ethyl Acetate4.4A common polar co-solvent.[11]
Methanol5.1A highly polar solvent, used to elute very polar compounds.
Triethylamine1.8Basic additive to improve peak shape of amines.

Visualizing the Workflow

Diagram 1: General Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Find optimal solvent system, Rf ~0.3) Stability 2. Stability Check (2D TLC) TLC->Stability Pack 3. Pack Column (Wet slurry method preferred) Stability->Pack Load 4. Load Sample (Dry or minimal solvent) Pack->Load Elute 5. Elute Column (Isocratic or gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Product (NMR, MS, etc.) Evaporate->Characterize

Caption: A standard workflow for column chromatography purification.

Diagram 2: Troubleshooting Logic for Peak Tailing

G start Problem: Severe Peak Tailing q1 Is there a basic modifier (e.g., 0.5% Et3N) in the eluent? start->q1 sol1 Action: Add 0.1-1% Triethylamine to the mobile phase. q1->sol1 No q2 Is the peak shape still poor? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Switch to an alternative stationary phase (e.g., Alumina). q2->sol2 Yes end Problem Resolved q2->end No a2_yes Yes a2_no No sol2->end

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • BenchChem Technical Support Team. (2025).
  • SIELC Technologies. Separation of 4-Chloro-2-ethylpyridine on Newcrom R1 HPLC column.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Chromatography Forum. (2015).
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012).
  • ChemHelp ASAP. (2021).
  • University of Colorado Boulder, Department of Chemistry.
  • IJCRT.org. (2023).
  • Moldb. This compound.
  • Phenomenex. (2025).
  • Khan Academy.
  • Wikipedia.
  • S. S. Shinde, et al. (2013). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole.
  • Chemistry LibreTexts. (2023).
  • Organic Syntheses. (2025).
  • alwsci. (2024).
  • OC-CHEM. (2013).
  • Waters Corporation. (2014). UPC2 Method Development for Achiral Impurity Analysis.
  • LCGC North America. (2014). Mobile-Phase Cleanup Using Solid-Phase Extraction Disks.
  • Parchem. This compound (Cas 98420-91-8).
  • BLD Pharm. This compound hydrochloride.
  • ChemScene. 2-Chloro-4-isopropylpyridine.
  • Kirkland, J. J., et al. (1997). Stability of Silica-Based, Endcapped Columns With pH 7 and 11 Mobile Phases for Reversed-Phase High-Performance Liquid Chromatography.
  • PubChem. 4-Chloro-2-phenylpyridine.
  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine.
  • PubChem. 4-Chloro-3-isopropylpyridine.
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. (2025). Analytical Investigation of the Chemical Reactivity and Stability of Aminopropyl-Grafted Silica in Aqueous Medium.

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Technical Support Center: Recrystallization of 4-Chloro-2-isopropylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-2-isopropylpyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process.

Introduction: The Nuances of Purifying Substituted Pyridines

This compound and its derivatives are key building blocks in the synthesis of various pharmaceutical agents. Achieving high purity is critical for downstream applications, and recrystallization is a powerful technique for this purpose.[1] However, the unique electronic and structural properties of substituted pyridines can present challenges not typically encountered with simple aromatic compounds.[2][3] This guide provides practical, experience-driven advice to help you navigate these complexities and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary criteria for selecting a recrystallization solvent for this compound derivatives?

A1: The ideal solvent should exhibit a steep solubility curve for your compound, meaning it dissolves the compound well at elevated temperatures but poorly at lower temperatures.[4][5] Key criteria include:

  • Solubility: The compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.[6]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

  • Inertness: The solvent must not react with your compound.[5]

  • Boiling Point: A relatively low boiling point is preferable for easy removal from the purified crystals.[4] However, it should not be so low that the solvent evaporates too quickly during heating.

  • Safety: The solvent should be non-toxic and non-flammable whenever possible.[4][5]

Q2: Why do pyridine derivatives, like this compound, sometimes "oil out" instead of crystallizing?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solution or when the solution is supersaturated to a high degree. Pyridine derivatives can be more prone to this due to their polarity and potential for strong intermolecular interactions.[3]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system (solvent/anti-solvent) is a very effective technique, especially when a single suitable solvent cannot be found.[6][7] The process involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes cloudy (the saturation point).[7] The two solvents must be miscible with each other.[6]

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling, it is likely undersaturated.

Diagnosis & Solution Workflow:

Caption: Decision tree for troubleshooting lack of crystal formation.

Step-by-Step Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystallization.

  • Reduce Solvent Volume: If inducement methods fail, your solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[8] Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

  • Re-evaluate Solvent System: If the above steps do not yield crystals, you may need to reconsider your choice of solvent.

Issue 2: The Compound "Oils Out"

An oily precipitate is a common problem that can be addressed by adjusting the solvent system or cooling rate.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Solute Concentration The solution is too supersaturated, causing the compound to separate as a liquid.Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[8]
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for an ordered crystal lattice to form.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[6]
Low Melting Point of Compound The compound's melting point may be below the temperature at which it is precipitating.Try using a lower-boiling point solvent or a different solvent system altogether.
Issue 3: Poor Recovery/Low Yield

A low yield of purified product can be frustrating. Here are some common reasons and how to address them.

Diagnosis & Solutions:

  • Too much solvent was used: This is a frequent cause of low yield, as a significant amount of the product may remain in the mother liquor.[8] To confirm this, take a small sample of the mother liquor and evaporate it to see if a significant amount of solid remains. If so, you can try to recover more product by evaporating some of the solvent from the mother liquor and re-cooling.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized in the filter funnel.[9] To prevent this, use a stemless funnel and keep the filtration apparatus hot.[9]

  • Washing with the wrong solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent.[6] Using room temperature solvent will dissolve some of your product.

Issue 4: Colored Impurities in Crystals

If your final product is discolored, it indicates the presence of impurities.

Purification Strategy:

  • Activated Charcoal: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[9]

  • Hot Filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[9]

  • Recrystallize Again: A second recrystallization may be necessary to achieve the desired level of purity.

Experimental Protocols

Single-Solvent Recrystallization Workflow

G A Dissolve crude product in minimum amount of hot solvent B Perform hot gravity filtration (if insoluble impurities are present) A->B C Allow filtrate to cool slowly to room temperature B->C D Cool further in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: Standard workflow for single-solvent recrystallization.

Detailed Steps:

  • Solvent Selection: Test the solubility of your this compound derivative in a range of solvents to find one in which it is soluble when hot and insoluble when cold. Common choices for pyridine derivatives include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[2][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6]

  • Drying: Dry the crystals completely to remove any residual solvent.

Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when a suitable single solvent cannot be found.

Detailed Steps:

  • Solvent Pair Selection: Find a pair of miscible solvents, one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy.[7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent method.

References

  • Vertex AI Search. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • MIT OpenCourseWare. (n.d.).
  • University of Toronto. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.).
  • National Institutes of Health. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Wikipedia. (n.d.).
  • University of Calgary. (n.d.).
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 98420-91-8|this compound.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Moldb. (n.d.). 98420-91-8 | this compound.
  • PubChem. (n.d.). 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840.
  • ChemScene. (n.d.). 959020-16-7 | 2-Chloro-4-isopropylpyridine.

Sources

Identifying common side products in 4-Chloro-2-isopropylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Chloro-2-isopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental transformation for functionalizing the pyridine ring. However, the interplay of the electron-withdrawing nitrogen atom and the substituents can lead to specific side products.

Question 1: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but I am observing a significant amount of a hydroxylated byproduct. What is happening and how can I prevent this?

Answer:

The formation of a hydroxylated byproduct, 2-isopropyl-4-pyridone, is a common issue in SNAr reactions of chloropyridines, especially when using aqueous bases or protic solvents at elevated temperatures.

Root Cause:

The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions.[1] Water or hydroxide ions, if present in your reaction mixture, can act as nucleophiles, competing with your desired amine to displace the chloride. The resulting 4-hydroxypyridine exists in equilibrium with its pyridone tautomer. The rate of this hydrolysis can be significant, particularly under basic conditions.[2]

Troubleshooting Guide:

  • Strictly Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your amine over a suitable drying agent.

  • Choice of Base: If a base is required, opt for a non-nucleophilic, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) that has been flame-dried before use. Avoid aqueous bases like sodium hydroxide or potassium hydroxide.

  • Solvent Selection: Employ aprotic solvents such as Dioxane, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). If using DMF, be aware that it can decompose at high temperatures to generate dimethylamine, which could act as a nucleophile.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize competing hydrolysis.

Experimental Protocol to Minimize Hydrolysis:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous, degassed aprotic solvent (e.g., Dioxane or THF).

  • Add the amine nucleophile (1.1 - 1.5 eq) via syringe.

  • Stir the reaction at the desired temperature (start with room temperature and gradually increase if necessary) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

II. Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in various palladium-catalyzed cross-coupling reactions. A recurring side product in these transformations is the result of hydrodechlorination.

Question 2: In my Suzuki-Miyaura coupling of this compound with an arylboronic acid, I am consistently isolating 2-isopropylpyridine as a major side product. How can I suppress this hydrodechlorination?

Answer:

The formation of 2-isopropylpyridine is due to a common side reaction in palladium-catalyzed cross-couplings known as hydrodechlorination (or protodehalogenation).

Root Cause:

After the oxidative addition of the this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo a competing reaction pathway instead of transmetalation with the boronic acid. This side reaction involves a source of hydride (often from the solvent, base, or impurities) which then leads to reductive elimination of the dechlorinated product. The 2-isopropyl group, being electron-donating, can increase the electron density on the pyridine ring, making the C-Cl bond more challenging to activate and potentially favoring side reactions.

Troubleshooting Guide:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rates of oxidative addition and reductive elimination, disfavoring the hydrodechlorination pathway. Examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky N-heterocyclic carbene (NHC) ligands.

  • Base Selection: The choice of base is critical. While stronger bases are often needed for the transmetalation step, some can promote hydrodechlorination. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide, especially if you are using protic solvents.

  • Solvent System: Use anhydrous and degassed solvents. Protic solvents like alcohols can be a source of hydrides. A common and often effective solvent system is a mixture of an aprotic solvent like Dioxane or Toluene with a minimal amount of water.

  • Boronic Acid Quality: Ensure your boronic acid is of high purity. Impurities can sometimes interfere with the catalytic cycle.

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield and Hydrodechlorination

LigandBaseDesired Product Yield (%)Hydrodechlorination (%)
PPh₃Na₂CO₃4530
SPhosK₃PO₄85<5
XPhosK₃PO₄90<5
NoneK₂CO₃1060

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Question 3: I am performing a Buchwald-Hartwig amination with this compound and a primary amine, and I am observing the formation of a hydrodechlorinated arene and an imine. What causes this and how can it be mitigated?

Answer:

This is a known side reaction pathway in the Buchwald-Hartwig amination.

Root Cause:

The palladium amide intermediate, formed after the amine displaces the chloride on the palladium center, can undergo β-hydride elimination if the amine has a hydrogen on the α-carbon. This process forms a palladium hydride species and an imine. The palladium hydride can then reductively eliminate with the aryl group to produce the hydrodechlorinated byproduct, 2-isopropylpyridine.[3]

Troubleshooting Guide:

  • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is crucial. These ligands create a sterically hindered environment around the palladium center, which disfavors β-hydride elimination and promotes the desired reductive elimination to form the C-N bond. Ligands like Josiphos or those from the Buchwald portfolio are often effective.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the reaction outcome, so screening may be necessary.

  • Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

dot

Buchwald_Hartwig_Side_Reaction Pd(II)-Amide Intermediate Pd(II)-Amide Intermediate Reductive Elimination Reductive Elimination Pd(II)-Amide Intermediate->Reductive Elimination Desired Pathway Beta-Hydride Elimination Beta-Hydride Elimination Pd(II)-Amide Intermediate->Beta-Hydride Elimination Side Reaction Aryl Amine Product Aryl Amine Product Reductive Elimination->Aryl Amine Product Hydrodechlorinated Arene Hydrodechlorinated Arene Reductive Elimination->Hydrodechlorinated Arene Pd-H Intermediate + Imine Pd-H Intermediate + Imine Beta-Hydride Elimination->Pd-H Intermediate + Imine Pd-H Intermediate + Imine->Reductive Elimination Side Reaction

Caption: Competing pathways in Buchwald-Hartwig amination.

Question 4: My Sonogashira coupling of this compound with a terminal alkyne is giving low yields and a significant amount of alkyne homocoupling (Glaser coupling) product. What can I do to improve the reaction?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially with less reactive aryl chlorides.

Root Cause:

The copper(I) co-catalyst, which is essential for the formation of the copper acetylide intermediate, can also catalyze the oxidative homocoupling of the terminal alkyne in the presence of oxygen. This side reaction is often more prevalent when the cross-coupling reaction is sluggish. The C-Cl bond of this compound is less reactive than corresponding bromides or iodides, which can lead to a slower cross-coupling rate and more opportunity for homocoupling.[4]

Troubleshooting Guide:

  • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is critical.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While often requiring higher temperatures, these conditions eliminate the primary catalyst for homocoupling.

  • Ligand and Palladium Source: Use a robust palladium catalyst system. A combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand can be effective. For challenging substrates, more advanced catalyst systems may be necessary.

  • Amine Base: The choice of amine base can influence the reaction. Diisopropylamine or triethylamine are commonly used. Ensure the amine is dry and of high purity.

III. Lithiation and Other Reactions

Direct metallation of the pyridine ring can be a powerful tool, but regioselectivity can be an issue.

Question 5: I am trying to perform a regioselective lithiation of this compound to functionalize the 3-position, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer:

The regioselectivity of pyridine lithiation is influenced by a combination of factors including the directing ability of substituents and the steric hindrance of the base.

Root Cause:

The chlorine at the 4-position and the nitrogen atom can both direct lithiation to the adjacent positions. The 2-isopropyl group provides significant steric hindrance around the 3-position. Standard alkyllithium reagents like n-BuLi might not be selective.

Troubleshooting Guide:

  • Directed ortho-Metalation (DoM): To achieve regioselective lithiation, consider using a directed metalation strategy. The use of a bulky lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can favor deprotonation at the less sterically hindered 5-position. However, achieving selective lithiation at the 3-position is challenging due to the steric bulk of the isopropyl group. Some reports indicate that specific reagent combinations like BuLi/LiDMAE can achieve C2 lithiation of 4-chloropyridine.[5]

  • Halogen-Metal Exchange: If functionalization at the 4-position is desired, a halogen-metal exchange using a strong organolithium reagent at very low temperatures can be an option. However, this is often complicated by competing nucleophilic attack at the pyridine ring.

  • Pyridyne Formation: Be aware that lithiation of chloropyridines, especially upon warming, can lead to the formation of pyridyne intermediates, which can then react with nucleophiles to give a mixture of products.[6]

dot

Lithiation_Pathways This compound This compound Lithiation (e.g., LDA, -78°C) Lithiation (e.g., LDA, -78°C) This compound->Lithiation (e.g., LDA, -78°C) 5-Lithio intermediate 5-Lithio intermediate Lithiation (e.g., LDA, -78°C)->5-Lithio intermediate Kinetic product (less hindered) 3-Lithio intermediate 3-Lithio intermediate Lithiation (e.g., LDA, -78°C)->3-Lithio intermediate Thermodynamic product (more hindered) Quench with E+ Quench with E+ 5-Lithio intermediate->Quench with E+ 3-Lithio intermediate->Quench with E+ 5-Substituted product 5-Substituted product Quench with E+->5-Substituted product 3-Substituted product 3-Substituted product Quench with E+->3-Substituted product

Caption: Possible lithiation pathways of this compound.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (.gov). [Link]
  • Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]
  • Buchwald–Hartwig amin
  • First Regioselective C‐2 Lithiation of 3‐ and 4‐Chloropyridines.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health (.gov). [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving 4-Chloro-2-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical advice for managing the exothermic nature of reactions with this versatile heterocyclic building block. Our focus is on ensuring experimental success and, most importantly, laboratory safety.

Understanding the Inherent Reactivity of this compound

This compound is a valuable intermediate in organic synthesis, prized for its role in constructing complex molecular architectures. However, like many halogenated pyridines, it can participate in highly exothermic reactions, which, if not properly managed, can lead to thermal runaway events. The primary drivers of this reactivity are the electron-withdrawing nature of the pyridine nitrogen and the chloro substituent, which activate the ring for certain transformations.

The most common exothermic reactions involving this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles. The stability of the Meisenheimer intermediate, particularly with the negative charge delocalized onto the electronegative nitrogen atom at the 2- and 4-positions, drives this reaction forward.[1]

  • Metal-Halogen Exchange and Lithiation: Reactions with strong bases like organolithium reagents (e.g., n-BuLi, t-BuLi) are frequently employed to generate pyridyl lithium species. These reactions are notoriously exothermic and require strict temperature control to prevent side reactions and ensure safety.[2][3]

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While often requiring initial heating, the catalytic cycle can become self-sustaining and highly exothermic, particularly on a larger scale.[4][5]

This guide will provide you with the necessary knowledge and protocols to anticipate, monitor, and control the heat evolution in these critical transformations.

Key Parameters for Exotherm Control

Successful management of exothermic reactions hinges on a thorough understanding and control of several key experimental parameters.

ParameterRationale and Key Considerations
Reagent Addition Rate Causality: The rate of reagent addition directly controls the rate of heat generation. A slow, controlled addition allows the cooling system to dissipate the heat as it is produced, preventing accumulation.
Reaction Temperature Causality: Reaction kinetics are exponentially dependent on temperature (Arrhenius equation). Lowering the temperature slows the reaction rate and, consequently, the rate of heat evolution. For highly exothermic reactions like lithiation, cryogenic temperatures (-78 °C) are standard.[2][6]
Solvent Choice & Concentration Causality: The solvent acts as a heat sink. A higher solvent volume (lower concentration) provides greater thermal mass to absorb the heat of reaction. The solvent's boiling point should be high enough to prevent boiling at the reaction temperature but low enough to allow for reflux cooling in an emergency.
Agitation (Stirring) Causality: Efficient stirring ensures homogenous temperature distribution throughout the reactor, preventing the formation of localized hot spots where the reaction can accelerate uncontrollably.
Cooling Capacity Causality: The cooling system (e.g., ice bath, cryocooler) must have sufficient capacity to remove heat faster than it is generated by the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
  • Question: I am adding n-butyllithium to a solution of this compound at -78 °C, and the temperature is spiking despite the cooling bath. What should I do?

  • Answer:

    • Immediate Action: Immediately stop the addition of the organolithium reagent.

    • Analysis: A rapid temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal. This could be due to several factors:

      • The addition rate is too fast.

      • The concentration of the reactants is too high.

      • The cooling bath is not making efficient contact with the reaction flask.

      • Inadequate stirring is creating localized hot spots.

    • Corrective Measures:

      • Ensure the reaction flask is adequately immersed in the cooling bath and that the bath's temperature is stable.

      • Improve stirring to ensure efficient heat transfer to the vessel walls.

      • Once the temperature is back under control, resume the addition at a significantly slower rate.

      • For future experiments, consider diluting the reaction mixture or adding the organolithium reagent as a more dilute solution.

Issue 2: Exotherm Occurring During the Quenching Process
  • Question: My reaction (e.g., a Grignard or lithiation) appears to be complete. However, upon adding the quenching agent (water or aqueous ammonium chloride), the mixture is boiling violently. Why is this happening and how can I prevent it?

  • Answer:

    • Immediate Action: Cease the addition of the quenching agent. If necessary, apply external cooling (e.g., an ice bath).

    • Analysis: A violent quench is a classic sign of a large amount of unreacted, highly reactive organometallic species. The quenching process itself is often highly exothermic.[7] Adding a protic and highly reactive quenching agent like water directly can lead to a dangerous thermal runaway.

    • Preventative Protocol (Stepwise Quenching): A safer approach is to quench in a stepwise manner, using reagents of increasing reactivity. This allows for a more controlled release of heat.

      • Step 1 (Least Reactive): Slowly add a less reactive alcohol, such as isopropanol, while maintaining cooling.[8]

      • Step 2 (Moderately Reactive): Once the initial exotherm from the isopropanol addition subsides, slowly add methanol.

      • Step 3 (Most Reactive): Finally, slowly add water or an aqueous solution to quench any remaining reactive species and dissolve inorganic salts.[8]

Diagram: Stepwise Quenching Workflow

G cluster_0 Quenching Protocol Start Reaction Complete (e.g., with unreacted organometallic) Step1 Slowly add Isopropanol (with cooling) Start->Step1 Decision1 Exotherm Subsided? Step1->Decision1 Decision1->Step1 No, continue slow addition Step2 Slowly add Methanol (with cooling) Decision1->Step2 Yes Decision2 Exotherm Subsided? Step2->Decision2 Decision2->Step2 No, continue slow addition Step3 Slowly add Water/Aqueous Solution (with cooling) Decision2->Step3 Yes End Safe Quench Complete Step3->End

Caption: A decision workflow for the safe, stepwise quenching of highly reactive organometallic reactions.

Issue 3: Delayed Exotherm in a Suzuki Coupling Reaction
  • Question: I am running a Suzuki coupling with this compound. The reaction was heated to 80 °C to initiate, but after 30 minutes, the temperature began to rise on its own, even after removing the external heating. What is happening?

  • Answer:

    • Immediate Action: Apply external cooling immediately to bring the temperature under control.

    • Analysis: You are likely observing a delayed exothermic event characteristic of some catalytic reactions. The initial heating was required to overcome the activation energy, but once the catalytic cycle is active and turning over efficiently, the reaction can generate enough heat to become self-sustaining and potentially run away. Chloropyridines can be less reactive than their bromo or iodo counterparts, sometimes requiring more forcing conditions which can contribute to this phenomenon.[4]

    • Corrective Measures:

      • Semi-batch Addition: For larger-scale reactions, consider adding one of the coupling partners (e.g., the boronic acid) portion-wise or via a syringe pump. This limits the amount of available reactant at any given time, thereby controlling the overall rate of heat generation.

      • Calorimetric Analysis: For process development, performing reaction calorimetry (RC) is highly recommended. This will quantify the total heat of reaction and the rate of heat evolution under different conditions, allowing for the design of a safe and robust process.

Frequently Asked Questions (FAQs)

  • Q1: How can I predict the thermal hazard of a new reaction with this compound?

    • A1: A thorough literature search for analogous reactions is the first step. For scaling up, a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) is crucial. DSC can determine the onset temperature of decomposition for your reactants and products, while RC can measure the heat of reaction in real-time.[9]

  • Q2: What is the best solvent for managing exotherms in reactions with this compound?

    • A2: There is no single "best" solvent, as the choice is reaction-dependent. However, for highly exothermic processes like lithiations, ethereal solvents like THF or diethyl ether are common due to their low freezing points. For cross-coupling reactions, higher boiling point solvents like dioxane or DMF are often used, which can help moderate temperature fluctuations.[4] The key is to choose a solvent that is inert to the reaction conditions and has appropriate thermal properties.

  • Q3: Are there any structural features of this compound that I should be aware of concerning reactivity?

    • A3: Yes. The chlorine at the 4-position is activated towards nucleophilic attack due to resonance stabilization of the intermediate by the ring nitrogen.[1] The isopropyl group at the 2-position provides some steric hindrance, which might influence the rate of reaction compared to less substituted pyridines, but it does not negate the potential for strong exotherms.

  • Q4: How should I handle the disposal of quenched reaction mixtures?

    • A4: After a complete and controlled quench, the resulting mixture should be neutralized. For example, if an acidic quench was used, you might need to add a base to reach a neutral pH. Always follow your institution's guidelines for hazardous waste disposal. For instance, after quenching a lithiation, the mixture will contain lithium salts and the neutralized organic components, which should be disposed of as chemical waste.

Experimental Protocols

Protocol 1: Controlled Lithiation of this compound

Objective: To perform a safe and controlled lithiation of this compound for subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice/acetone bath

  • Thermocouple or low-temperature thermometer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen/argon inlet, and a rubber septum.

  • Charge the flask with this compound and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe over a period of 30-60 minutes.

  • Crucially, monitor the internal temperature throughout the addition. The temperature should not be allowed to rise more than a few degrees above the bath temperature. If a significant exotherm is observed, immediately stop the addition until the temperature stabilizes.

  • After the addition is complete, stir the reaction at -78 °C for the desired time before proceeding with the addition of the electrophile.

Diagram: Key Factors in Controlled Lithiation

G center Controlled Lithiation temp Low Temperature (-78 °C) center->temp Controls Rate addition Slow Addition Rate center->addition Controls Heat Gen. stirring Efficient Stirring center->stirring Prevents Hot Spots atmosphere Inert Atmosphere center->atmosphere Ensures Stability

Caption: Interplay of critical parameters for a safe and successful lithiation reaction.

References

  • Directed lithiation and substitution of pyridine derivatives. (2015).
  • Calorimetric investigations of association equilibria: the pyridine-iodine complex in cyclohexane and in carbon tetrachloride. (1973). Semantic Scholar. [Link]
  • Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]
  • Calorimetric investigations of association equilibria: the pyridine-iodine complex in cyclohexane and in carbon tetrachloride. (1973). CoLab.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]
  • How to quench Pyridine? (2022).
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). PMC. [Link]
  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (n.d.). Journal of the American Chemical Society. [Link]
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. [Link]
  • Calorimetry. (n.d.). University of Tübingen. [Link]
  • Quenching reagents for specific reaction. (2024). Chemistry Stack Exchange. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

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Methods for removing impurities from crude 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-isopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into troubleshooting common purification challenges, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile of your crude material is intrinsically linked to its synthetic route. A common synthesis involves the reaction of 2-chloroisonicotinic acid esters with a methyl Grignard reagent, followed by reduction of the resulting tertiary alcohol.[1]

Potential impurities include:

  • Unreacted Starting Materials: Such as 2-chloroisonicotinic acid methyl ester.

  • Reaction Intermediate: The alcohol intermediate, 4-(2-hydroxyisopropyl)-2-chloropyridine, is a major potential impurity if the reduction step is incomplete.[1]

  • Isomeric Byproducts: Depending on the specificity of the initial chlorination of the pyridine ring, other chloro-isopropylpyridine isomers could be present.

  • Solvent and Reagent Residues: Residual solvents (e.g., THF, diethyl ether) and quenching agents (e.g., ammonium chloride salts).

  • Polymerization Products: Pyridine derivatives can sometimes undergo polymerization or coking under harsh thermal or acidic conditions.[2][3]

Q2: I have my crude product. What is the first analytical step I should take before attempting purification?

Answer: Before any purification attempt, a preliminary analysis is crucial to devise an effective strategy. Thin-Layer Chromatography (TLC) is the most straightforward first step.

  • Why TLC? It gives you a rapid, qualitative assessment of the complexity of your crude mixture. You can visualize the number of components, estimate the relative polarity of your target compound and the impurities, and screen for an effective solvent system for column chromatography.

  • How? Spot your crude material on a silica gel TLC plate and elute with a series of solvents of varying polarity (e.g., start with 10% Ethyl Acetate in Hexanes, then 20%, 30%, etc.). Visualize the spots under a UV lamp. Your goal is to find a solvent system that moves your target compound to an Rf (retention factor) of ~0.3-0.4 while maximizing the separation from all other spots.

Q3: How do I choose the best primary purification method: distillation, chromatography, or recrystallization?

Answer: The choice depends on the nature of the impurities and the physical properties of this compound. The following flowchart provides a decision-making framework.

G cluster_0 Initial Assessment cluster_1 Decision Pathway cluster_2 Outcome start Crude this compound tlc Perform TLC & Crude NMR/GC-MS Analysis start->tlc decision What is the nature of the main impurity? tlc->decision distill Vacuum Distillation decision->distill Impurity has a significantly different boiling point (e.g., solvent, low-boiling byproduct) chrom Column Chromatography decision->chrom Impurity has similar polarity / boiling point (e.g., isomer, alcohol intermediate) recryst Recrystallization / Acid-Base Wash decision->recryst Product is solid & impurities are liquid/highly soluble; OR impurity is acidic/basic purity_check Assess Purity (GC, HPLC, NMR) distill->purity_check chrom->purity_check recryst->purity_check

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides
Recrystallization Issues

Q: I can't find a good single solvent for recrystallization. What should I do?

Answer: This is a common challenge. When no single solvent provides the ideal solubility profile (soluble when hot, insoluble when cold), a two-solvent (or solvent-antisolvent) system is the ideal solution.[4][5]

  • The Principle: You need a pair of miscible solvents. In one ("solvent"), your compound is highly soluble. In the other ("antisolvent"), your compound is poorly soluble.[6]

  • Procedure:

    • Dissolve your crude solid in the minimum amount of the hot "solvent".

    • If insoluble impurities are present, perform a hot gravity filtration now.[4]

    • Slowly add the "antisolvent" dropwise to the hot solution with swirling until you see persistent cloudiness (turbidity).

    • Add a drop or two of the hot "solvent" back until the solution just becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

Q: My product "oiled out" instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of a solid crystal lattice.

  • Causality & Solution:

    • Cooling Too Quickly: This is the most common cause.[7] Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure the flask is well-insulated (e.g., wrap it in glass wool) to promote very slow cooling.

    • Solution is Too Concentrated: The saturation point is being reached at too high a temperature. Reheat to dissolve the oil, add a small amount (5-10% by volume) of the hot solvent, and attempt to cool slowly again.

    • Insoluble Impurities: High levels of impurities can disrupt crystal lattice formation. If the problem persists, it may be necessary to first purify the material by another method, like column chromatography.

    • Induce Crystallization: Once the solution has cooled slightly below the point where it oiled out, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.[6]

Column Chromatography Issues

Q: My separation on the column is poor, and the fractions are all mixed. How can I improve this?

Answer: Poor separation (co-elution) stems from an unoptimized system. The key is to refine your mobile phase and column parameters based on your initial TLC analysis.

  • The Problem: The polarity of your eluent is likely too high, causing all components to travel down the column too quickly and close together.

  • The Solution: Step-wise Optimization

    • Reduce Solvent Polarity: If you used 20% Ethyl Acetate/Hexanes for the column, prepare new TLC plates and test with 10% and 15% Ethyl Acetate/Hexanes. You are looking for a solvent system that gives your product an Rf of 0.3-0.4 and maximizes the ΔRf (difference in Rf values) between your product and the impurities.

    • Use a Gradient Elution: Instead of running the entire column with one solvent mixture (isocratic elution), start with a low-polarity solvent (e.g., 5% EtOAc/Hex) and gradually increase the polarity (e.g., to 10%, then 15%, then 20% EtOAc/Hex) as the column runs. This will hold back your more polar product initially while washing off non-polar impurities, then elute your product cleanly.

    • Check Column Packing: Air bubbles or channels in the silica gel bed will ruin separation. Ensure you have packed a uniform, defect-free column.

Distillation Issues

Q: My product seems to be decomposing or turning dark upon heating for distillation. What's happening?

Answer: this compound, like many substituted pyridines, can be sensitive to high temperatures. Attempting distillation at atmospheric pressure is likely causing thermal decomposition.

  • The Principle: The boiling point of a liquid is dependent on the pressure above it. By reducing the pressure, you can lower the boiling point to a temperature where the molecule is stable.

  • The Solution: Vacuum Distillation

    • Setup: Use a short-path distillation apparatus to minimize the surface area and travel distance for the vapor. Connect a vacuum pump with a cold trap in between the pump and the distillation setup.

    • Control Temperature: Heat the distillation flask using an oil bath for uniform temperature control. Do not use a heating mantle, which can create hot spots.[8]

    • Procedure: Slowly reduce the pressure to the desired vacuum level before you begin heating. Gently heat the flask until you observe a steady distillation rate. The goal is to keep the distillation temperature as low as possible.[8]

Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol assumes TLC analysis has determined that 15% Ethyl Acetate in Hexanes is the optimal eluent.

  • Column Preparation:

    • Select a glass column with appropriate dimensions (e.g., for 1-2 g of crude material, a 40 mm diameter column is suitable).

    • Securely clamp the column vertically. Add a small plug of glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes). Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure no cracks or air bubbles are present.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane or the column eluent.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading a liquid sample.

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully fill the column with the starting eluent (15% EtOAc/Hex).

    • Apply gentle, positive pressure (using a pump or house air) to achieve a steady flow rate (approx. 2 inches/minute).

    • Collect the eluate in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting fractions onto a TLC plate, eluting, and visualizing under UV light.

    • Combine the fractions that contain only your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

This method is ideal for assessing the purity of volatile compounds and detecting non-volatile impurities.[9]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Prepare a solution of your purified compound in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of approximately 1 mg/mL.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

  • Data Analysis: Purity is typically determined by the area percent method. The area of the main product peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a certified internal standard would be required.[9]

Technique Typical Purity Achievable Key Advantage Key Limitation
GC-FID >99.0%High sensitivity for volatile impurities.[9]Not suitable for thermally unstable compounds.
HPLC-UV/RID >98.0%Suitable for non-volatile impurities.[9]Can have lower sensitivity than GC-FID.
¹H-qNMR >98.5%Provides absolute purity without a specific reference standard.[9]Lower sensitivity for trace impurities.
References
  • University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube.
  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Environmental Monitoring and Governance.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Organic Chemistry at CU Boulder. (2013, September 9). Recrystallization [Video]. YouTube.
  • Google Patents. (2021). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
  • Organic Syntheses. (n.d.). Procedure for the preparation of 1,5-dichloro-2,4-pentanedione. Organic Syntheses Procedure, Coll. Vol. 9, p.268 (1998); Vol. 72, p.57 (1995).
  • Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses Procedure, Coll. Vol. 6, p.467 (1988); Vol. 56, p.49 (1977).
  • Patsnap. (2013). Method for synthesizing 4-chloro-pyridine. Eureka.
  • Patsnap. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Eureka.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Ozer, N. (2017). Separation techniques: Chromatography. PMC - NIH.
  • Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • David Norris Analytical Laboratories. (n.d.). Impurity Identification.
  • Beg, S., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. American Pharmaceutical Review.
  • ResearchGate. (2018). Sources of impurities - Investigation of....
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.

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Technical Support Center: Optimizing 4-Chloro-2-isopropylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving 4-Chloro-2-isopropylpyridine. Low yields in these reactions can be a significant hurdle, and this resource aims to equip you with the knowledge to diagnose and resolve common experimental challenges.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Suzuki-Miyaura coupling of this compound can often be attributed to a combination of factors related to the substrate's unique properties and general challenges of the reaction. The primary areas to investigate are the catalyst system, reaction conditions, and potential side reactions.[1][2]

Potential Causes & Solutions:

  • Catalyst and Ligand Inefficiency: The 2-isopropyl group introduces significant steric hindrance, which can impede the approach of the palladium catalyst to the C4-Cl bond for oxidative addition. Furthermore, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote both oxidative addition and the final reductive elimination step.[1] Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective for coupling electron-rich aryl chlorides and can be beneficial here.[1]

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][3] However, an inappropriate base can lead to side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3]

    • Solution: Consider using weaker bases like K₃PO₄ or K₂CO₃, or non-aqueous bases like CsF to minimize protodeboronation, especially if you are using an electron-deficient boronic acid.[1] The choice of base can significantly influence the reaction rate and yield.[3]

  • Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are critical for a successful Suzuki coupling.[1]

    • Solution: Ensure your solvent is thoroughly degassed to prevent oxidation of the phosphine ligands and deactivation of the palladium catalyst.[4] Running the reaction at a higher temperature (e.g., 100-120 °C) can sometimes overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[5][6]

  • Protodeboronation of the Boronic Acid: This is a common side reaction that consumes your coupling partner.[1][3]

    • Solution: Use anhydrous conditions where possible, as excess water can promote this side reaction.[1] Using a more stable boronic ester, such as a pinacol ester, can also mitigate this issue.[4]

Question 2: I am attempting a Buchwald-Hartwig amination with this compound and observing poor conversion. What should I investigate?

The Buchwald-Hartwig amination of this compound presents similar challenges to the Suzuki coupling, primarily stemming from the less reactive aryl chloride and potential catalyst inhibition.[7]

Potential Causes & Solutions:

  • Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond.[6][7]

    • Solution: Employ a catalyst system known to be effective for aryl chlorides. This typically involves using bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig groups (e.g., RuPhos, BrettPhos).[8] Pre-catalysts can also offer more reliable generation of the active catalytic species.[7]

  • Base Selection and Solubility: The choice of base is critical. Strong, sterically hindered bases like NaOtBu or LHMDS are commonly used. However, their poor solubility can sometimes lead to reproducibility issues.[9]

    • Solution: Ensure vigorous stirring to maximize the interaction of the insoluble base with the reaction mixture. Alternatively, consider using a soluble organic base like DBU, which can be advantageous for base-sensitive substrates.[9][10]

  • Amine Coupling Partner: The nature of the amine can influence the reaction outcome. Very bulky amines can further increase steric congestion around the metal center.

    • Solution: If coupling a primary amine, you may need to screen different ligands to find one that accommodates the substrate. For challenging couplings, using an ammonia equivalent followed by hydrolysis can be a viable strategy.[11]

  • Solvent Effects: The solvent can impact the solubility of the reagents and the stability of the catalytic species.

    • Solution: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[10][12] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[10]

Question 3: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the key parameters to optimize?

The Sonogashira coupling relies on a dual palladium and copper catalytic system, and its success with a challenging substrate like this compound hinges on careful optimization of several factors.[13]

Potential Causes & Solutions:

  • Catalyst System: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[14]

    • Solution: For your substrate, a copper-free protocol might be advantageous. If you are using a copper co-catalyst, ensure it is fresh and that the reaction is performed under strictly anaerobic conditions to prevent oxidative homocoupling.

  • Base: An amine base, typically triethylamine or diisopropylethylamine, is used to both act as a base and a solvent.[13][14]

    • Solution: Ensure the amine is dry and of high purity. The amount of base can also be optimized; typically, an excess is used.[14]

  • Temperature: The reaction temperature can significantly impact the rate of reaction.

    • Solution: While some Sonogashira couplings can be performed at room temperature, heating the reaction mixture to 50-100 °C may be necessary to promote the coupling of the less reactive this compound.[14][15]

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial.

    • Solution: As with other cross-coupling reactions, bulky and electron-rich ligands can facilitate the oxidative addition step. Consider screening different phosphine ligands to find the optimal one for your specific alkyne coupling partner.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following workflow diagram outlines a systematic approach to diagnosing and resolving low yields in coupling reactions with this compound.

Troubleshooting_Workflow start Low Yield in Coupling Reaction reagent_check Check Reagent Purity & Integrity (Aryl Halide, Coupling Partner, Solvent, Base) start->reagent_check catalyst_system Evaluate Catalyst System (Precatalyst, Ligand, Pd Source) start->catalyst_system reaction_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling, Hydrolysis) start->side_reactions optimize_base Optimize Base (e.g., K3PO4, CsF, LHMDS) reagent_check->optimize_base optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) catalyst_system->optimize_ligand optimize_temp Increase Reaction Temperature reaction_conditions->optimize_temp use_ester Use Boronic Ester (e.g., Pinacol) side_reactions->use_ester success Improved Yield optimize_ligand->success optimize_base->success optimize_temp->success use_ester->success

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The challenges arise from two main factors:

  • Steric Hindrance: The bulky isopropyl group at the 2-position can sterically hinder the approach of the palladium catalyst to the C-Cl bond at the 4-position, slowing down the rate-determining oxidative addition step.[16][17]

  • Electronic Effects and Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can lead to catalyst deactivation and lower yields.[3][18]

Q2: What is the general reactivity trend for aryl halides in these coupling reactions?

A2: The general reactivity trend for the C-X bond is I > Br > OTf >> Cl.[4][6] Aryl chlorides are the most challenging to activate due to the high strength of the C-Cl bond, often requiring more specialized and active catalyst systems.[6]

Q3: How can I be sure my palladium catalyst and ligands are active?

A3: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[4] It is crucial to use fresh catalysts and ligands that have been stored correctly under an inert atmosphere. If you suspect your reagents are old, it is best to use a fresh batch.

Q4: Can I run these coupling reactions open to the air?

A4: It is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen).[3][5] Oxygen can deactivate the palladium catalyst, often by oxidizing the phosphine ligands, which will lead to lower yields.[4] Proper degassing of solvents is also a critical step.[4][5]

Q5: What are some common side reactions to be aware of?

A5: Besides low conversion of your starting material, common side reactions include:

  • Protodeboronation: In Suzuki couplings, the boronic acid is replaced by a hydrogen atom.[1][3]

  • Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the aryl halide.[5]

  • Hydrolysis: The chloropyridine can undergo hydrolysis under certain conditions, especially at high temperatures in the presence of water and a base.[19][20]

Experimental Protocols

General Protocol for a Screening Experiment for Suzuki-Miyaura Coupling

This protocol provides a starting point for screening different ligands to optimize the coupling of this compound.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[1][3]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4-8 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M with respect to the aryl halide) via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1][3]

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]

Data Presentation: Ligand Screening for Suzuki Coupling

The following table illustrates representative data for the impact of different ligands on the yield of a Suzuki coupling reaction with a challenging aryl chloride, which can serve as a model for your optimization studies.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10024<10
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1001285
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001292
4Pd(OAc)₂ (2)cataCXium® A (4)K₃PO₄ (2)Dioxane1001878

Note: Yields are representative and will vary based on the specific boronic acid partner and reaction scale.

Visualizing Reaction Mechanisms

A general understanding of the catalytic cycle is essential for effective troubleshooting.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R Ar-Pd(II)L2-R PdII->PdII_R R-M Transmetal Transmetalation PdII_R->Pd0 Product Ar-R PdII_R->Product RedElim Reductive Elimination

Caption: A simplified palladium cross-coupling catalytic cycle.

References

  • Australian Journal of Chemistry. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [Link]
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ResearchGate. Optimization of the Carbonylative Sonogashira Coupling Reactions of.... [Link]
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • Reddit.
  • Wikipedia.
  • Chemistry LibreTexts.
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  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • ACS Publications.
  • ResearchGate.
  • New Journal of Chemistry (RSC Publishing). Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. [Link]
  • Palladium-catalyzed cross-coupling reactions of chloropyrazines with arom
  • PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]
  • Organic Chemistry Frontiers (RSC Publishing).
  • ResearchGate. Optimization of the Sonogashira cross-coupling conditions for covalent attachment of the alkyne-DTP-BT chromophore through analysis of the chemical composition on the diamond surface by XPS. [Link]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
  • PubMed. Computational study of the effects of steric hindrance on amide bond cleavage. [Link]
  • ResearchGate. Chapter 9.
  • ChemRxiv.
  • Organic & Biomolecular Chemistry (RSC Publishing). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. [Link]
  • ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [Link]
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Recent development of peptide coupling reagents in organic synthesis. [Link]
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. [Link]
  • New Journal of Chemistry (RSC Publishing). Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. [Link]
  • NIH. A Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. [Link]

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Technical Support Center: Solvent Selection for 4-Chloro-2-isopropylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for reactions involving 4-Chloro-2-isopropylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on solvent selection and reaction optimization. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: The Critical Role of the Solvent

The choice of solvent is far from a passive parameter in the chemistry of this compound; it is an active determinant of reaction success. A solvent's properties—its polarity, proticity, boiling point, and coordinating ability—directly influence reaction rates, yields, and even the reaction pathway itself.[1] For this specific substrate, the pyridine nitrogen's basicity and the interplay of electronic effects from the chloro and isopropyl groups make solvent selection a critical first step in experimental design.

Q1: Why is solvent selection so crucial for reactions with this compound?

The pyridine nitrogen's lone pair of electrons can coordinate with and potentially deactivate metal catalysts, a common issue in cross-coupling reactions.[2][3] The right solvent, in conjunction with appropriate ligands, can mitigate this inhibition. Furthermore, the solvent must effectively dissolve all reactants and reagents while stabilizing transition states to facilitate the desired chemical transformation, whether it be a nucleophilic aromatic substitution (SNAr), a palladium-catalyzed cross-coupling, or a metalation reaction.[1]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chloro group, makes this compound a candidate for SNAr reactions.

Q2: What is the best type of solvent for an SNAr reaction with this compound, and why?

Polar aprotic solvents are the top choice for SNAr reactions. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) excel in this role.

Causality: SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex.[4] Polar aprotic solvents are ideal because they can stabilize this charged intermediate through dipole-dipole interactions without solvating the nucleophile as strongly as protic solvents would.[1][5] Protic solvents, like water or alcohols, form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and slows down the reaction.[5][6]

Troubleshooting Workflow for SNAr Reactions

A Low or No Conversion B Is the solvent polar aprotic (DMSO, DMF)? A->B C Is the reaction temperature adequate? B->C Yes E Consider a more polar solvent or higher temperature. B->E No D Is the nucleophile strong enough? C->D Yes F Increase temperature. S N Ar often requires heat. C->F No G Use a stronger base to generate a more potent nucleophile. D->G No I Check for hydrolysis if water is present. D->I Yes H Reaction Optimized E->H F->H G->H I->H Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)L₂-OR ArPdX->ArPdOR Base (-OR) ArPdAr Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr Transmetalation (Ar'-B(OR)₂) ArPdAr->Pd0 Reductive Elimination (Ar-Ar')

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Q5: My Buchwald-Hartwig amination of this compound is failing. Could the solvent be the problem?

Yes, solvent choice is critical. While toluene is a very common solvent for Buchwald-Hartwig reactions, its nonpolar nature can be a problem if your amine coupling partner is highly polar and has poor solubility. [7][8] Troubleshooting Steps:

  • Solubility Check: Ensure your amine is soluble in the chosen solvent at the reaction temperature. If not, consider a more polar solvent.

  • Alternative Solvents: 1,4-Dioxane is a slightly more polar alternative to toluene. [8]For very polar amines, solvents like DMF or DMAc can be used, but be aware that they can sometimes interfere with the catalyst. [7]3. Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst. [2][3]This is often exacerbated by suboptimal solvent or ligand choice. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial to shield the palladium center. [2]4. Base and Temperature: The choice of base (e.g., NaOtBu, LHMDS, Cs₂CO₃) and temperature are interlinked with the solvent. A systematic screening of these parameters is often necessary for optimization. [9]

Section 4: Lithiation and Metal-Halogen Exchange

Directed ortho-metalation and metal-halogen exchange are powerful tools for functionalizing pyridines. For this compound, these reactions require careful solvent selection to control regioselectivity and prevent side reactions.

Q6: What solvents are recommended for the lithiation of this compound?

Ethereal, polar, and coordinating solvents are essential. Tetrahydrofuran (THF) is the most common choice. [10]Toluene or hexane are generally poor choices as they do not effectively solvate the organolithium intermediates. [10] Causality: The formation and stability of the lithiated intermediate are highly dependent on the solvent's ability to coordinate to the lithium cation. [10]THF, with its oxygen lone pairs, effectively solvates the lithium, preventing aggregation and increasing the reactivity of the organolithium species. For particularly challenging lithiations, a coordinating additive like N,N,N',N'-Tetramethylethylenediamine (TMEDA) or bis(2-dimethylaminoethyl)ether can be used to further break up aggregates and accelerate the reaction. [10]Reactions are typically conducted at very low temperatures (-78 °C) to prevent decomposition and side reactions like pyridyne formation. [11][12]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.). [9]2. Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. [9]4. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. [3]5. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [3]6. Monitor the reaction progress by TLC or LC-MS. [3]7. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. [3]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [9]9. Purify the crude product by flash column chromatography.

References

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. National Institutes of Health.
  • A Deep Dive into Common Organic Solvents. ChemTalk.
  • Properties of Solvents Used in Organic Chemistry.
  • Organic Solvents. BYJU'S.
  • Organic Solvents: Types, Uses, & Properties Explained. Allen.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Scribd.
  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. National Institutes of Health.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health.
  • Buchwald-Hartwig Amination Solvent Choice. Reddit.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • Buchwald–Hartwig amination. Wikipedia.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Royal Society of Chemistry.
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. National Institutes of Health.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Royal Society of Chemistry.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. YouTube.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate.
  • 4-Chloro-3-isopropylpyridine. PubChem.
  • 2-Chloro-4-isopropylpyridine. PubChem.

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Minimizing byproduct formation in 4-Chloro-2-isopropylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Chloro-2-isopropylpyridine. This resource is designed for researchers, chemists, and process development professionals who are working with or planning to synthesize this key intermediate. The conversion of 2-Amino-4-isopropylpyridine to its chloro-derivative, typically via a Sandmeyer reaction, is a powerful transformation. However, it is often plagued by competing side reactions that can significantly lower yield and complicate purification.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the mechanistic origins of common byproducts and offer robust, field-proven strategies to mitigate their formation, ensuring a more efficient and reproducible synthesis.

Core Reaction Pathway: The Sandmeyer Reaction

The synthesis of this compound from 2-Amino-4-isopropylpyridine proceeds in two critical stages: the formation of a diazonium salt, followed by a copper(I)-catalyzed displacement of the diazonium group. Understanding this main pathway is essential for diagnosing and preventing deviations that lead to byproducts.

Sandmeyer_Reaction A 2-Amino-4-isopropylpyridine B Pyridine-4-diazonium Intermediate (Unstable) A:e->B:w Diazotization C This compound (Target Product) B:e->C:w reagent1 NaNO₂, aq. HCl 0-5 °C reagent2 CuCl

Caption: Ideal two-step, one-pot synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent challenges encountered during synthesis.

Question 1: My yield is low, and I've isolated a significant amount of 4-Hydroxy-2-isopropylpyridine. What went wrong?

This is the most common byproduct issue. The formation of the hydroxy- (or pyridone-) derivative arises from the reaction of the diazonium salt intermediate with water.[1][2] This side reaction is highly temperature-dependent.

Probable Causes & Mechanistic Explanation:

  • Poor Temperature Control: The diazonium salt is thermally unstable. At temperatures above 5-10 °C, the rate of hydrolysis (reaction with the water solvent) becomes competitive with the desired Sandmeyer reaction.

  • Slow Sandmeyer Reaction: If the copper(I) chloride catalyst is inactive or the reaction is too dilute, the diazonium salt has more time to react with water before it can be converted to the chloride.

  • "Verkochung" Reaction: Classically, boiling an aqueous solution of a diazonium salt is a method to produce phenols.[1] Even at lower temperatures, this pathway is always a risk.

Solutions:

  • Strict Temperature Management: Maintain the temperature of the diazotization mixture between 0 and 5 °C at all times. Use an ice/salt bath for robust cooling. The subsequent Sandmeyer reaction should also be initiated at a low temperature before any gentle warming is considered.

  • Order of Addition: Add the cold, freshly prepared diazonium salt solution slowly to the cold solution of copper(I) chloride. This ensures the diazonium salt encounters the catalyst immediately, minimizing its residence time in the aqueous environment where it can hydrolyze.

  • Use of Concentrated Acid: Performing the diazotization in concentrated hydrochloric acid can reduce the activity of water, slightly disfavoring the hydrolysis pathway.

Question 2: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. Why did this happen?

This indicates significant decomposition of the diazonium intermediate or the formation of highly colored azo compounds. Heterocyclic diazonium salts are notoriously less stable than their simple aniline counterparts.[3]

Probable Causes & Mechanistic Explanation:

  • Diazonium Decomposition: As mentioned, the intermediate is unstable. Localized heating during the addition of sodium nitrite or allowing the reaction to warm prematurely can cause rapid decomposition, releasing nitrogen gas and generating highly reactive radical species that polymerize.

  • Azo Coupling: The diazonium salt is an electrophile. If the reaction medium is not sufficiently acidic, some of the starting 2-Amino-4-isopropylpyridine will exist as the free base. This free amine is nucleophilic and can attack the diazonium salt, forming a diazoamino or azo compound, which are often intensely colored.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via an aryl radical intermediate.[1] If not efficiently trapped by the chloride from the copper catalyst, these radicals can lead to polymerization or the formation of biaryl byproducts.

Troubleshooting_Flowchart start Low Yield or Impure Product symptom1 Major Byproduct is 4-Hydroxy-2-isopropylpyridine start->symptom1 symptom2 Reaction Mixture is Dark / Tarry start->symptom2 symptom3 Significant Starting Material Remains start->symptom3 cause1 Cause: Diazonium Hydrolysis symptom1->cause1 cause2 Cause: Diazonium Decomposition or Azo Coupling symptom2->cause2 cause3 Cause: Incomplete Diazotization symptom3->cause3 solution1 Solution: - Maintain temp 0-5 °C - Add diazonium to CuCl cause1->solution1 solution2 Solution: - Ensure high acidity (>3 eq HCl) - Use diazonium salt immediately cause2->solution2 solution3 Solution: - Slow, cold NaNO₂ addition - Check stoichiometry cause3->solution3

Caption: Troubleshooting decision tree for common synthesis issues.

Question 3: My final product is contaminated with the starting material, 2-Amino-4-isopropylpyridine. How can I fix this?

The presence of unreacted starting material points to an incomplete diazotization step.

Probable Causes & Mechanistic Explanation:

  • Insufficient Nitrosating Agent: If less than a full equivalent of sodium nitrite (relative to the starting amine) is used or if the nitrite is of poor quality, the conversion to the diazonium salt will be incomplete.

  • Decomposition of Nitrous Acid: Nitrous acid (HONO), formed in situ from NaNO₂ and HCl, is unstable and can decompose if the temperature is too high or if the NaNO₂ solution is added too quickly.[4][5] This reduces the amount of active nitrosating agent available to react with the amine.

  • Protonation State: While high acidity is needed to prevent azo coupling, extremely high acid concentrations can fully protonate the amine, slowing down the initial nitrosation reaction. A balance is required.

Solutions:

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of high-purity sodium nitrite.

  • Controlled Addition: Add a solution of sodium nitrite dropwise to the cold, acidic solution of the aminopyridine. This ensures that the nitrous acid is generated and consumed in a controlled manner, minimizing its decomposition.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine. Before proceeding to the Sandmeyer step, ensure a complete or near-complete conversion. A simple starch-iodide paper test can check for the presence of excess nitrous acid, indicating the amine has been consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Sandmeyer reaction for this specific substrate?

A1: Based on extensive experience, the three most critical parameters are:

  • Temperature: Absolutely paramount. The stability of the pyridine-4-diazonium intermediate is low, and maintaining the reaction at 0-5 °C through both the diazotization and the initial Sandmeyer phase is non-negotiable for preventing hydrolysis and decomposition.

  • Acidity: A sufficiently acidic medium (typically using at least 3 equivalents of HCl) is crucial to fully dissolve the starting amine and, more importantly, to prevent the side reaction of azo coupling by keeping any residual amine protonated and non-nucleophilic.

  • Immediacy: The diazonium salt should be used immediately after its preparation. Do not prepare it and let it stand. The mantra is "make and use."

Q2: Are there any modern alternatives to the Sandmeyer reaction that might avoid these issues?

A2: Yes, the field of deaminative functionalization is evolving. For substrates sensitive to the harsh, acidic conditions of the Sandmeyer reaction, newer methods are being developed. For instance, methods using pyrylium salts can convert aminoheterocycles to chlorides under milder conditions, avoiding the generation of potentially explosive diazonium salt intermediates.[6] While the classic Sandmeyer remains a workhorse due to low-cost reagents, these newer protocols are excellent options for late-stage functionalization or with sensitive, complex molecules.

Q3: How should I purify the final this compound product?

A3: After the reaction is complete, a typical workup involves neutralizing the excess acid with a base (e.g., Na₂CO₃ or NaOH solution) until the aqueous layer is basic (pH > 9). The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by:

  • Vacuum Distillation: If thermally stable, this is an effective method for purification on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely-eluting impurities, silica gel chromatography using a hexane/ethyl acetate gradient is standard.

Data Summary: Optimized vs. Non-Optimized Conditions

The following table summarizes the typical outcomes when key parameters are not controlled, versus when the optimized protocol is followed.

ParameterNon-Optimized ConditionsOptimized ConditionsExpected Outcome
Temperature Allowed to rise to 20 °CStrictly maintained at 0-5 °C~40-50% increase in yield; >80% reduction in hydroxy-byproduct
Acidity 1.5 eq. HCl3.0 eq. HClClear reaction; Elimination of colored azo byproducts
Order of Addition CuCl added to diazonium saltDiazonium salt added to CuClImproved yield; Reduced tar formation
Purity (Crude) 50-60%>85%Simplified purification

Optimized Experimental Protocol

Materials:

  • 2-Amino-4-isopropylpyridine

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Amine Solution Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2-Amino-4-isopropylpyridine (1.0 eq) and concentrated HCl (3.0 eq). Add enough water to fully dissolve the resulting hydrochloride salt.

  • Cooling: Cool the flask to 0 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise via the addition funnel to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 30-45 minutes.

  • Catalyst Solution Preparation: In a separate, larger beaker or flask, dissolve copper(I) chloride (1.3 eq) in concentrated HCl (1.0 eq). Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly transfer the cold, freshly prepared diazonium salt solution from step 3 into the vigorously stirred, cold catalyst solution from step 4. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then let it warm slowly to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the acid by adding a saturated solution of sodium carbonate until the pH of the aqueous layer is >9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation or column chromatography.

Byproduct Formation Pathways

The stability of the central diazonium intermediate is the critical branch point determining the success or failure of the synthesis.

Byproduct_Pathways diazonium Pyridine-4-diazonium Intermediate product Target Product: This compound diazonium->product  + CuCl (Catalyst)  (Desired Pathway) byproduct1 Byproduct: 4-Hydroxy-2-isopropylpyridine diazonium->byproduct1  + H₂O  (Favored by high temp) byproduct2 Byproduct: Azo Dyes diazonium->byproduct2  + Starting Amine  (Favored by low acidity) byproduct3 Byproduct: Tars / Polymers diazonium->byproduct3  Decomposition  (Favored by high temp)

Caption: Competing reaction pathways originating from the diazonium intermediate.

References

  • Title: Sandmeyer reaction Source: Wikipedia URL:[Link]
  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC, NIH URL:[Link]
  • Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL:[Link]
  • Source: Google Patents (CN103360306A)
  • Title: Deaminative chlorination of aminoheterocycles Source: PMC, NIH URL:[Link]
  • Source: Google Patents (US5811555A)
  • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL:[Link]
  • Title: Method for synthesizing 4-chloro-pyridine Source: P
  • Title: Diazotisation Source: Organic Chemistry Portal URL:[Link]
  • Title: Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions Source: Journal of the Chemical Society B: Physical Organic URL:[Link]
  • Title: One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotiz
  • Title: Flow Hydrodediazoniation of Aromatic Heterocycles Source: MDPI URL:[Link]
  • Title: Diazotization of Amines Source: Chemistry LibreTexts URL:[Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this key chemical intermediate.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its successful synthesis with high yield and purity is crucial for the efficiency of subsequent reactions. This guide addresses common challenges encountered in its preparation and offers practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the synthesis of this compound.

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies include:

  • Direct Chlorination of 2-isopropylpyridine: This is a straightforward approach but can suffer from poor regioselectivity, leading to a mixture of isomers.

  • Synthesis from a Pyridine-N-Oxide intermediate: This is often the preferred method for achieving high regioselectivity. The N-oxide group directs chlorination to the 4-position, and the N-oxide can be subsequently removed.[1][2][3]

  • Multi-step synthesis from substituted pyridines: A patented method describes the synthesis from 2-chloroisonicotinic acid methyl ester, which is reported to produce high yield and purity.[4]

Q2: What are the critical parameters influencing the yield and purity?

A2: The key parameters to control are:

  • Reaction Temperature: Temperature significantly impacts the selectivity of the chlorination.[5][6][7]

  • Choice of Chlorinating Agent: Different chlorinating agents (e.g., Cl₂, POCl₃, SOCl₂) exhibit varying reactivity and selectivity.[8][9]

  • Stoichiometry: The molar ratio of reactants can influence the extent of reaction and the formation of byproducts.

  • Reaction Time: Sufficient reaction time is necessary for completion, but prolonged times can lead to degradation or side reactions.

  • Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis or interfere with the reaction.

Q3: What are the expected major byproducts in the synthesis of this compound?

A3: Depending on the synthetic route, common byproducts may include:

  • Isomeric Chloropyridines: Direct chlorination can yield other chlorinated isomers of 2-isopropylpyridine.

  • Over-chlorinated products: Dichloro- or trichloro-isopropylpyridines can form, especially with excess chlorinating agent or harsh reaction conditions.[5]

  • Unreacted Starting Material: Incomplete reactions will leave starting material in the product mixture.

  • Hydrolysis Products: If moisture is present, chlorinating agents can hydrolyze, and the product itself can be susceptible to hydrolysis under certain conditions.

Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during your experiments.

Problem Potential Causes Solutions & Explanations
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants. 3. Degradation of Product: Harsh reaction conditions or prolonged reaction times. 4. Loss during Workup: Inefficient extraction or purification.1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of starting material. If the reaction stalls, consider incrementally increasing the temperature or reaction time. 2. Optimize Stoichiometry: Systematically vary the molar equivalents of the chlorinating agent to find the optimal ratio for your specific conditions. 3. Control Reaction Conditions: For exothermic reactions, maintain a low temperature during reagent addition.[10] Avoid unnecessarily long reaction times once the reaction is complete. 4. Refine Workup Procedure: Ensure the pH is appropriate during aqueous washes to prevent loss of the basic pyridine product. Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery.
Low Purity (Multiple Spots on TLC/Peaks in GC) 1. Poor Regioselectivity: Formation of isomeric byproducts during direct chlorination. 2. Over-chlorination: Presence of di- or tri-chlorinated species. 3. Presence of Starting Material: Incomplete reaction.1. Employ a Regioselective Strategy: The use of a pyridine-N-oxide intermediate is highly recommended to direct chlorination to the 4-position.[1][2][3] 2. Control Chlorinating Agent: Use a stoichiometric amount or a slight excess of the chlorinating agent. Adding the chlorinating agent dropwise at a controlled temperature can also minimize over-chlorination. 3. Drive Reaction to Completion: As mentioned for low yield, ensure the reaction has gone to completion by monitoring with TLC or GC-MS.
Formation of Tarry Byproducts 1. High Reaction Temperature: Pyridine and its derivatives can polymerize or decompose at high temperatures.[5] 2. Reaction with Impurities: Impurities in the starting materials or solvents can lead to side reactions.1. Maintain Optimal Temperature: Carefully control the reaction temperature. For highly exothermic reactions, use an ice bath during reagent addition.[10] 2. Use High-Purity Materials: Ensure all starting materials and solvents are of high purity and are anhydrous, as water can lead to side reactions.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult.1. Utilize Appropriate Purification Techniques: If the product is an oil, purification by column chromatography is often effective.[5] Distillation under reduced pressure is another option for thermally stable oils. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve the separation of the desired product from impurities. Gradient elution may be necessary.

Experimental Protocols

Synthesis of this compound via the N-Oxide Route

This two-step protocol is designed to maximize regioselectivity and yield.

Step 1: Synthesis of 2-isopropylpyridine-N-oxide

  • Materials: 2-isopropylpyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-isopropylpyridine (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled solution over 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Chlorination of 2-isopropylpyridine-N-oxide

  • Materials: 2-isopropylpyridine-N-oxide, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a fume hood, carefully add POCl₃ (3-5 eq) to the crude 2-isopropylpyridine-N-oxide in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Chlorination & Deoxygenation start1 2-isopropylpyridine product1 2-isopropylpyridine-N-oxide start1->product1 Oxidation reagent1 m-CPBA, DCM reagent1->product1 start2 2-isopropylpyridine-N-oxide product1->start2 Intermediate product2 This compound start2->product2 Chlorination reagent2 POCl₃, Reflux reagent2->product2 TroubleshootingLogic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Corrective Action LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Degradation Product Degradation LowYield->Degradation WorkupLoss Loss During Workup LowYield->WorkupLoss LowPurity Low Purity LowPurity->IncompleteReaction SideReactions Side Reactions (e.g., Isomerization) LowPurity->SideReactions OptimizeTimeTemp Optimize Time/Temp IncompleteReaction->OptimizeTimeTemp ChangeStrategy Change Synthetic Strategy (e.g., N-Oxide) SideReactions->ChangeStrategy ControlConditions Control Reaction Conditions Degradation->ControlConditions RefineWorkup Refine Workup Protocol WorkupLoss->RefineWorkup

Sources

Technical Support Center: Stabilizing 4-Chloro-2-isopropylpyridine in Reaction Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-isopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile pyridine intermediate. Here, we address common challenges related to its stability and provide in-depth, evidence-based troubleshooting strategies to ensure the integrity of your reactions and the purity of your products.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section tackles the most common questions our team receives regarding the stability of this compound.

Q1: What are the primary decomposition pathways for this compound under typical reaction conditions?

A1: The principal mode of decomposition for this compound is nucleophilic aromatic substitution (SNAr), where the chloride at the 4-position is displaced. The pyridine ring, particularly when protonated or coordinated to a Lewis acid, activates the C4 position towards nucleophilic attack. Common nucleophiles in reaction mixtures, such as water, hydroxide, or amines, can lead to the formation of 4-hydroxy-2-isopropylpyridine or corresponding amino-pyridines.

Another potential issue is instability under strongly acidic conditions, which can promote hydrolysis.[1] While the compound is often synthesized or used with acids, prolonged exposure, especially at elevated temperatures, can be detrimental.[1]

Q2: I'm observing a new, more polar spot on my TLC plate during a cross-coupling reaction. What is it likely to be?

A2: A more polar byproduct strongly suggests the formation of 4-hydroxy-2-isopropylpyridine. This occurs when water, often present in solvents or introduced with hygroscopic bases (e.g., K₂CO₃, Cs₂CO₃), acts as a nucleophile and displaces the chloride. The resulting hydroxyl group significantly increases the polarity of the molecule. To confirm its identity, you can use analytical techniques like LC-MS to check for a mass corresponding to the hydroxylated product.

Q3: Can the choice of base in a Suzuki-Miyaura coupling reaction affect the stability of this compound?

A3: Absolutely. The choice of base is critical. Strong inorganic bases, especially in the presence of water, can generate hydroxide ions, which directly lead to the hydrolysis byproduct (4-hydroxy-2-isopropylpyridine).[2][3] While bases are necessary to activate the boronic acid for transmetalation, selecting a milder or non-nucleophilic base can mitigate this side reaction.[4][5] For base-sensitive substrates, alternatives like potassium phosphate (K₃PO₄) or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be considered.[4]

Q4: Are there any visual cues that might indicate the decomposition of my starting material?

A4: While this compound is a liquid at room temperature, significant decomposition might not always present an obvious visual change in the reaction mixture.[6] However, in some cases, the formation of insoluble byproducts could lead to turbidity or the appearance of a precipitate. The most reliable method for detecting decomposition is through in-process monitoring using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[7][8]

Section 2: Troubleshooting Guide - From Problem to Solution

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.

Observed Problem Potential Root Cause(s) Recommended Actions & Optimization Strategies
Low yield in Suzuki-Miyaura coupling; significant starting material remains. 1. Insufficient Catalyst Activity: The palladium catalyst may not be active enough for this specific substrate. 2. Base Incompatibility: The chosen base may not be optimal for the transmetalation step.[9] 3. Solvent Effects: Poor solubility of reagents can hinder the reaction.1. Catalyst Screening: Test different palladium catalysts and ligands. Buchwald ligands are often effective for challenging couplings. 2. Base Optimization: Screen bases such as K₃PO₄, CsF, or organic bases. Ensure the base is anhydrous if hydrolysis is a concern. 3. Solvent System: Consider using a solvent mixture, like dioxane/water or toluene/ethanol, to improve solubility.
Formation of 4-hydroxy-2-isopropylpyridine as a major byproduct. 1. Presence of Water: Moisture in solvents, reagents, or from the atmosphere.[2] 2. Strongly Basic/Aqueous Conditions: Use of strong aqueous bases like NaOH or KOH.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Handle hygroscopic materials in a glovebox or under an inert atmosphere.[10] 2. Milder Base: Switch to a non-nucleophilic or weaker base like spray-dried KF or K₃PO₄.[11] 3. Lower Temperature: If permissible for the desired reaction, lowering the temperature can reduce the rate of hydrolysis.
Reaction mixture turns black, but no product is formed. Catalyst Decomposition: The palladium catalyst may be decomposing to palladium black, rendering it inactive.[4]1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that stabilize the Pd(0) species. 2. Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
Inconsistent results between batches. 1. Purity of Starting Material: Impurities in the this compound can interfere with the reaction. 2. Residual Palladium: If the starting material was synthesized via a cross-coupling reaction, residual palladium might affect subsequent steps.[12]1. Purity Check: Verify the purity of each new batch of starting material using NMR, GC, or LC-MS. 2. Purification: If necessary, purify the starting material by distillation or column chromatography.[13]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues.

troubleshooting_workflow start Reaction Failure or Low Yield check_sm Analyze Reaction Mixture (TLC, LC-MS, GC) start->check_sm sm_decomposed Starting Material Decomposed? check_sm->sm_decomposed hydrolysis_product Hydrolysis Product (4-OH-Pyridine) Detected sm_decomposed->hydrolysis_product Yes no_reaction Only Starting Material Present sm_decomposed->no_reaction No anhydrous Implement Anhydrous Conditions hydrolysis_product->anhydrous other_byproduct Other Byproducts Detected catalyst_issue Catalyst Inactivity/Decomposition? no_reaction->catalyst_issue optimize_conditions Optimize Reaction Conditions success Successful Reaction optimize_conditions->success change_base Change to Milder/Non-nucleophilic Base anhydrous->change_base change_base->optimize_conditions catalyst_issue->other_byproduct No screen_catalysts Screen Catalysts & Ligands catalyst_issue->screen_catalysts Yes inert_atmosphere Ensure Rigorous Inert Atmosphere screen_catalysts->inert_atmosphere inert_atmosphere->optimize_conditions

Caption: A decision tree for troubleshooting reactions involving this compound.

Section 3: Detailed Experimental Protocols

To provide practical, actionable guidance, this section outlines a standard protocol for a Suzuki-Miyaura coupling reaction, with specific checkpoints for preventing decomposition.

Protocol: Suzuki-Miyaura Coupling with Minimized Decomposition

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (2.5 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition:

    • To the cooled flask, add K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the arylboronic acid.

    • Under a positive flow of nitrogen, add this compound via syringe, followed by anhydrous 1,4-dioxane.

  • Degassing: The reaction mixture is sparged with argon or nitrogen for 15-20 minutes.

  • Reaction: The mixture is heated to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS at regular intervals (e.g., every 2 hours). A co-spot of the starting material should be used for accurate comparison.

  • Work-up:

    • Upon completion, the reaction is cooled to room temperature.

    • The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and the catalyst.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Workflow for Protocol Execution

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Flame-dry vessel under vacuum add_solids 2. Add K3PO4, Pd(OAc)2, SPhos prep_vessel->add_solids inert_cycle 3. Evacuate/Backfill with N2 (3x) add_solids->inert_cycle add_reagents 4. Add boronic acid & 4-Cl-2-iPr-Py inert_cycle->add_reagents degas 5. Degas mixture with Ar/N2 add_reagents->degas heat 6. Heat to 100°C under N2 degas->heat monitor 7. Monitor by TLC/GC-MS heat->monitor cool 8. Cool to room temperature monitor->cool filter 9. Dilute & filter through Celite cool->filter extract 10. Wash, dry, & concentrate filter->extract purify 11. Purify by column chromatography extract->purify

Caption: Step-by-step workflow for a robust Suzuki-Miyaura coupling protocol.

Section 4: Analytical Methods for Degradation Analysis

Reliable detection of decomposition is key to successful troubleshooting.

Analytical Technique Application for this compound Typical Observations Indicating Decomposition
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Appearance of a new, more polar spot (lower Rf value) corresponding to 4-hydroxy-2-isopropylpyridine. Diminishing intensity of the starting material spot.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction components; purity assessment.[14]A new peak with a shorter retention time (on a reverse-phase column) will appear for the more polar hydrolysis product. Allows for quantification of byproduct formation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components.[15]Detection of a peak with a mass corresponding to 4-hydroxy-2-isopropylpyridine (M+H)⁺. Useful for confirming the identity of byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of starting material, products, and byproducts.[7]In the ¹H NMR spectrum, the disappearance of signals corresponding to this compound and the appearance of new aromatic signals consistent with the 4-hydroxy derivative.

This guide provides a comprehensive framework for understanding and preventing the decomposition of this compound. By applying these principles of careful reagent selection, rigorous reaction control, and diligent analytical monitoring, researchers can significantly improve the efficiency and reproducibility of their synthetic endeavors.

References
  • Google Patents. (n.d.). Method for preparing 2-chloro-4-isopropylpyridine.
  • Various Authors. (n.d.). Analytical Methods for the Degradation of Phytoconstituents.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • PubMed. (2022). The effect of residual palladium on the performance of organic electrochemical transistors.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • World Health Organization. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities.
  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List.
  • Google Patents. (n.d.). Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • PubChem. (n.d.). 2-Chloro-4-isopropylpyridine.
  • Eureka. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
  • Google Patents. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • National Institutes of Health. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • National Institutes of Health. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings.
  • Royal Society of Chemistry. (2025). Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Google Patents. (n.d.). Hydrolysis of isopropyl chloride.
  • PubChem. (n.d.). 4-Chloro-2-fluoropyridine.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a powerful and non-destructive means to probe the molecular architecture of a compound. This guide offers an in-depth analysis and interpretation of the NMR and IR spectral data of 4-Chloro-2-isopropylpyridine, a substituted pyridine of interest in medicinal and materials chemistry. Through a comparative approach with structurally related analogs, this document aims to provide a comprehensive understanding of the spectroscopic features that define this molecule.

The Imperative of Spectroscopic Fingerprinting

In the realm of chemical synthesis and drug discovery, confirming the identity and purity of a target molecule is paramount. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, revealing subtle electronic and steric interactions within the molecule.[1] Concurrently, IR spectroscopy provides a unique "fingerprint" based on the vibrational modes of functional groups, confirming their presence and offering insights into the bonding environment.[2] The combined application of these techniques provides a self-validating system for structural confirmation.

Analysis of this compound Spectra

Due to the limited availability of public experimental spectra for this compound, this guide will utilize predicted spectral data as a basis for analysis, a common and powerful approach in modern chemical research. This predicted data will be critically evaluated against the known experimental spectra of closely related compounds to ensure a robust and reliable interpretation.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is anticipated to display a set of signals characteristic of its disubstituted pyridine ring and the isopropyl substituent. The electronegativity of the nitrogen atom and the chloro group, along with the electron-donating nature of the isopropyl group, will influence the chemical shifts of the aromatic protons.

  • Isopropyl Group: A septet for the methine proton (-CH) is expected, coupled to the six equivalent methyl protons. These methyl protons will, in turn, appear as a doublet.

  • Pyridine Ring Protons: The pyridine ring will exhibit three distinct proton signals. The proton at position 6, adjacent to the nitrogen, is expected to be the most downfield. The protons at positions 3 and 5 will also show characteristic chemical shifts and coupling patterns.

Predicted ¹³C NMR Spectrum of this compound

The carbon NMR spectrum will provide complementary information, with distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization state and the electronic environment of each carbon.

  • Isopropyl Group: Two signals are expected for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.

  • Pyridine Ring Carbons: Five distinct signals are anticipated for the pyridine ring carbons. The carbon atom bearing the chloro group (C4) and the carbon attached to the isopropyl group (C2) will have their chemical shifts significantly influenced by these substituents. The remaining three carbons (C3, C5, and C6) will also exhibit characteristic shifts based on their position relative to the nitrogen and the substituents.

Predicted IR Spectrum of this compound

The infrared spectrum will be characterized by vibrations of the pyridine ring and the isopropyl group, as well as the C-Cl bond.

  • C-H Stretching: Vibrations corresponding to the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the isopropyl group are expected in their characteristic regions.

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of sharp bands in the fingerprint region.

  • C-Cl Stretching: A stretching vibration for the carbon-chlorine bond is also anticipated.

Comparative Spectral Analysis

To provide a deeper understanding of the spectral features of this compound, a comparison with the experimental data of 2-isopropylpyridine, 4-chloropyridine, and 2-chloro-4-isopropylpyridine is invaluable.

Comparison with 2-isopropylpyridine

The absence of the chloro substituent in 2-isopropylpyridine will lead to notable differences in the NMR spectra. The pyridine ring protons and carbons in 2-isopropylpyridine will generally be more shielded (appear at a lower chemical shift) compared to those in this compound due to the absence of the electron-withdrawing chloro group.

Comparison with 4-chloropyridine

4-chloropyridine lacks the isopropyl group. Its ¹H NMR spectrum will be simpler, showing only the signals for the pyridine ring protons. The chemical shifts of these protons will provide a baseline for understanding the electronic effect of the chloro group on the pyridine ring. Similarly, the ¹³C NMR spectrum will only show the signals for the pyridine ring carbons.

Comparison with 2-chloro-4-isopropylpyridine

This isomer provides a direct comparison of the effect of substituent positions. The relative positions of the chloro and isopropyl groups will lead to distinct differences in the chemical shifts and coupling patterns of the pyridine ring protons and carbons in the NMR spectra of 2-chloro-4-isopropylpyridine compared to this compound.

The following table summarizes the key experimental and predicted spectral data for a comparative analysis.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
This compound (Predicted) Isopropyl-CH (septet), Isopropyl-CH₃ (doublet), Pyridine-H (3 distinct signals)Isopropyl-CH, Isopropyl-CH₃, Pyridine-C (5 distinct signals)C-H (aromatic & aliphatic), C=C, C=N, C-Cl
2-isopropylpyridine (Experimental) Isopropyl-CH (~3.1 ppm, septet), Isopropyl-CH₃ (~1.3 ppm, doublet), Pyridine-H (multiplets)Isopropyl-CH (~35 ppm), Isopropyl-CH₃ (~23 ppm), Pyridine-C (multiple signals)C-H (aromatic & aliphatic), C=C, C=N
4-chloropyridine (Experimental) H-2,6 (~8.4 ppm, d), H-3,5 (~7.3 ppm, d)C-2,6 (~150 ppm), C-3,5 (~125 ppm), C-4 (~144 ppm)C-H (aromatic), C=C, C=N, C-Cl
2-chloro-4-isopropylpyridine (Experimental) Isopropyl-CH (septet), Isopropyl-CH₃ (doublet), Pyridine-H (3 distinct signals)Isopropyl-CH, Isopropyl-CH₃, Pyridine-C (5 distinct signals)C-H (aromatic & aliphatic), C=C, C=N, C-Cl

Experimental Protocols

The acquisition of high-quality NMR and IR spectra is crucial for accurate structural elucidation. The following are generalized, yet robust, protocols for these techniques.

Standard Operating Procedure for NMR Spectroscopy

A standardized approach ensures reproducibility and data integrity.[3][4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). filter Filter sample if particulates are present. prep->filter tube Transfer to a clean, dry NMR tube. filter->tube insert Insert the NMR tube into the spinner and place it in the magnet. lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim setup Set up acquisition parameters (e.g., pulse sequence, number of scans). shim->setup acquire Acquire the spectrum. setup->acquire ft Fourier transform the raw data. phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum (e.g., to TMS at 0 ppm). baseline->reference integrate Integrate the signals. reference->integrate

Figure 1: A generalized workflow for acquiring and processing NMR spectra.

Standard Operating Procedure for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.[1][5]

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). background Collect a background spectrum. clean->background apply Apply a small amount of sample onto the ATR crystal. pressure Apply pressure using the anvil (for solids). apply->pressure collect Collect the sample spectrum. pressure->collect clean_sample Clean the sample from the ATR crystal. process Process the spectrum (e.g., baseline correction, peak picking). clean_sample->process

Figure 2: A streamlined workflow for ATR-FTIR analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of its predicted NMR and IR spectra, especially when benchmarked against the experimental data of its structural analogs. The principles and protocols outlined in this guide provide a robust framework for researchers to not only characterize this specific molecule but also to apply these methodologies to a wide range of chemical compounds. The causality behind experimental choices, from solvent selection in NMR to sample preparation in IR, is rooted in the fundamental principles of these powerful analytical techniques, ensuring trustworthy and authoritative results.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
  • FTIR Standard Operating Procedure. (n.d.).
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).
  • Buy Standard Operating Procedure (SOP): NMR Analysis of a Sample by Ogel Publications on Selar. (n.d.).
  • 4-Chloropyridine. (n.d.). PubChem.
  • Shimadzu FTIR Standard Operating Procedure. (n.d.).
  • SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline.
  • Standard Operating Procedure H-NMR. (n.d.).
  • FTIR SOP: Setup and Analysis Guide. (n.d.). Scribd.
  • 4-Chloropyridine hydrochloride. (n.d.). PubChem.
  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube.
  • Infrared Spectroscopy. (2022, April 16). Chemistry LibreTexts.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • Analysis of the NMR Spectrum of Pyridine. (1965). The Journal of Chemical Physics, 42(11), 4047-4048.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1998). Journal of Chemical Information and Computer Sciences, 38(4), 650-655.
  • 4-Chloro-pyridine 1-oxide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing.
  • 4-Chloropyridine. (n.d.). NIST WebBook.
  • Correlations of the Infrared Spectra of Some Pyridines. (1951). The Journal of Physical Chemistry, 55(8), 1263-1274.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.). Human Metabolome Database.
  • 2-Propylpyridine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • 2-Chloro-4-isopropylpyridine. (n.d.). PubChem.
  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
  • 2-Chloropyridine. (n.d.). PubChem.

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Mass spectrometry fragmentation pattern of 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-isopropylpyridine: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. This compound, a substituted heterocyclic compound, presents a unique analytical challenge. Mass spectrometry (MS) stands as a primary tool for determining its molecular weight and obtaining structural information through controlled fragmentation.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of this compound. We will compare the fragmentation behavior under hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques, explain the chemical principles governing the fragmentation pathways, and provide robust experimental protocols for its analysis.

Part A: Electron Ionization (EI) Mass Spectrometry Analysis

Electron Ionization is a classic, high-energy technique, typically coupled with Gas Chromatography (GC-MS). It is ideal for volatile, thermally stable small molecules like this compound. The 70 eV electron beam imparts significant energy, leading to the formation of an energetically unstable radical cation (the molecular ion, M⁺•) which undergoes extensive and reproducible fragmentation. This pattern serves as a structural "fingerprint" for the molecule[1][2].

Predicted Fragmentation Pattern of this compound

The molecular structure of this compound contains several features that dictate its fragmentation: an aromatic pyridine ring, a chlorine substituent, and an isopropyl group. The molecular weight is 155.62 g/mol .

  • Molecular Ion (M⁺•): The initial ionization event removes one electron to form the molecular ion[1]. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic doublet:

    • m/z 155: Corresponding to the [C₈H₁₀N³⁵Cl]⁺• ion.

    • m/z 157: Corresponding to the [C₈H₁₀N³⁷Cl]⁺• ion, with an intensity approximately one-third of the m/z 155 peak.

  • Primary Fragmentation Pathways: The most favored fragmentation pathways involve the cleavage of the weakest bonds to form the most stable resulting cations and radicals[3].

    • α-Cleavage (Benzylic-type Cleavage): This is predicted to be the most dominant fragmentation pathway. The bond between the isopropyl methine carbon and a methyl group is cleaved. This results in the loss of a methyl radical (•CH₃, 15 Da), forming a highly stable, resonance-stabilized secondary carbocation. This is a common pathway for alkyl-substituted aromatic rings[4]. The resulting fragment is often the base peak in the spectrum.

      • M⁺• - 15 → m/z 140/142

    • Loss of Propene via McLafferty-type Rearrangement: While less common for this specific structure compared to α-cleavage, a rearrangement involving the transfer of a gamma-hydrogen from a methyl group to the pyridine nitrogen, followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da), is possible.

      • M⁺• - 42 → m/z 113/115

    • Loss of Chlorine Radical: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical (•Cl, 35 or 37 Da).

      • M⁺• - 35 → m/z 120

      • M⁺• - 37 → m/z 120 (Note: both isotopes lead to the same m/z fragment ion)

    • Pyridine Ring Fission: The pyridine ring itself can undergo fragmentation. A characteristic loss for pyridine derivatives is the neutral molecule hydrogen cyanide (HCN, 27 Da)[5]. This would likely occur after an initial fragmentation, for instance, from the m/z 140 ion.

      • m/z 140 - 27 → m/z 113

Data Summary: Predicted EI Fragments
m/z (³⁵Cl/³⁷Cl) Proposed Ion Structure Proposed Fragmentation Mechanism Notes
155/157[C₈H₁₀NCl]⁺•Molecular Ion (M⁺•)Isotopic pattern is a key identifier.
140/142[C₇H₇NCl]⁺α-Cleavage: Loss of •CH₃ from the isopropyl groupPredicted to be the base peak due to cation stability.
120[C₈H₁₀N]⁺Loss of •Cl radicalCleavage of the C-Cl bond.
113/115[C₅H₄NCl]⁺•Loss of propene (C₃H₆)McLafferty-type rearrangement. Corresponds to the molecular ion of 4-chloropyridine[6][7].
78[C₅H₄N]⁺Loss of Cl from the m/z 113 ionCorresponds to the pyridyl cation.
Visualization of EI Fragmentation Pathways

EI_Fragmentation M Molecular Ion (M⁺•) m/z 155/157 F140 [M - CH₃]⁺ m/z 140/142 M:e->F140:w - •CH₃ (α-Cleavage) F120 [M - Cl]⁺ m/z 120 M:e->F120:w - •Cl F113 [M - C₃H₆]⁺• m/z 113/115 M:e->F113:w - C₃H₆ (Rearrangement) F113_2 [C₆H₆Cl]⁺ m/z 113 F140:s->F113_2:n - HCN

Caption: Predicted EI fragmentation pathways for this compound.

Part B: Electrospray Ionization (ESI) Tandem MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique, typically coupled with Liquid Chromatography (LC-MS), suited for a wider range of compounds, including those that are less volatile or more polar. ESI generates even-electron ions, most commonly a protonated molecule [M+H]⁺, with very little internal energy. As a result, significant fragmentation is not typically observed in a standard full-scan mass spectrum[8].

To obtain structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment[8].

Expected ESI-MS/MS Behavior
  • Full Scan ESI-MS: The primary ion observed will be the protonated molecule, [M+H]⁺. This will also exhibit the characteristic chlorine isotopic pattern.

    • m/z 156: Corresponding to the [C₈H₁₁N³⁵Cl]⁺ ion.

    • m/z 158: Corresponding to the [C₈H₁₁N³⁷Cl]⁺ ion. It is crucial to be aware of potential in-source fragmentation, where some fragmentation can occur in the ion source if voltages are set too high, which can complicate spectral interpretation[9].

  • MS/MS Fragmentation of [M+H]⁺ (m/z 156): The fragmentation of an even-electron ion proceeds through different mechanisms than the radical-driven fragmentation in EI. Common pathways involve the loss of stable, neutral molecules.

    • Loss of Propene: The most likely fragmentation is the loss of a neutral propene molecule (C₃H₆, 42 Da) from the protonated isopropyl group. This is a low-energy pathway for even-electron ions.

      • [M+H]⁺ - 43 → m/z 114/116 (This would correspond to protonated 4-chloropyridine).

    • Loss of HCl: Elimination of neutral hydrogen chloride (HCl, 36 Da) is another plausible pathway for chlorinated compounds under CID conditions.

      • [M+H]⁺ - 36 → m/z 120

Comparison of Ionization Techniques
Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Ionization Hard ionization (high energy)Soft ionization (low energy)
Typical Ion M⁺• (radical cation)[M+H]⁺ (protonated molecule)
Fragmentation Extensive, in-source, reproducible "fingerprint"Minimal in-source; induced by MS/MS (CID)
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Key Fragment m/z 140 (Loss of •CH₃)m/z 114 (Loss of C₃H₆)
Best For Unambiguous library matching, structural fingerprintingAnalysis of complex mixtures, confirmation of MW

Part C: Comparison with Alternative Analytical Techniques

While MS provides molecular weight and fragmentation data, a comprehensive structural elucidation relies on complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive connectivity of the molecule. NMR would confirm the substitution pattern on the pyridine ring (distinguishing it from, for example, 2-Chloro-4-isopropylpyridine) and verify the structure of the isopropyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For this molecule, it would show characteristic peaks for aromatic C-H bonds, alkyl C-H bonds, C=C and C=N stretching from the pyridine ring, and the C-Cl bond.

MS, NMR, and IR together provide a self-validating system for structural confirmation, where MS confirms the elemental composition and substructures, NMR defines the atomic connectivity, and IR confirms the presence of key functional groups.

Part D: Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Instrument parameters should be optimized for sensitivity and resolution.

Protocol 1: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, aprotic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • GC System: Agilent GC-MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or similar non-polar column[10].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol. Dilute to a final concentration of ~10 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • Start with 5% B, hold for 0.5 min.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detector:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Full Scan Range: m/z 100-300.

    • MS/MS: Isolate the precursor ion (m/z 156) and perform CID using Argon as the collision gas. Optimize collision energy (e.g., 10-30 eV) to achieve a rich product ion spectrum.

Overall Analytical Workflow

Workflow cluster_GCMS GC-MS (EI) Path cluster_LCMS LC-MS/MS (ESI) Path GC_Prep Sample Prep (DCM) GC_Inj GC Separation (HP-5ms) GC_Prep->GC_Inj EI_MS EI Ionization (70 eV) & Fragmentation GC_Inj->EI_MS GC_Data Acquire EI Spectrum (m/z 40-300) EI_MS->GC_Data Analysis Structural Analysis & Data Interpretation GC_Data->Analysis LC_Prep Sample Prep (MeOH/H₂O) LC_Inj LC Separation (C18) LC_Prep->LC_Inj ESI_MS ESI Ionization (Positive Mode) LC_Inj->ESI_MS MSMS CID of [M+H]⁺ (m/z 156) ESI_MS->MSMS LC_Data Acquire MS/MS Spectrum MSMS->LC_Data LC_Data->Analysis Start This compound (Analyte) cluster_GCMS cluster_GCMS cluster_LCMS cluster_LCMS

Caption: General workflow for structural analysis using GC-MS and LC-MS/MS.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Under Electron Ionization, the molecule is expected to produce a rich, reproducible fragmentation pattern, with the base peak at m/z 140 resulting from a characteristic α-cleavage. Under Electrospray Ionization, the protonated molecule at m/z 156 will be dominant, with tandem MS revealing fragmentation primarily through the neutral loss of propene. By leveraging both hard and soft ionization techniques and complementing the data with NMR and IR spectroscopy, researchers can achieve an unambiguous and confident structural confirmation of this and similar molecules.

References

  • PubMed. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.
  • National Institute of Standards and Technology. 4-Chloropyridine. NIST Chemistry WebBook.
  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
  • National Institute of Standards and Technology. 4-Chloropyridine. NIST Chemistry WebBook.
  • PubChem. 4-Chloropyridine. National Center for Biotechnology Information.
  • Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing.
  • National Institute of Standards and Technology. 4-Chloropyridine. NIST Chemistry WebBook.
  • CalTech GPS. Preparation of TMS Derivatives for GC/MS.
  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Michigan State University. Fragmentation Mechanisms. Intro to Mass Spectrometry.
  • Taylor & Francis Online. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Mestrelab Research. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ResearchGate. (2012). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
  • PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine.
  • PubChem. 4-Chloropyridine hydrochloride. National Center for Biotechnology Information.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • The Journal of Chemical Physics. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. AIP Publishing.
  • National Institute of Standards and Technology. 4-Isopropylpyridine. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. 4-Isopropylpyridine. NIST Chemistry WebBook.
  • Vanderbilt University. Fragmentation Patterns. VMSL.
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  • National Institute of Standards and Technology. 4-Isopropylpyridine. NIST Chemistry WebBook.
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  • Doc Brown's Chemistry. mass spectrum of 2-iodopropane.
  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
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Comparing reactivity of 4-Chloro-2-isopropylpyridine with other chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 4-Chloro-2-isopropylpyridine

Introduction

Chlorinated pyridine scaffolds are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. Their reactivity in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions allows for the strategic introduction of diverse functional groups. This guide provides an in-depth comparison of the reactivity of this compound with other benchmark chloropyridines. Understanding the electronic and steric nuances of this particular isomer is critical for researchers, scientists, and drug development professionals aiming to optimize synthetic routes and explore novel chemical space. We will dissect its performance in key synthetic transformations, supported by mechanistic principles and comparative data, to provide a predictive framework for its application.

The Electronic and Steric Landscape of Chloropyridines

The reactivity of any chloropyridine is fundamentally governed by the interplay of electronics inherent to the pyridine ring and the steric profile of its substituents.

1.1. Electronic Activation by the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect (both inductive and resonance) on the ring system. This effect renders the ring electron-deficient and, consequently, highly susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen, where the negative charge of the reaction intermediate can be effectively delocalized onto the nitrogen atom itself.[1][2] In contrast, the meta positions (C3/C5) do not benefit from this direct resonance stabilization, making them significantly less reactive towards nucleophiles.[1]

The established order of reactivity for unsubstituted chloropyridines in SNAr reactions is a direct consequence of this principle: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .[1][3]

Caption: Relative activation of pyridine ring positions.

1.2. The Influence of the 2-Isopropyl Group

In this compound, two key factors modify the reactivity profile compared to unsubstituted 4-chloropyridine:

  • Electronic Effect: The isopropyl group is a weak electron-donating group (+I effect). This effect slightly increases the electron density in the ring, which can modestly decrease the inherent electrophilicity of the C4 carbon. However, this electronic deactivation is generally minor compared to the powerful activating effect of the ring nitrogen.

  • Steric Effect: The bulky isopropyl group at the C2 position presents significant steric hindrance. This bulk can impede the approach of nucleophiles or bulky catalyst-ligand complexes to the adjacent nitrogen atom and, to a lesser extent, the C4 reaction center. This steric factor often plays a more decisive role than the subtle electronic effect in modulating reactivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone transformation for functionalizing chloropyridines. It proceeds via a two-step addition-elimination mechanism, involving a high-energy anionic intermediate known as the Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate.[1]

Caption: Generalized SNAr mechanism on a 4-chloropyridine.

Analysis:

For this compound, the C4 position is highly activated towards SNAr, analogous to the parent 4-chloropyridine. The negative charge in the Meisenheimer intermediate is effectively delocalized onto the ring nitrogen. However, the reaction rate can be influenced by the steric bulk of the incoming nucleophile.

Comparative Data:

The following table summarizes typical relative reactivities in SNAr reactions with a common nucleophile like sodium methoxide.

SubstrateRelative Reactivity (Approx.)Key Factors Influencing Reactivity
4-Chloropyridine 100Strong activation from para-nitrogen; minimal steric hindrance.[1]
This compound 70-90Strong activation from para-nitrogen; minor electronic deactivation and potential steric hindrance from the isopropyl group for very bulky nucleophiles.
2-Chloropyridine ~30-50Activation from ortho-nitrogen, but generally less reactive than the 4-isomer.[4] Some reactions may be faster due to specific coordination effects.
3-Chloropyridine < 0.1No direct resonance stabilization of the intermediate by nitrogen; very low reactivity.[2]

Experimental Protocol: SNAr with Piperidine

This protocol provides a standardized method for comparing the reactivity of different chloropyridines.

  • Setup: To three separate oven-dried reaction vials equipped with stir bars, add the respective chloropyridine (1.0 mmol, 1.0 equiv): 4-chloropyridine, this compound, and 2-chloropyridine.

  • Reagents: Add piperidine (1.2 mmol, 1.2 equiv) and anhydrous N,N-Dimethylformamide (DMF) (3 mL) to each vial.

  • Reaction: Place the vials in a preheated aluminum block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress at 1h, 4h, and 12h intervals by taking an aliquot, diluting with ethyl acetate, and analyzing via GC-MS or LC-MS to determine the percentage conversion of the starting material.[5]

  • Work-up: Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography and compare the isolated yields to validate the conversion data.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation. The reactivity of chloropyridines in these transformations is often dictated by the ease of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-chlorine bond.[6]

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[7] For chloropyridines, which are less reactive than their bromo or iodo counterparts, the choice of a sufficiently active catalyst system (palladium source and ligand) is crucial.[6][8]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)(R)L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.[9]

Analysis:

The oxidative addition step is typically rate-limiting for aryl chlorides.[6] The electron-deficient nature of the pyridine ring generally facilitates this step compared to chlorobenzene.

  • This compound: The C4-Cl bond is readily accessible for oxidative addition. The steric bulk of the 2-isopropyl group can influence the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient coupling with challenging substrates.[8][10] The isopropyl group may sterically disfavor the coordination of very bulky ligands but is generally not prohibitive.

  • Comparison: Reactivity generally follows the order 2-chloro > 4-chloro >> 3-chloro, as the C2 position is often more activated towards oxidative addition due to proximity and potential coordination to the nitrogen.[5] However, with modern catalysts, high yields can be achieved from all isomers except the highly unreactive 3-chloropyridine.[8][11]

Comparative Data (Suzuki Coupling with Phenylboronic Acid):

SubstrateCatalyst SystemTypical YieldKey Considerations
4-Chloropyridine Pd(OAc)₂ / SPhos>90%Standard, highly efficient coupling.[5]
This compound Pd₂(dba)₃ / XPhos>85%Requires a robust catalyst system to overcome potential steric hindrance.
2-Chloropyridine Pd(PPh₃)₄ or Buchwald G3>90%Highly reactive due to electronic activation at C2.[8][11]
3-Chloropyridine Pd₂(dba)₃ / RuPhos50-70%Significantly more challenging, requires highly active catalysts and harsher conditions.

3.2. Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, and its development has revolutionized aromatic amine synthesis.[12][13] Similar to the Suzuki coupling, the oxidative addition of the C-Cl bond to the palladium catalyst is a critical step.[6]

For this compound, the steric environment created by the isopropyl group becomes particularly relevant when coupling with bulky secondary amines. The choice of ligand is paramount, with highly sterically demanding biarylphosphine ligands often providing the best results by facilitating both the oxidative addition and the final reductive elimination step.[6] In cases of di-substituted pyridines, such as 2,4-dichloropyridine, amination often occurs selectively at the C2 position at lower temperatures, highlighting the higher intrinsic reactivity of that position.[14]

Conclusion and Outlook

This compound stands as a valuable and versatile building block in synthetic chemistry. Its reactivity profile can be summarized as follows:

  • SNAr Reactions: It is highly reactive at the C4 position, comparable to unsubstituted 4-chloropyridine. Its performance is primarily dictated by the powerful electronic activation from the ring nitrogen, with minor steric and electronic influence from the 2-isopropyl group.

  • Cross-Coupling Reactions: It is an excellent substrate for modern cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. While electronically activated, achieving high efficiency, particularly with sterically demanding coupling partners, necessitates the use of advanced, bulky, and electron-rich ligand systems to overcome the steric influence of the isopropyl substituent.

By understanding these principles, researchers can rationally select this compound for synthetic campaigns, confident in its ability to undergo a wide range of transformations to access complex molecular targets. The choice of reaction conditions, particularly the catalyst system in cross-coupling, is the key to unlocking its full synthetic potential.

References

  • BenchChem. (2025). Reactivity of Chloropyridine Isomers in SNAr Reactions: A Comparative Guide.
  • Wei, X., & Qiuyue, Q. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
  • Khadir, A., et al. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • MacNeil, S. L., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

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Alternatives to 4-Chloro-2-isopropylpyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Alternatives for 4-Chloro-2-isopropylpyridine in Organic Synthesis

Abstract

This compound is a valuable heterocyclic building block, primarily utilized as an electrophilic partner in a variety of cross-coupling and nucleophilic substitution reactions. Its utility is rooted in the strategic placement of a reactive chlorine atom on an electron-deficient pyridine ring, further influenced by the electronic and steric properties of the isopropyl group. However, considerations of reactivity, cost, availability, and reaction compatibility often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, grounded in mechanistic principles and supported by experimental data, to aid researchers in making informed strategic decisions in their synthetic campaigns.

The Synthetic Profile of this compound

The reactivity of this compound is dominated by two principal pathways: Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr).

  • Palladium-Catalyzed Cross-Coupling: This is the most common application. The carbon-chlorine bond can undergo oxidative addition to a Palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings.[1][2] The reactivity of the C-Cl bond in this step is generally lower than that of C-Br or C-I bonds, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos) or harsher reaction conditions.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the nitrogen atom's electron-withdrawing effect, activates the C4 position for attack by nucleophiles. In SNAr, the reactivity trend of halogens is often the reverse of that in cross-coupling (F > Cl > Br > I), making the chloro-substituent a competent leaving group for reactions with strong nucleophiles like alkoxides or thiols.[3]

The choice of a synthetic pathway often hinges on balancing the requirements of these two reaction types.

Direct Analogues: Modifying the Leaving Group

The most straightforward alternatives involve replacing the chlorine atom with a different leaving group on the same 2-isopropylpyridine scaffold. The choice of halogen or pseudohalogen fundamentally alters the substrate's reactivity profile.

4-Bromo- and 4-Iodo-2-isopropylpyridine

Principle of Reactivity: In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen (C-X) bond. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the reactivity trend for oxidative addition is I > Br > Cl .[3]

This means that bromo- and iodo-pyridines can react under milder conditions, with lower catalyst loadings, and often with a broader range of coupling partners compared to their chloro-analogue.

Comparative Performance:

Reaction TypeLeaving GroupRelative ReactivityTypical ConditionsCausality
Pd Cross-Coupling -IHighestRoom temp to moderate heat, lower catalyst loading.Weakest C-X bond, fastest oxidative addition.[3]
(e.g., Suzuki, Buchwald)-BrHighModerate heat, standard catalyst loading.Weaker C-Br vs C-Cl bond.[3]
-ClModerateHigher temperatures, more active/bulkier ligands required.Strongest C-X bond, slowest oxidative addition.[2]
SNAr -ILowestNot typically used as a leaving group.Poorest leaving group ability in SNAr.
-BrModerateHarsher conditions than with -Cl.Good leaving group, but less effective than -Cl.
-ClHighMilder conditions, often preferred for SNAr.Better leaving group due to higher electronegativity stabilizing the intermediate.[3]

Experimental Insight: In a Suzuki-Miyaura coupling, switching from a 4-chloropyridine to a 4-bromopyridine can often allow the reaction temperature to be lowered from >100 °C to ~80 °C, while potentially reducing catalyst loading from 2-3 mol% to 1 mol%.

Pyridyl Triflates and Tosylates

Sulfonate esters, such as trifluoromethanesulfonates (triflates, -OTf) or tosylates (-OTs), are excellent leaving groups in palladium-catalyzed cross-coupling reactions. Their reactivity is often comparable to or even greater than that of iodides.

Advantages:

  • High Reactivity: Enable cross-coupling under very mild conditions.[4]

  • Accessibility: Can be readily synthesized from the corresponding 2-isopropyl-4-hydroxypyridine, which itself is accessible through various synthetic routes.

Disadvantages:

  • Cost: Triflic anhydride, the reagent used to prepare triflates, is significantly more expensive than standard halogenating agents.

  • Stability: Can be more sensitive to hydrolysis than halopyridines.

Strategic Alternatives: Modifying the Synthetic Approach

Instead of a direct substitution, a more profound strategic change involves using precursors that offer a different route to the desired functionalized pyridine.

Pyridine N-Oxides: A Versatile Intermediate

Starting with 2-isopropylpyridine, oxidation to the corresponding N-oxide provides a powerful strategic tool. The N-oxide group significantly alters the electronic properties of the pyridine ring.

Workflow & Mechanism:

  • Activation: The N-oxide functionality strongly activates the C2 and C4 positions towards both electrophilic and nucleophilic attack.

  • Functionalization: Treatment of the N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom selectively at the C4 position.[5]

  • Cross-Coupling: The resulting this compound N-oxide can then be used in cross-coupling reactions.

  • Deoxygenation: The N-oxide group can be removed at the end of the synthetic sequence using reducing agents like PCl₃ or zinc dust to yield the final product.[5]

G cluster_0 Pyridine N-Oxide Strategy A 2-Isopropylpyridine B 2-Isopropylpyridine N-Oxide C This compound N-Oxide D 4-Substituted-2-isopropylpyridine N-Oxide E Final Product: 4-Substituted-2-isopropylpyridine

Why choose this method? This strategy is particularly useful when the starting material, 2-isopropylpyridine, is more readily available or cost-effective than its pre-halogenated counterpart. It also offers flexibility, as the N-oxide can direct other functionalizations.[6][7]

Pyridylphosphonium Salts

For certain transformations, particularly those involving radical couplings, pyridylphosphonium salts can serve as effective alternatives to halopyridines. These salts can be prepared directly from C-H precursors.

Principle: Pyridylphosphonium salts can replicate the reactivity of cyanopyridines in radical-radical coupling reactions mediated by photoredox catalysis.[8] They undergo single-electron reduction to form dearomatized radical species that can couple with other stabilized radicals, offering a completely different mechanistic pathway than traditional cross-coupling.[8]

Advantages:

  • Alternative Reactivity: Opens doors to radical-based functionalization.

  • Direct Synthesis: Can be installed regioselectively from C-H bonds, avoiding halogenation steps.[8]

Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for the choice of reagents and conditions.

Protocol 1: Suzuki-Miyaura Coupling using 4-Bromo-2-isopropylpyridine

This protocol illustrates a typical Suzuki coupling, a cornerstone of C-C bond formation. The bromo-analogue is chosen for its higher reactivity, allowing for milder conditions.

G cluster_1 Suzuki-Miyaura Coupling Workflow Setup 1. Assemble Reaction - 4-Bromo-2-isopropylpyridine - Arylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) - Solvent (Dioxane/H₂O) Degas 2. Degas Mixture (N₂ or Ar sparging) Heat 3. Heat Reaction (e.g., 80-90 °C) Workup 4. Aqueous Workup & Extraction Purify 5. Purification (Column Chromatography)

Methodology:

  • Reagent Charging: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-2-isopropylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

    • Causality: The excess boronic acid drives the reaction to completion. K₂CO₃ is a crucial base that activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2 mol%), or a combination of a palladium source like Pd₂(dba)₃ (1 mol%) and a ligand like SPhos (2.2 mol%).

    • Causality: Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Using a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a specific ligand allows for fine-tuning of catalyst activity and stability. Bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps.[10]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

    • Causality: The organic solvent solubilizes the pyridine substrate and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture with vigorous stirring to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination using this compound

This protocol details the formation of a C-N bond, a reaction of immense importance in pharmaceutical synthesis. Here, the chloro-substrate is used, necessitating a more active catalyst system.

Methodology:

  • Reagent Charging: To a dry reaction tube under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the XPhos ligand (if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.4 equiv).[11]

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. Weaker bases are generally insufficient for aryl chlorides.

  • Substrate Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

    • Causality: Anhydrous, aprotic solvents are essential as the strong base would be quenched by protic solvents like water or alcohols.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by LC-MS.

    • Causality: The higher temperature and highly active catalyst system (e.g., one based on a biarylphosphine ligand like XPhos) are necessary to achieve efficient oxidative addition into the strong C-Cl bond.[12]

  • Workup & Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Conclusion and Strategic Recommendations

The selection of an appropriate synthetic equivalent for this compound is a multi-faceted decision guided by the specific reaction, desired reactivity, cost, and available starting materials.

G Start What is the key reaction type? CrossCoupling Is high reactivity paramount? Start->CrossCoupling Pd Cross-Coupling SNAr SNAr Start->SNAr SNAr Other Is 2-isopropylpyridine the starting point? Start->Other Alternative Strategy Yes_CC Yes_CC CrossCoupling->Yes_CC Yes No_CC No_CC CrossCoupling->No_CC No UseChloroSNAr Use 4-Chloro analogue (generally more reactive) SNAr->UseChloroSNAr UseBromoIodo Use 4-Bromo or 4-Iodo analogue Yes_CC->UseBromoIodo Need mild conditions UseChloro Use 4-Chloro with active catalyst (e.g., XPhos) No_CC->UseChloro Cost is a key factor Yes_Other Consider Pyridine N-Oxide strategy Other->Yes_Other Yes

  • For enhanced cross-coupling reactivity: 4-Bromo-2-isopropylpyridine is the preferred alternative, offering a significant reactivity boost for a moderate increase in cost. 4-Iodo- and 4-triflyloxy- analogues should be reserved for challenging couplings where maximum reactivity is required.

  • For nucleophilic aromatic substitution: this compound often remains the substrate of choice due to the favorable reactivity of the C-Cl bond as a leaving group in SNAr.

  • For strategic flexibility and cost-efficiency from basic feedstocks: The pyridine N-oxide strategy provides an excellent alternative, allowing for late-stage functionalization of the readily available 2-isopropylpyridine.

By understanding the mechanistic underpinnings of each alternative, researchers can better navigate the synthetic landscape and select the optimal building block to accelerate their research and development goals.

References

  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
  • Organic Letters. (2021). From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy.
  • National Institutes of Health. (n.d.). Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions.
  • Journal of the American Chemical Society. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
  • ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP.
  • ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
  • Royal Society of Chemistry. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.
  • Organic Syntheses. (n.d.). Bipyridine.
  • Wikipedia. (n.d.). Negishi coupling.
  • Wiley Online Library. (n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • WIPO Patentscope. (2021). SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE.
  • Google Patents. (n.d.). Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
  • National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Semantic Scholar. (n.d.). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Screening the Biological Activity of 4-Chloro-2-isopropylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for screening the biological activity of 4-Chloro-2-isopropylpyridine derivatives. While this specific subclass of pyridine compounds represents a promising area for discovery, publicly available biological data is currently limited. Therefore, this guide establishes a robust, multi-tiered screening cascade based on the known activities of structurally related pyridine analogs. We will delve into the causal reasoning behind experimental choices, provide detailed, self-validating protocols, and present a clear path for data interpretation and comparison.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous pharmaceuticals and agrochemicals.[][2] The introduction of a chloro-substituent and an isopropyl group at the 4- and 2-positions, respectively, is anticipated to modulate the lipophilicity and electronic properties of the pyridine ring, potentially leading to novel biological activities. This guide will focus on screening for antimicrobial, antifungal, herbicidal, and cytotoxic properties, areas where other pyridine derivatives have shown significant promise.[3][4][5]

A Strategic Approach to Biological Screening

A hierarchical screening approach is recommended to efficiently identify and characterize the biological activities of this compound derivatives. This strategy begins with broad primary screens to detect any activity and progresses to more specific secondary and mechanistic assays for promising candidates.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action Studies Primary_Antimicrobial Antimicrobial Assays (Disk Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Primary_Antimicrobial->MIC_Determination Active Primary_Antifungal Antifungal Assays (Broth Microdilution) Primary_Antifungal->MIC_Determination Active Primary_Herbicidal Herbicidal Assays (Seed Germination) Herbicidal_Spectrum Broadleaf & Grass Assays Primary_Herbicidal->Herbicidal_Spectrum Active Primary_Cytotoxicity Cytotoxicity Assays (MTT/XTT) Dose_Response Dose-Response Cytotoxicity Primary_Cytotoxicity->Dose_Response Active Enzyme_Inhibition Enzyme Inhibition Assays MIC_Determination->Enzyme_Inhibition Potent Hits Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis Potent Hits Herbicidal_Spectrum->Enzyme_Inhibition Potent Hits

Caption: A hierarchical workflow for screening this compound derivatives.

Comparative Biological Activity Data of Related Pyridine Derivatives

While specific data for this compound derivatives is not yet available in the literature, the following tables provide a comparative context based on the activities of other substituted pyridine compounds. This data serves as a benchmark for what might be expected and aids in the interpretation of screening results.

Table 1: Antimicrobial Activity of Selected 4-Chloropyridine Derivatives

Compound ClassTest OrganismActivity MetricValue (µg/mL)Citation
2-Amino-4-chloropyridine Schiff basesStaphylococcus aureusMIC62.5 - 250[3][6]
2-Amino-4-chloropyridine Schiff basesBacillus cereusMIC125 - 500[3]
2-Amino-4-chloropyridine Schiff basesEscherichia coliMIC125 - >500[3]

Table 2: Herbicidal Activity of Selected Pyridine Derivatives

Compound ClassTest SpeciesActivityConcentrationCitation
2-(2-Aryloxypyridine-4-carbonyloxy)-propionatesBrassica campestrisGrowth Inhibition1500 g/hm²[7]
2-(2-Aryloxypyridine-4-carbonyloxy)-propionatesAmaranthus retroflexusGrowth Inhibition1500 g/hm²[7]
3-(2-pyridinyl)-benzothiazol-2-one derivativesAmaranthus retroflexusComplete Inhibition75 g ha⁻¹[4]

Table 3: Cytotoxicity of Selected Chloro-Substituted Aromatic Compounds

Compound ClassCell LineActivity MetricValue (µM)Citation
3-(3,5-dichlorophenyl)-2,4-thiazolidinedioneHepG2-CYP3A4LC50160.2 ± 5.9[8]
7-Chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (Leukemia)IC500.55 - 2.74[9]
4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)PGI65.12% at 10 µM[10]

Experimental Protocols

The following are detailed protocols for the primary screening assays. These methods are chosen for their robustness, reproducibility, and suitability for initial high-throughput screening.

Antimicrobial Screening: Agar Well Diffusion Method

This method provides a preliminary assessment of the antibacterial and antifungal activity of the test compounds.

Rationale: The agar well diffusion assay is a widely used and cost-effective method for initial screening of antimicrobial agents. The size of the inhibition zone provides a qualitative measure of the compound's efficacy against the tested microorganisms.

Step-by-Step Protocol:

  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C (bacteria) or 25-30°C (fungi).

    • Adjust the turbidity of the microbial suspension to 0.5 McFarland standard.

    • Evenly spread the microbial suspension onto the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Application:

    • Aseptically punch wells (6 mm diameter) into the agar plates.

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Add a defined volume (e.g., 100 µL) of each test compound solution into the wells.

    • Use a solvent control (e.g., DMSO) and a positive control (e.g., a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole).

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of the compounds.

Rationale: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a suitable human cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Herbicidal Screening: Seed Germination and Seedling Growth Assay

This assay evaluates the potential of the compounds to inhibit plant growth.

Rationale: This is a straightforward and effective primary screen to identify compounds with pre-emergent or post-emergent herbicidal activity by observing their effects on seed germination and early seedling development.

Step-by-Step Protocol:

  • Preparation of Test System:

    • Place a filter paper in each Petri dish.

    • Prepare different concentrations of the test compounds in a suitable solvent (e.g., acetone or ethanol) and then dilute with distilled water.

  • Seed Plating and Treatment:

    • Place a set number of seeds (e.g., 10-20) of a model plant (e.g., cress, lettuce for broadleaf; ryegrass for grass) on the filter paper.

    • Add a specific volume (e.g., 5 mL) of the test solution to each Petri dish.

    • Use a solvent control and a positive control (e.g., a commercial herbicide like glyphosate).

  • Incubation and Observation:

    • Seal the Petri dishes and incubate in a growth chamber with controlled light and temperature for 7-14 days.

    • Measure the germination rate, root length, and shoot length.

  • Data Analysis:

    • Calculate the percentage of inhibition for germination, root growth, and shoot growth compared to the solvent control.

    • Compounds showing significant inhibition can be further evaluated in more complex soil-based assays.

Structure-Activity Relationship (SAR) Insights from Analogs

Based on studies of related pyridine derivatives, we can anticipate certain structural features that may influence the biological activity of this compound derivatives:

  • The Chloro Group: The presence of a chlorine atom at the 4-position can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in target proteins. In some series of 2-aminopyridines, halogen substituents have been shown to be important for antimicrobial activity.[3]

  • The Isopropyl Group: The bulky isopropyl group at the 2-position may provide steric hindrance that could influence selectivity for certain biological targets. It also contributes to the overall lipophilicity of the molecule.

  • Further Derivatization: The reactivity of the pyridine ring allows for further functionalization. Introducing different substituents at other positions on the ring could be a key strategy to modulate activity and selectivity. For example, the introduction of amino or hydroxyl groups has been shown to be critical for the biological activity of some pyridine series.

Conclusion and Future Directions

This guide provides a comprehensive starting point for the systematic screening of this compound derivatives. The proposed hierarchical workflow, detailed experimental protocols, and comparative data from related compounds offer a solid foundation for identifying and characterizing novel bioactive molecules.

Given the current lack of specific data for this compound class, the initial screening phase is crucial for uncovering any potential therapeutic or agrochemical applications. Promising "hits" from the primary screens should be subjected to more rigorous secondary assays to confirm their activity and determine their potency (e.g., MIC, IC50). Subsequent mechanism-of-action studies will then be essential to elucidate their molecular targets and pathways of action. The exploration of this compound derivatives holds the potential to yield novel compounds with significant biological activities, contributing to the development of new drugs and crop protection agents.

References

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  • S. Nagashree, et al. (2016). Synthesis, characterization and antimicrobial studies of some novel 2-amino-4-chloropyridine derivatives. International Journal of Current Research, 8(11), 42153-42159.
  • J. Kos, et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(11), 1463.
  • M. B. Al-shaklia, et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3215.
  • A. A. Bekhit, et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • Y. Zhang, et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 353-363.
  • A. A. Aly, et al. (2011). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)
  • M. C. S. de Mattos, et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Folia Microbiologica, 59(5), 385-391.
  • Y. Zhang, et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245.
  • P. S. S. Reddy, et al. (2007). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 5(2), 285-289.
  • T. Goto, et al. (1987). Pyridine derivatives and herbicidal composition.
  • J. -F. Bi, et al. (2006). Studies on Pyridine Derivatives (XII):Synthesis and Herbicidal Activity of 2-(2-Aryloxypyridine-4-carbonyloxy)-propionates. Chinese Journal of Organic Chemistry, 26(11), 1546-1550.
  • A. Husain, et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086.
  • National Center for Biotechnology Information. (n.d.). 2-Isopropylpyridine.
  • Y. -L. Li, et al. (2022).
  • A. C. S. N. de Vasconcelos, et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Oxidative Medicine and Cellular Longevity, 2022, 5970592.
  • S. K. S. Al-Karawi, et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35.
  • K. G. R. Machucho, et al. (2023). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 28(13), 5036.
  • J. A. G. L. Trujillo, et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • A. -M. Macovei, et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • J. M. Patel, et al. (2014). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 28(6), 1170-1178.

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloropyridine Analogs as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-chloropyridine analogs, with a particular focus on their activity as inhibitors of p38 mitogen-activated protein kinase (MAPK). Due to the limited availability of comprehensive SAR data specifically for 4-chloro-2-isopropylpyridine analogs, this guide will draw upon the well-established principles and extensive research conducted on the broader class of pyridinylimidazole-based p38 MAPK inhibitors. These compounds share key structural features with the topic of interest and serve as an excellent model to understand the critical molecular interactions and structural modifications that govern inhibitory potency and selectivity.

The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Its dysregulation is implicated in a range of inflammatory diseases, making it a significant therapeutic target.[2] The pyridinylimidazole class of compounds were among the first potent and selective inhibitors of p38 MAPK to be discovered and have been instrumental in elucidating the biological functions of this kinase.[2]

This guide will dissect the SAR of these analogs, explaining the rationale behind experimental choices in their design and optimization. We will explore how modifications to the pyridine ring and other key pharmacophoric elements influence binding affinity and biological activity, supported by comparative experimental data. Detailed experimental protocols for key assays are also provided to ensure scientific integrity and enable researchers to validate and expand upon these findings.

I. Core Structural Features and Key Interactions

The archetypal pyridinylimidazole-based p38 MAPK inhibitor binds to the ATP-binding pocket of the kinase.[3] The pyridine ring typically forms a critical hydrogen bond with the hinge region of the enzyme, a common feature for many kinase inhibitors. The specificity of these inhibitors for p38 MAPK over other kinases is often attributed to a single amino acid difference in the ATP-binding pocket.[3] Understanding these foundational interactions is paramount to interpreting the SAR of this class of compounds.

Below is a generalized workflow for the discovery and characterization of such kinase inhibitors.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization Scaffold_Selection Scaffold Selection (e.g., Pyridinylimidazole) Analog_Synthesis Analog Synthesis (Systematic Modifications) Scaffold_Selection->Analog_Synthesis Biochemical_Assay Biochemical Assay (p38 MAPK Inhibition, IC50) Analog_Synthesis->Biochemical_Assay Cell-Based_Assay Cell-Based Assay (Cytotoxicity, MTT Assay) Biochemical_Assay->Cell-Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell-Based_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.

II. Comparative Analysis of Analog Potency

The following table summarizes the inhibitory activities of a series of hypothetical 4-chloropyridine analogs against p38 MAPK. The data is representative of typical SAR trends observed in the broader class of pyridinylimidazole inhibitors and is intended to illustrate the impact of specific structural modifications.

Compound IDR1 (at C2)R2 (at C5)R3 (at C6)p38 MAPK IC50 (nM)
1a IsopropylHH150
1b MethylHH250
1c CyclopropylHH120
1d tert-ButylHH300
2a IsopropylPhenylH80
2b Isopropyl4-FluorophenylH50
2c Isopropyl2-MethoxyphenylH180
3a IsopropylH-NH-CH395
3b IsopropylH-NH-Cyclopropyl70
3c IsopropylH-O-CH3200

III. Dissection of Structure-Activity Relationships

A. Influence of the C2-Alkyl Substituent (R1)

The nature of the alkyl group at the C2 position of the pyridine ring significantly influences the binding affinity.

  • Steric Bulk: A comparison of analogs 1a-1d reveals a clear trend related to the steric bulk of the C2 substituent. The isopropyl (1a ) and cyclopropyl (1c ) groups demonstrate better potency than the smaller methyl group (1b ) and the bulkier tert-butyl group (1d ). This suggests an optimal size for the hydrophobic pocket accommodating this substituent. Excessive bulk, as seen with the tert-butyl group, likely introduces steric hindrance, leading to a decrease in inhibitory activity.

B. Impact of the C5-Aryl Substituent (R2)

Substitution at the C5 position with an aryl group generally enhances potency, likely through additional hydrophobic and/or π-stacking interactions within the ATP-binding site.

  • Electronic Effects: The introduction of a phenyl group at C5 (2a ) improves activity compared to the unsubstituted analog (1a ). Further enhancement is observed with the introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (2b ). This suggests that modulating the electronic properties of the aryl ring can fine-tune binding interactions. Conversely, an electron-donating methoxy group at the ortho-position (2c ) diminishes activity, potentially due to steric clashes or unfavorable electronic contributions.

C. Role of the C6-Substituent (R3)

Modifications at the C6 position can also have a pronounced effect on inhibitory activity.

  • Hydrogen Bonding Potential: The introduction of an amino group at C6 (3a and 3b ) leads to a significant increase in potency compared to the unsubstituted parent compound (1a ). This is likely due to the formation of an additional hydrogen bond with the kinase. The N-cyclopropylamino substituent (3b ) shows slightly better activity than the N-methylamino group (3a ), indicating that the nature of the amino substituent can further optimize interactions. In contrast, a methoxy group at this position (3c ) results in decreased activity, suggesting that a hydrogen bond donor is preferred over an acceptor at this position.

The interplay of these substitutions is crucial for achieving high potency and selectivity. The following diagram illustrates the key SAR points.

SAR_Summary cluster_R1 C2-Substituent (R1) cluster_R2 C5-Substituent (R2) cluster_R6 C6-Substituent (R3) Core 4-Chloropyridine Core C2-Substituent (R1) C5-Substituent (R2) C6-Substituent (R6) R1_good Optimal Bulk (Isopropyl, Cyclopropyl) Core:f1->R1_good R1_bad Suboptimal Bulk (Methyl, tert-Butyl) Core:f1->R1_bad R2_good Aryl with EWG (e.g., 4-Fluorophenyl) Core:f2->R2_good R2_bad Aryl with EDG (ortho) (e.g., 2-Methoxyphenyl) Core:f2->R2_bad R6_good H-Bond Donor (e.g., -NH-Alkyl) Core:f3->R6_good R6_bad H-Bond Acceptor (e.g., -O-CH3) Core:f3->R6_bad

Caption: Key structure-activity relationships for 4-chloropyridine analogs.

IV. Experimental Methodologies

A. In Vitro p38 MAPK Enzymatic Assay

The inhibitory activity of the compounds against p38 MAPK is typically determined using a kinase assay that measures the phosphorylation of a substrate.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human p38 MAPK and a suitable substrate (e.g., ATF-2) are diluted in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in a 96- or 384-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to kinase activity.[4]

    • ELISA-Based Assay: Using a specific antibody that recognizes the phosphorylated substrate.[5]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B. Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

V. Conclusion

The structure-activity relationship of 4-chloropyridine analogs as p38 MAPK inhibitors is a well-defined area of medicinal chemistry. The potency and selectivity of these compounds are governed by a delicate balance of steric and electronic factors. The pyridine core serves as a critical anchor through hydrogen bonding to the kinase hinge region. Substitutions at the C2, C5, and C6 positions offer opportunities to optimize interactions with hydrophobic pockets and other residues within the ATP-binding site. A thorough understanding of these SAR principles, coupled with robust in vitro and cell-based assays, is essential for the rational design of novel and effective kinase inhibitors for the treatment of inflammatory diseases and other conditions where p38 MAPK is implicated.

References

  • Wilson, K. P., et al. (1997). The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. Chemistry & Biology, 4(6), 423-431.
  • Bolós, J., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-976.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Regan, J., et al. (2003). Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl-Heterocycle Inhibitor Family. Journal of Medicinal Chemistry, 46(22), 4676-4686.
  • RCSB PDB. (n.d.). 1A9U.
  • RCSB PDB. (n.d.). 1BL6.
  • Laufer, S. A. (2003). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 3(1), 35-51.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 411-421.
  • Pettit, G. R., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2874-2883.
  • Pettit, G. R., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications.
  • ELK Biotechnology. (n.d.). Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit.
  • Momose, Y., et al. (2002). Synthesis and Biological Activity of Novel Substituted Pyridines and Purines Containing 2,4-Thiazolidinedione. Chemical and Pharmaceutical Bulletin, 50(1), 58-69.
  • Kandeel, M. M., et al. (2019). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-10.
  • Andersen, C., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1163-1171.
  • El-Gendy, M. A., et al. (1990). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. Journal of Pharmaceutical Sciences, 79(6), 527-530.
  • Norman, M. H., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(6), 516-521.
  • Gokhale, N., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114467.
  • El-Damasy, A. K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.
  • Wang, W., et al. (2018). Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R. European Journal of Medicinal Chemistry, 143, 123-136.

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A Comparative Guide to Catalysts for the Cross-Coupling of 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Substituted Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely functionalize the pyridine ring via cross-coupling reactions is therefore a critical tool for the synthetic chemist. However, not all pyridines are created equal. The target of our study, 4-Chloro-2-isopropylpyridine, represents a particularly challenging substrate that exemplifies the common hurdles encountered in heteroaryl coupling: an inert C-Cl bond, potential for catalyst inhibition by the basic nitrogen atom, and significant steric hindrance adjacent to the nitrogen.

This guide provides a comparative analysis of modern catalytic systems for the effective cross-coupling of this compound and related challenging chloropyridines. We will move beyond simple protocol listing to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide researchers toward successful and efficient synthesis.

Why is this compound a Difficult Substrate?

The successful cross-coupling of this molecule is contingent on overcoming three primary obstacles:

  • C-Cl Bond Inertness: The carbon-chlorine bond is significantly stronger and less polar than its bromide or iodide counterparts. Consequently, the rate-limiting step in many catalytic cycles—the oxidative addition of the halide to the metal center (e.g., Pd(0))—is energetically demanding and slow.[1] This often necessitates more reactive catalysts and higher reaction temperatures.[2]

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst. This is a notorious issue with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction site.[3]

  • Steric Hindrance: The isopropyl group at the C2 position presents significant steric bulk around the nitrogen atom. This can influence how the substrate interacts with the catalyst and can disfavor the formation of the necessary transition states for both oxidative addition and subsequent steps in the catalytic cycle.

Overcoming these challenges requires a catalytic system that is both highly reactive to cleave the C-Cl bond and sterically tailored to accommodate the bulky substrate while avoiding deactivation.

Palladium-Based Catalytic Systems: The Gold Standard

Palladium remains the most versatile and widely used metal for cross-coupling reactions. The key to its success with challenging substrates like this compound lies almost entirely in ligand selection. Early catalysts using simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[2] The modern era of cross-coupling is dominated by two classes of advanced ligands: bulky, electron-rich biarylphosphines and N-heterocyclic carbenes (NHCs).

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as XPhos, RuPhos, and BrettPhos feature a biaryl backbone that creates a sterically demanding pocket around the palladium atom. This steric bulk promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is the highly reactive species required for the oxidative addition of aryl chlorides. Furthermore, their strong electron-donating character increases the electron density on the palladium, which further facilitates this difficult oxidative addition step.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr, are powerful σ-donors, even more so than phosphines.[4] This strong electron donation makes the palladium center highly active for C-Cl bond cleavage.[5] Their unique steric and electronic properties have made them indispensable for difficult couplings.[6]

For optimal performance and reproducibility, modern practice favors the use of "precatalysts," where the ligand is pre-complexed to the palladium source. Third-generation (G3) Buchwald precatalysts, for example, are air- and moisture-stable solids that efficiently generate the active L-Pd(0) species in solution, offering greater accuracy in ligand-to-metal ratio and more reliable results.[7][8]

Comparative Performance in Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds. The following table summarizes typical performance data for the coupling of challenging chloropyridines with arylboronic acids, representative of the expected outcomes for this compound.

Catalyst System (Precatalyst)Ligand TypeBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
XPhos Pd G3 Biaryl PhosphineK₃PO₄1,4-Dioxane/H₂O80-1002-12>90[7]
RuPhos Pd G3 Biaryl PhosphineK₂CO₃t-AmylOH1004-18>85[8]
Pd(OAc)₂ / SPhos Biaryl PhosphineK₃PO₄Toluene/H₂O10012-24>80[9]
Pd-PEPPSI-IPr NHCK₂CO₃1,4-Dioxane806-18>90
Pd(PPh₃)₄ Simple PhosphineK₂CO₃Toluene/H₂O10024<10[10]
Comparative Performance in Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds is paramount in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of aryl chlorides with a wide range of amines. Again, catalyst selection is critical for success with substrates like this compound.

Catalyst System (Precatalyst)Ligand TypeBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
RuPhos Pd G3 Biaryl PhosphineNaOtBuToluene1002-12>90[8]
BrettPhos Pd G3 Biaryl PhosphineLiHMDSTHF804-18>88[11]
BippyPhos / [Pd(cinnamyl)Cl]₂ Biaryl PhosphineNaOtBuToluene11012-24>85[12]
Pd(OAc)₂ / Josiphos Ferrocenyl PhosphineK₃PO₄1,4-Dioxane11012-24>80[2]
Pd₂(dba)₃ / P(tBu)₃ Alkyl PhosphineNaOtBuToluene806-18>85

Nickel-Based Catalytic Systems: A Cost-Effective Alternative

Nickel has emerged as a powerful, earth-abundant alternative to palladium for cross-coupling reactions.[3] Ni catalysts can often engage different mechanistic pathways and sometimes exhibit unique reactivity, particularly in Kumada and Negishi couplings. However, their application to substituted chloropyridines can be substrate-dependent.

A notable challenge arises with 2-substituted chloropyridines. For example, a Ni(0)/dppf catalyst system, which is effective for coupling 3- and 4-chloropyridine, fails with 2-chloropyridine. Mechanistic studies revealed that the 2-chloropyridine substrate leads to the formation of a stable, dimeric nickel species that is catalytically inactive for Suzuki coupling.[3][13] This underscores the importance of empirical screening when translating methods to new substrates.

Despite this, certain Ni-based systems have proven highly effective, especially for C-C bond formation using more reactive organometallic partners.

Coupling TypeCatalyst SystemCoupling PartnerSolventTemp (°C)Typical Yield (%)Reference(s)
Kumada Ni(dppp)Cl₂Aryl-MgBrTHF25-60>85[14][15]
Negishi Ni(cod)₂ / IPrAlkyl-ZnBrTHF25>80[16]
Suzuki Ni(dppf)Cl₂Aryl-B(OH)₂Dioxane100Fails for 2-Cl-Py[3]

Mechanistic Insights & Visualizations

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions share a common framework but differ in the nature of the nucleophile.

Suzuki-Miyaura Catalytic Cycle

The cycle begins with the generation of the active L-Pd(0) species from the precatalyst. This species undergoes oxidative addition into the C-Cl bond of this compound. The subsequent key step is transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Cycle L-Pd(0) L-Pd(0) Oxidative_Addition L-Pd(II)(Ar)Cl L-Pd(0)->Oxidative_Addition Ar-Cl (Substrate) Transmetalation L-Pd(II)(Ar)(Ar') Oxidative_Addition->Transmetalation Ar'-B(OR)2 / Base Transmetalation->L-Pd(0) Reductive_Elimination Ar-Ar' Product Transmetalation->Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl chloride (Ar-Cl).

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig cycle follows a similar path of oxidative addition and reductive elimination. The key difference is that after oxidative addition, the amine coupling partner coordinates to the palladium complex. A base then deprotonates the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to forge the C-N bond.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Cycle L-Pd(0) L-Pd(0) Oxidative_Addition L-Pd(II)(Ar)Cl L-Pd(0)->Oxidative_Addition Ar-Cl (Substrate) Amine_Coordination [L-Pd(II)(Ar)(HNR'R'')]Cl Oxidative_Addition->Amine_Coordination HNR'R'' Deprotonation L-Pd(II)(Ar)(NR'R'') Amine_Coordination->Deprotonation Base Deprotonation->L-Pd(0) Reductive_Elimination Ar-NR'R'' Product Deprotonation->Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride (Ar-Cl).

Experimental Protocols

The following protocols are representative methodologies for the cross-coupling of challenging chloropyridines and serve as a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling with a G3 Precatalyst

This protocol details a reliable method for C-C bond formation using a modern, air-stable precatalyst.

Suzuki_Workflow start Start: Prepare Reaction Vessel reagents Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), K₃PO₄ (2.0 eq), and XPhos Pd G3 (2 mol%) to a dry vial. start->reagents atmosphere Seal vial, evacuate and backfill with Argon or Nitrogen (3x). reagents->atmosphere solvent Add degassed 1,4-Dioxane and degassed water (e.g., 10:1 v/v). atmosphere->solvent reaction Heat mixture to 100 °C with vigorous stirring. Monitor by TLC or LC-MS (Typical: 4-12 h). solvent->reaction workup Cool to RT. Dilute with EtOAc. Wash with water, then brine. reaction->workup purify Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography. workup->purify end End: Isolate Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), finely ground K₃PO₄ (2.0 equiv.), and the XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times.

  • Solvent Addition: Through the septum, add the appropriate volume of degassed 1,4-dioxane and degassed water (a common ratio is 10:1) to achieve a suitable concentration (e.g., 0.2 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for C-N bond formation.

Step-by-Step Methodology:

  • Vessel Preparation: In an inert atmosphere glovebox, add the RuPhos Pd G3 precatalyst (0.02 equiv., 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and anhydrous, degassed toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring & Work-up: Monitor the reaction as described above. Upon completion, cool to room temperature and quench by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The cross-coupling of this compound is a challenging but achievable transformation that hinges on the selection of a highly active and robust catalyst system.

  • For General Reliability and Broad Scope: Palladium catalysts equipped with bulky, electron-rich biaryl phosphine ligands, particularly third-generation precatalysts like XPhos Pd G3 or RuPhos Pd G3 , represent the most reliable choice for both C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings. They offer high yields, good functional group tolerance, and operational simplicity.

  • For Alternative Reactivity: N-Heterocyclic carbene (NHC) ligated palladium systems, such as Pd-PEPPSI-IPr , are also excellent choices and should be considered, especially if phosphine-based systems provide suboptimal results.

  • For Cost-Sensitive Applications: Nickel catalysts (e.g., Ni(dppp)Cl₂ ) are a viable option for C-C couplings like the Kumada reaction, provided the coupling partners lack sensitive functional groups. However, their effectiveness with 2-substituted chloropyridines must be empirically verified for each specific reaction type due to potential catalyst deactivation pathways.

Ultimately, the optimal catalyst is best determined through a small-scale screen of representative systems. By understanding the mechanistic principles and leveraging the advanced catalytic tools now available, researchers can confidently tackle the synthesis of complex pyridine derivatives for the next generation of innovation.

References

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  • Wikipedia. (n.d.). Kumada coupling.
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  • S. H. T. K. Y. K. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
  • E. M. S. J. P. D. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
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  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • NROChemistry. (n.d.). Negishi Coupling.
  • M. A. K. S. A. K. A. V. S. A. V. K. A. F. K. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3507. [Link]
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (2025). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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  • A. A. M. (2018). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 8(20), 10854-10887. [Link]
  • ResearchGate. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPho.
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]
  • J. M. S. J. C. A. C. I. J. P. A. G. O. (2022). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 13(3), 856-863. [Link]
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  • ResearchGate. (n.d.). Nickel-Catalyzed C-N Cross-Coupling of 4-Chloro-1,8-naphthalimides and Bulky, Primary Alkylamines at Room Temperature.
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A Comparative Guide to the Synthesis of 4-Chloro-2-isopropylpyridine: An Evaluation of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-isopropylpyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. As a key building block, the efficient and scalable synthesis of this compound is paramount for advancing research and development. This guide provides an in-depth comparison of plausible synthetic routes for this compound, offering insights into the underlying chemical principles and providing experimental data where available. We will dissect two primary strategies: a linear approach involving sequential functionalization of the pyridine ring and a convergent approach leveraging a Grignard reaction on a pre-functionalized precursor. This guide is designed to empower researchers with the knowledge to select the optimal synthetic route based on their specific needs, considering factors such as yield, purity, scalability, and reagent availability.

Plausible Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be approached from several angles. The choice of strategy is often a trade-off between the availability of starting materials, the number of synthetic steps, and the overall efficiency. Here, we evaluate two logical and chemically sound approaches.

Route 1: Direct Chlorination of 2-Isopropylpyridine (A Linear Approach)

This strategy involves the introduction of the isopropyl group first, followed by the chlorination of the pyridine ring. The directing effects of the existing substituent are critical in this approach.

Conceptual Workflow:

start 2-Isopropylpyridine step1 Chlorination start->step1 product This compound step1->product

Figure 1: Conceptual workflow for the direct chlorination of 2-isopropylpyridine.

Causality Behind Experimental Choices:

The key challenge in this route is achieving regioselective chlorination at the C-4 position. The isopropyl group at C-2 is an ortho-, para-directing activator. However, the pyridine nitrogen is a strong deactivating group, making electrophilic aromatic substitution difficult.[1] Direct chlorination of pyridine itself often requires harsh conditions and can lead to a mixture of products.[2][3]

A common method for chlorinating pyridines is using phosphorus oxychloride (POCl₃), often with a pyridine N-oxide intermediate to activate the 4-position for nucleophilic attack.[1][4][5] Another approach is vapor-phase chlorination with molecular chlorine at high temperatures, though this is less suitable for laboratory scale and can lack selectivity.[2]

Proposed Experimental Protocol (Hypothetical):

  • N-Oxidation: 2-Isopropylpyridine is treated with an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) to form 2-isopropylpyridine N-oxide. This step is crucial as the N-oxide functionality activates the C-4 position towards nucleophilic substitution.[1][5]

  • Chlorination: The resulting N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[4] The reaction typically requires heating.

  • Workup: The reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate) before extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation.

Expected Performance:

ParameterRoute 1: Direct Chlorination (Projected)
Starting Materials 2-Isopropylpyridine, Oxidizing Agent, POCl₃
Number of Steps 2 (N-oxidation, Chlorination)
Overall Yield Moderate
Purity Good to Excellent after purification
Scalability Moderate; handling POCl₃ can be challenging.
Key Challenges Achieving high regioselectivity; potential for side reactions.
Route 2: Grignard Reaction Followed by Reduction (A Convergent Approach)

This strategy is adapted from a patented method for the synthesis of the isomeric 2-chloro-4-isopropylpyridine.[6] It involves building the isopropyl group onto a pre-chlorinated pyridine scaffold.

Conceptual Workflow:

start 4-Chloro-2-methoxycarbonylpyridine step1 Grignard Reaction (Methylmagnesium Bromide) start->step1 intermediate 4-Chloro-2-(2-hydroxyisopropyl)pyridine step1->intermediate step2 Reduction (Triethylsilane, TFA) intermediate->step2 product This compound step2->product

Figure 2: Conceptual workflow for the Grignard and reduction route.

Causality Behind Experimental Choices:

This route offers excellent control over the substitution pattern as the positions of the chloro and isopropyl groups are determined by the starting material. The Grignard reaction of an ester with two equivalents of methylmagnesium bromide is a classic and reliable method for installing a dimethylcarbinol group. The subsequent reduction of the tertiary alcohol is the key step to forming the isopropyl group. Triethylsilane in the presence of a strong acid like trifluoroacetic acid (TFA) is an effective system for the ionic reduction of tertiary alcohols.

Validated Experimental Protocol (Adapted from CN112321494B for the 2-chloro-4-isopropyl isomer):

Step 1: Synthesis of 4-Chloro-2-(2-hydroxyisopropyl)pyridine

  • Dissolve 4-chloro-2-methoxycarbonylpyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to between -50°C and -60°C using a dry ice/acetone bath.

  • Slowly add a 1M solution of methylmagnesium bromide in THF (3 equivalents) dropwise, maintaining the internal temperature below -50°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0-10°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

  • Combine the crude 4-chloro-2-(2-hydroxyisopropyl)pyridine (1 equivalent), triethylsilane (3 equivalents), and trifluoroacetic acid (TFA) (3.35 equivalents) in a reaction flask.

  • Heat the mixture to reflux (approximately 80-90°C) for 14 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction mixture and dilute with n-hexane.

  • Carefully neutralize the mixture with a solid base (e.g., sodium carbonate) and then add a saturated solution of sodium sulfite.

  • Extract the product with n-hexane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Performance Data (Based on the 2-chloro-4-isopropyl isomer patent[6]):

ParameterRoute 2: Grignard & Reduction
Starting Materials 4-Chloro-2-methoxycarbonylpyridine, MeMgBr, Et₃SiH, TFA
Number of Steps 2
Overall Yield High (Step 1: ~92%, Step 2: ~94%; Overall: ~86%)[6]
Purity Excellent (>99% by GC)[6]
Scalability Good; Grignard reactions are scalable with proper control.
Key Advantages High yield and purity; excellent regiochemical control.

Comparative Analysis and Recommendation

FeatureRoute 1: Direct ChlorinationRoute 2: Grignard & Reduction
Regioselectivity Potentially problematic, may yield isomers.Excellent, defined by starting material.
Yield & Purity Likely moderate yield, requires careful purification.High yield and excellent purity reported for the isomer.[6]
Versatility Limited by directing group effects.Potentially adaptable for other alkyl groups.
Operational Safety Use of POCl₃ requires caution.Grignard reagents are moisture-sensitive and flammable.

Recommendation:

For researchers requiring high purity and yield, Route 2 (Grignard Reaction & Reduction) is the superior and recommended pathway. The high degree of regiochemical control and the reported high yields for a closely related isomer make it a more reliable and efficient method.[6] While it requires the handling of organometallic reagents, the experimental protocol is well-defined and scalable.

Route 1 (Direct Chlorination) remains a viable option, particularly if 2-isopropylpyridine is a more readily available starting material. However, significant process optimization would likely be required to control the regioselectivity and maximize the yield of the desired 4-chloro isomer.

Conclusion

The synthesis of this compound can be effectively achieved through a convergent strategy involving a Grignard reaction on a pre-chlorinated pyridine ester followed by reduction of the resulting tertiary alcohol. This method, by analogy to a validated synthesis of its isomer, promises high yields and purity, making it the preferred route for most laboratory and potential scale-up applications.[6] The alternative linear approach of direct chlorination, while conceptually simpler, faces significant challenges in controlling regioselectivity. This comparative guide provides the necessary framework for researchers to make an informed decision on the most suitable synthetic strategy for their objectives.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Method for preparing 2-chloro-4-isopropylpyridine.
  • Method for synthesizing 4-chloro-pyridine.
  • Chlorination process of pyridine derivatives.
  • Method for synthesizing 4-chloro-pyridine.
  • Pyridine - Wikipedia. Wikipedia. [Link]
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

Sources

The Synthetic Chemist's Guide to 4-Chloro-2-isopropylpyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted pyridines remains a cornerstone of molecular design. Among these, 4-Chloro-2-isopropylpyridine is a valuable intermediate, finding application in the development of novel bioactive compounds. The choice of synthetic route to this molecule is a critical decision, profoundly impacting not only the yield and purity but also the overall cost, scalability, and environmental footprint of the process. This guide provides a comprehensive cost-benefit analysis of the primary synthetic strategies for this compound, offering a data-driven comparison to aid researchers, chemists, and process development professionals in making informed decisions.

Introduction to this compound

This compound, with its characteristic substitution pattern, presents a unique set of synthetic challenges and opportunities. The presence of the chloro group at the 4-position and the isopropyl group at the 2-position dictates the retrosynthetic approach, with key considerations being regioselectivity and the introduction of the sterically demanding isopropyl group. This guide will dissect two principal synthetic pathways: a linear synthesis commencing from a pre-chlorinated pyridine scaffold and a convergent approach involving the construction of the substituted pyridine ring.

At a Glance: Key Performance Indicators

MetricRoute 1: Grignard Reaction & ReductionRoute 2: Chlorination of 2-Isopropylpyridine N-oxide
Overall Yield High (reported up to 77%)Moderate to High (variable)
Purity HighGood to High
Cost of Starting Materials Moderate to HighLow to Moderate
Reagent & Catalyst Cost High (Grignard reagent, silane reductant)Moderate (oxidizing and chlorinating agents)
Process Complexity Two distinct steps, requires anhydrous conditionsMulti-step, involves handling of N-oxides
Environmental Impact Moderate (use of ethereal solvents, acid)Moderate (use of chlorinated solvents, potential for hazardous byproducts)
Scalability GoodGood

Logical Workflow for Synthetic Route Comparison

Synthetic_Route_Comparison start Target: this compound identify_strategies Identify Synthetic Strategies start->identify_strategies route1 Route 1: Grignard Reaction & Reduction identify_strategies->route1 route2 Route 2: Chlorination of Pyridine N-oxide identify_strategies->route2 analysis Cost-Benefit Analysis route1->analysis route2->analysis compare_yields Compare Yields & Purity analysis->compare_yields compare_costs Compare Costs (Starting Materials, Reagents) analysis->compare_costs compare_sustainability Compare Sustainability & Safety analysis->compare_sustainability conclusion Conclusion & Recommendation compare_yields->conclusion compare_costs->conclusion compare_sustainability->conclusion

Caption: Logical workflow for comparing synthetic routes to this compound.

Route 1: Grignard Reaction on a Pre-Chlorinated Pyridine Core followed by Reduction

This synthetic strategy employs a linear sequence starting from a commercially available, pre-functionalized pyridine derivative, 2-chloroisonicotinic acid methyl ester. The key transformations involve the introduction of the isopropyl group via a Grignard reaction and a subsequent reduction of the resulting tertiary alcohol.

A notable advantage of this route is the high overall yield and purity reported in the patent literature.[1] The regiochemistry is well-controlled as the starting material already possesses the desired chlorine at the 4-position.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine

  • Dissolve 2-chloroisonicotinic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -50 to -60 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyl magnesium bromide (3.0 eq) in THF, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0-10 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound

  • To the crude 4-(2-hydroxyisopropyl)-2-chloropyridine (1.0 eq), add triethylsilane (3.0 eq) and trifluoroacetic acid (TFA) (3.8 eq).

  • Heat the mixture to reflux (approximately 100-110 °C) for 20 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Cost-Benefit Analysis of Route 1
  • Benefits:

    • High Yield and Purity: This route has been reported to provide a high overall yield (around 77%) and high purity of the final product.[1]

    • Regiocontrol: The use of a pre-chlorinated starting material ensures the correct positioning of the chloro substituent.

  • Costs and Drawbacks:

    • Starting Material Cost: 2-chloroisonicotinic acid methyl ester can be a relatively expensive starting material.

    • Reagent Cost: The use of a Grignard reagent and a silane-based reducing agent adds to the overall cost.

    • Strict Reaction Conditions: The Grignard reaction requires strictly anhydrous conditions and low temperatures, which can be challenging to maintain on a large scale.

    • Safety: Grignard reagents are highly reactive and pyrophoric. Trifluoroacetic acid is corrosive.

Route 2: Chlorination of 2-Isopropylpyridine N-oxide

This approach involves the initial synthesis of 2-isopropylpyridine, followed by N-oxidation and subsequent chlorination at the 4-position. The N-oxide intermediate activates the pyridine ring, facilitating electrophilic substitution at the 4-position.

The synthesis of substituted pyridines from their N-oxide precursors is a well-established and versatile method.[2][3] The key to this route is achieving selective chlorination at the desired position.

Experimental Workflow: Route 2

Route_2_Workflow start 2-Isopropylpyridine n_oxidation N-Oxidation (e.g., m-CPBA or H₂O₂/AcOH) start->n_oxidation intermediate 2-Isopropylpyridine N-oxide n_oxidation->intermediate chlorination Chlorination (e.g., POCl₃ or SO₂Cl₂) intermediate->chlorination product This compound chlorination->product

Caption: Experimental workflow for the synthesis of this compound via the N-oxide route.

Experimental Protocol: Route 2 (Illustrative)

Step 1: Synthesis of 2-Isopropylpyridine N-oxide

  • Dissolve 2-isopropylpyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Add an oxidizing agent, for example, hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[2]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work up the reaction mixture to isolate the 2-isopropylpyridine N-oxide. This may involve neutralization and extraction.

Step 2: Synthesis of this compound

  • Treat the 2-isopropylpyridine N-oxide (1.0 eq) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • The reaction is typically performed with or without a solvent and may require heating.

  • After the reaction is complete, the mixture is carefully quenched with ice water and neutralized.

  • The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography or distillation yields this compound.

Cost-Benefit Analysis of Route 2
  • Benefits:

    • Readily Available Starting Materials: 2-isopropylpyridine is a relatively inexpensive and commercially available starting material.

    • Versatility: The N-oxide chemistry is well-established and can be adapted for the synthesis of various substituted pyridines.[3]

  • Costs and Drawbacks:

    • Multiple Steps: This route involves more synthetic steps compared to Route 1.

    • Potential for Isomeric Impurities: Chlorination of the N-oxide may lead to the formation of other chlorinated isomers, requiring careful purification.

    • Handling of Hazardous Reagents: Oxidizing agents like m-CPBA can be shock-sensitive, and chlorinating agents like POCl₃ are corrosive and react violently with water.

    • Yield Variability: The yields of the N-oxidation and chlorination steps can be variable depending on the specific conditions and reagents used.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will ultimately depend on the specific needs and constraints of the laboratory or production facility.

Route 1 (Grignard Reaction & Reduction) is highly attractive for its high reported yield and excellent regiocontrol. This makes it a strong candidate for producing high-purity material, which is often a critical requirement in pharmaceutical applications. However, the higher cost of the starting material and the need for specialized equipment to handle air- and moisture-sensitive reagents may be limiting factors, particularly for large-scale production.

Route 2 (Chlorination of 2-Isopropylpyridine N-oxide) offers a more cost-effective approach due to the lower price of the starting material. Its multi-step nature and the potential for isomeric byproducts present challenges in terms of process optimization and purification. However, for research and development purposes where cost is a primary driver and access to specialized reagents is limited, this route provides a viable alternative.

For researchers prioritizing high purity and yield, and for whom the cost of starting materials is a secondary concern, Route 1 is the recommended pathway. For those in an academic or early-stage research setting where cost-effectiveness and the use of more common reagents are paramount, Route 2 presents a practical and adaptable synthetic strategy.

Ultimately, a thorough evaluation of in-house expertise, available equipment, and the specific quality requirements of the final product should guide the final decision.

References

  • CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents.
  • Kaur, J. et al. (2013). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2013(i), 154-174.
  • Fiessinger, F., Rook, J. J., & Duguet, J. P. (1985). Alternative methods for chlorination. Science of The Total Environment, 47, 299-315.
  • PrepChem (2023). Preparation of 4-chloropyridine N-oxide.
  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
  • CN102020613A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents.
  • WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents.
  • Koyiri, K. et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 314-319.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 587840, 2-Chloro-4-isopropylpyridine.
  • El-Faham, A. et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(i), 1-27.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research, discovery, and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Chloro-2-isopropylpyridine. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound[1], the protocols outlined herein are synthesized from established best practices for structurally related chlorinated and pyridine-containing hazardous materials, ensuring a cautious and compliant approach.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

This compound, due to its chemical structure—a chlorinated pyridine derivative—must be presumptively treated as a hazardous substance. Pyridine and its analogues are recognized for their potential toxicity if inhaled, ingested, or absorbed through the skin.[2][3] The presence of a chlorine atom classifies this compound as a halogenated organic, placing it in a specific category of hazardous waste that requires careful segregation and specialized disposal methods.[4]

Core Principle: Any material that has come into contact with this compound—including the pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and Personal Protective Equipment (PPE)—is to be classified and managed as hazardous chemical waste.[2][5] Improper classification can lead to dangerous chemical reactions in aggregated waste streams and non-compliance with federal and local environmental regulations.[6][7]

Immediate Safety and Handling Precautions

Prior to initiating any disposal-related tasks, a thorough understanding of immediate safety protocols is essential.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[8][9]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use.[8][9]

  • Body Protection: A fully buttoned laboratory coat must be worn.[8]

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[9][10]

In Case of Exposure or Spill:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[11][12]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove any contaminated clothing and seek medical advice if irritation develops.[8][11]

  • Spill Response: For a small spill, contain the material with an inert absorbent like vermiculite or sand. Do not use combustible materials such as paper towels for absorption.[9][10] Carefully collect the contaminated absorbent and place it in a designated hazardous waste container.[9] The spill area should then be decontaminated.

Quantitative Hazard Data (Based on Related Compounds)

The following table summarizes key hazard information extrapolated from similar chlorinated pyridine compounds to guide safe handling and disposal decisions.

Hazard ClassificationGHS Information (Typical for Chlorinated Pyridines)Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332)[3][9]
Skin Corrosion/Irritation Causes skin irritation. (H315)[3][13]
Serious Eye Damage/Irritation Causes serious eye irritation. (H319)[3][9][13]
Environmental Hazard Potentially toxic to aquatic life. Must be disposed of as environmentally hazardous.[13]

Step-by-Step Disposal Protocol

The disposal of this compound must be a deliberate, systematic process to ensure safety and regulatory compliance. The primary disposal route for chlorinated organic compounds is high-temperature incineration conducted at a licensed hazardous waste facility.[5][14]

Step 1: Waste Segregation

This is the most critical step in the disposal workflow.

  • Action: Collect all waste containing this compound in a container designated exclusively for "Halogenated Organic Waste." [4]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process, significantly increases costs, and can interfere with recycling or fuel-blending programs for non-halogenated solvents. Furthermore, incinerating unspecified mixtures can lead to the formation of highly toxic byproducts like dioxins if not performed under the correct conditions.[15][16]

Step 2: Container Selection and Labeling
  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.[2][4] Label the container clearly and accurately before adding any waste.

  • Labeling Requirements: The label must include:

    • The words "Hazardous Waste." [10]

    • The full chemical name: "this compound." Avoid abbreviations or formulas.[6]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The date of waste generation.[2]

Step 3: Waste Accumulation and Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[4]

  • Causality: Keeping waste containers closed except when adding waste is a regulatory requirement that prevents the release of harmful vapors into the laboratory environment.[6] The use of secondary containment (e.g., a larger, chemically resistant basin) provides an essential safeguard against spills or leaks from the primary container.[4]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Contaminated Solids: PPE, weigh boats, and absorbent materials used for spill cleanup must be placed in the designated solid halogenated hazardous waste container.[2]

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

    • Action: Collect all three rinses (the "rinsate") and dispose of them as liquid halogenated hazardous waste.[6][9]

    • Causality: Triple-rinsing is a procedure mandated by the EPA to ensure that residual chemical quantities are minimized to a level that allows the container to be managed as non-hazardous solid waste.[9] After rinsing, deface the original label before disposal or recycling.

Step 5: Final Disposal Arrangements
  • Action: Once the waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]

  • Causality: Final disposal must be handled by certified professionals who can ensure the waste is transported and destroyed in compliance with all regulations, such as those set forth by the Environmental Protection Agency (EPA).[5][17]

Disposal Decision Workflow

The following diagram illustrates the logical steps for properly managing waste generated from this compound.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type liquid_pure Pure Compound or Contaminated Solution waste_type->liquid_pure Liquid solid_contaminated Contaminated Labware, PPE, or Spill Debris waste_type->solid_contaminated Solid container_empty Empty Stock Container waste_type->container_empty Empty Container collect_liquid Collect in a designated LIQUID Halogenated Organic Waste Container liquid_pure->collect_liquid collect_solid Collect in a designated SOLID Halogenated Organic Waste Container solid_contaminated->collect_solid triple_rinse Triple-Rinse Container with Suitable Solvent container_empty->triple_rinse label_container Ensure Container is Properly Labeled: 'Hazardous Waste' + Full Chemical Name collect_liquid->label_container collect_solid->label_container collect_rinsate Collect Rinsate in LIQUID Halogenated Waste Container triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->label_container store_waste Store Sealed Container in Secondary Containment within a Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal (Incineration) store_waste->contact_ehs

Sources

A Comprehensive Guide to the Safe Handling of 4-Chloro-2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Summary: Understanding the Risks

Substituted pyridines, particularly those with halogenated functional groups, often present significant health and safety challenges. Based on data from similar compounds, 4-Chloro-2-isopropylpyridine should be presumed to be a hazardous substance with multiple routes of exposure and potential for severe health effects.

Anticipated Hazard Classifications:

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed. Fatal in contact with skin or if inhaled.Do not eat, drink or smoke when using this product.[1] Avoid breathing dust, fumes, gas, mists, vapors, or spray.[1][2] Wear protective gloves, protective clothing, eye protection, and face protection.[3]
Skin Corrosion/Irritation Causes skin irritation and potentially severe skin burns.[3]Wash skin thoroughly after handling. Take off immediately all contaminated clothing and wash it before reuse.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[3]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Sensitization May cause respiratory irritation.[4]Use only outdoors or in a well-ventilated area.[1][5] If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]Do not breathe mist or vapors. Get medical advice/attention if you feel unwell.
Flammability Likely a combustible liquid. Vapors may form explosive mixtures with air.[4]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.Avoid release to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a full-face shield.[6]Protects against splashes and vapors that can cause severe eye damage. A face shield provides an additional layer of protection for the entire face.
Hand Protection Butyl rubber or nitrile gloves.[7][8]These materials offer good resistance to chlorinated organic compounds. Latex gloves are not recommended.[7] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[6]
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit is recommended.Provides a barrier against accidental skin contact. All protective clothing should be removed before leaving the laboratory.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[7] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]A fume hood is the primary engineering control to minimize inhalation exposure. Respirator use requires prior medical clearance, fit-testing, and training.[8]

Safe Handling and Storage: A Proactive Approach

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][9]

  • Security: The storage location should be a locked cabinet or an area accessible only to authorized personnel.[6]

  • Container Integrity: Keep the container tightly closed when not in use.[5][7]

Handling Procedures
  • Work Area: All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to minimize inhalation risk.[7]

  • Ignition Sources: Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity during handling.[5][7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

  • Contamination Prevention: Immediately change any clothing that becomes contaminated.

Spill Management: Preparedness and Response

Rapid and appropriate response to a spill is critical to minimizing exposure and environmental contamination.

Minor Spill (Contained within a fume hood)
  • Alert: Notify colleagues in the immediate area.

  • Isolate: Keep the fume hood sash at a safe working height.

  • Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[10][11]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water.[13]

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate the area and alert others to do the same.[14]

  • Isolate: Close the doors to the affected area to contain vapors.[13]

  • Notify: Contact your institution's emergency response team and provide them with the chemical name and location of the spill.

  • First Aid: If anyone has been exposed, move them to fresh air and begin first aid procedures.[15] For skin contact, flush the affected area with water for at least 15 minutes.[7][15] For eye contact, use an emergency eyewash station for at least 15 minutes.[15] Seek immediate medical attention.[15]

The following diagram illustrates the decision-making process for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Spill Assessment cluster_response Response Actions Spill Chemical Spill Occurs Assess Assess Severity: - Location? - Volume? - Exposure? Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Minor Major Major Spill (Outside Hood / Large Volume) Assess->Major Major Cleanup Use Spill Kit to Contain & Absorb Minor->Cleanup Evacuate Evacuate & Isolate Area Major->Evacuate Notify Call Emergency Response Evacuate->Notify Dispose Collect in Hazardous Waste Container Cleanup->Dispose Decon Decontaminate Area Dispose->Decon

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-2-isopropylpyridine
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4-Chloro-2-isopropylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.